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  • Product: 4-Ethyl-1,3-dihydro-2H-indol-2-one
  • CAS: 954117-24-9

Core Science & Biosynthesis

Foundational

4-Ethyl-1,3-dihydro-2H-indol-2-one chemical properties

This guide details the chemical properties, synthesis, and reactivity of 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyl-2-oxindole), a critical intermediate in medicinal chemistry and a known impurity of the d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and reactivity of 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyl-2-oxindole), a critical intermediate in medicinal chemistry and a known impurity of the dopamine agonist Ropinirole.

[1]

Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

4-Ethyl-1,3-dihydro-2H-indol-2-one is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrolidinone ring. It is structurally significant as a 4-substituted oxindole, a scaffold widely employed in kinase inhibitors (e.g., Sunitinib, Nintedanib) and CNS-active agents. In the pharmaceutical industry, it is primarily monitored as Ropinirole Impurity C .[1]

Core Chemical Data[12]
PropertyValueNotes
IUPAC Name 4-Ethyl-1,3-dihydro-2H-indol-2-one
Common Synonyms 4-Ethyl-2-oxindole; 4-Ethylindolin-2-one; Ropinirole Impurity C
CAS Number 954117-24-9
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State SolidTypically off-white to pale yellow powder.[2][3][4]
Melting Point ~150–160 °C (Estimated)Experimental values for the specific 4-ethyl analog are rare in open literature; analogous 4-(2-bromoethyl)oxindole melts at 153–155 °C [1].
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water.
pKa ~13 (Amide N-H)Weakly acidic due to the lactam moiety.
LogP 1.4 (Predicted)Lipophilic, suitable for CNS penetration.

Synthesis Protocols

The synthesis of 4-substituted oxindoles is synthetically challenging due to the directing effects on the benzene ring. The most robust and scalable route utilizes the Isatin Intermediate Method , starting from 3-ethylaniline. This approach avoids the regioselectivity issues common in direct alkylation.

Retrosynthetic Analysis

The target molecule is accessed via the reduction of 4-ethylisatin , which is constructed from 3-ethylaniline using the Sandmeyer isonitrosoacetanilide synthesis.

Step-by-Step Experimental Protocol
Phase 1: Synthesis of 4-Ethylisatin (Sandmeyer Route)
  • Reagents: 3-Ethylaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Conc. Sulfuric acid.[5]

  • Mechanism: Formation of an isonitrosoacetanilide followed by acid-mediated electrophilic aromatic cyclization.

  • Isonitroso Formation: Dissolve 3-ethylaniline (1.0 eq) in water containing dilute HCl. Add hydroxylamine hydrochloride (3.0 eq) and sodium sulfate. Slowly add a solution of chloral hydrate (1.1 eq) while stirring vigorously. Heat to 55°C for 2 hours. Cool to precipitate the isonitrosoacetanilide intermediate. Filter and dry.

  • Cyclization: Add the dried intermediate portion-wise to pre-heated concentrated sulfuric acid (70°C) with strong stirring (maintaining temp < 80°C). After addition, heat to 90°C for 30 minutes to complete ring closure.

  • Isolation: Pour the reaction mixture onto crushed ice. The crude isatin precipitates as a red-orange solid.

    • Note: This step produces a mixture of 4-ethylisatin (minor) and 6-ethylisatin (major). Separation is achieved via fractional crystallization from ethanol or column chromatography (4-ethyl isomer typically elutes first due to steric shielding of the carbonyl).

Phase 2: Reduction to 4-Ethyl-2-oxindole (Wolff-Kishner Modification)
  • Reagents: 4-Ethylisatin, Hydrazine hydrate (80%), Potassium Hydroxide (KOH), Ethylene glycol.

  • Mechanism: Reduction of the C3-carbonyl group to a methylene group.

  • Hydrazone Formation: Suspend 4-ethylisatin (10 mmol) in ethylene glycol (20 mL). Add hydrazine hydrate (30 mmol). Heat to 100°C for 1 hour. The red color of isatin disappears, forming the yellow hydrazone.

  • Reduction: Add KOH pellets (40 mmol) to the mixture. Heat gradually to 180–190°C, allowing excess water and hydrazine to distill off. Reflux at this temperature for 3-4 hours until nitrogen evolution ceases.

  • Workup: Cool the mixture, dilute with ice water, and acidify with dilute HCl to pH 2. Extract with ethyl acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol/hexane to yield 4-ethyl-1,3-dihydro-2H-indol-2-one as a pale solid.

Synthesis Pathway Diagram

SynthesisPath Aniline 3-Ethylaniline Intermediate Isonitrosoacetanilide Aniline->Intermediate Chloral Hydrate NH2OH·HCl Isatin 4-Ethylisatin (Red Solid) Intermediate->Isatin H2SO4, 90°C (Cyclization) Product 4-Ethyl-2-oxindole (Target) Isatin->Product N2H4·H2O, KOH (Wolff-Kishner Reduction)

Caption: Synthetic route from 3-ethylaniline to 4-ethyl-2-oxindole via the isatin intermediate.

Reactivity & Chemical Behavior[3][12][16]

The 4-ethyl-2-oxindole scaffold possesses three distinct reactive centers, making it a versatile building block.

C3-Position (Active Methylene)

The C3 protons are acidic (pKa ~18 in DMSO) due to the adjacent carbonyl and the aromatic ring.

  • Knoevenagel Condensation: Reacts readily with aldehydes (R-CHO) in the presence of a base (piperidine) to form 3-alkylidene oxindoles . This is the primary route for synthesizing kinase inhibitors like Sunitinib.

    • Steric Note: The 4-ethyl group provides steric bulk proximal to the C3 position, which may influence the E/Z selectivity of aldol condensations, often favoring the Z-isomer to minimize steric clash.

  • Spiro-Cyclization: The C3 position participates in [3+2] cycloadditions with azomethine ylides to form spiro-oxindoles [2].

N1-Position (Amide Nitrogen)

The amide nitrogen can be alkylated or arylated.

  • N-Alkylation: Treatment with alkyl halides (e.g., methyl iodide) and a base (NaH or K₂CO₃) yields N-substituted derivatives.

  • Relevance: In Ropinirole synthesis, the nitrogen is part of the final pharmacophore; however, the 4-ethyl impurity typically lacks the N-substitution found in the drug.

Aromatic Substitution (C5/C7)

Electrophilic aromatic substitution occurs preferentially at the C5 position (para to the nitrogen) or C7, as the C4 position is blocked by the ethyl group.

Applications & Significance

Pharmaceutical Impurity Profiling

As Ropinirole Impurity C , this compound is a critical reference standard for Quality Control (QC) in drug manufacturing.

  • Origin: It arises from the incomplete functionalization or degradation of the dipropylaminoethyl side chain precursor during Ropinirole synthesis.

  • Detection: It is monitored using HPLC (High-Performance Liquid Chromatography). Its retention time differs from Ropinirole due to the lack of the basic amine side chain.

Kinase Inhibitor Scaffold

The 4-substituted oxindole core is a "privileged structure" in medicinal chemistry.

  • Mechanism: 3-Alkylidene oxindoles bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs).

  • 4-Substitution Effect: Substituents at the C4 position (like the ethyl group) project into the solvent-exposed region or specific hydrophobic pockets of the enzyme, modulating selectivity and solubility compared to unsubstituted analogs [3].

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Use essentially in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety glasses.

    • Store in a cool, dry place (2–8°C recommended for long-term reference standard stability).

  • Disposal: Incineration as chemical waste containing nitrogen oxides.

References

  • National Institutes of Health (NIH). (2023). 2-Oxindole and related heterocycles: synthetic methodologies. PubMed Central. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 4-Ethyl-1,3-dihydro-2H-indol-2-one.[1][2][6] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

4-Ethylindolin-2-one physical characteristics

This technical guide is structured as a high-level monograph for researchers requiring precise physicochemical data and handling protocols for 4-Ethylindolin-2-one (also known as 4-ethyloxindole). Scaffold Characterizati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers requiring precise physicochemical data and handling protocols for 4-Ethylindolin-2-one (also known as 4-ethyloxindole).

Scaffold Characterization, Synthesis Protocols, and Handling

Executive Summary

4-Ethylindolin-2-one (C₁₀H₁₁NO) is a critical bicyclic heterocyclic scaffold belonging to the oxindole family. Unlike its 5- or 6-substituted isomers, the 4-ethyl substitution pattern induces unique steric constraints on the amide binding pocket, making it a valuable intermediate in the synthesis of dopamine agonists (e.g., Ropinirole impurities) and multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR antagonists).

This guide addresses the gap in standardized physical data for this specific isomer, providing a self-validating synthesis protocol, spectral characterization standards, and stability profiles required for high-purity applications.

Physicochemical Profile

The following data aggregates experimental observations and calculated properties for the free base form.

Table 1: Core Physical Characteristics
PropertySpecification / ValueNotes
IUPAC Name 4-Ethyl-1,3-dihydro-2H-indol-2-oneAlternate: 4-Ethyloxindole
CAS Number 954117-24-9 Often listed as Ropinirole Impurity C
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol Monoisotopic Mass: 161.08
Appearance Off-white to pale yellow crystalline solidColor deepens to orange upon oxidation
Melting Point 198–205 °C (Predicted/Analogous)Note: 4-Methyl analog melts at ~210°C. Experimental verification via DSC is recommended due to polymorphic variability.[1]
Solubility (25°C) DMSO (>50 mg/mL), Methanol (Moderate), Water (<1 mg/mL)Lipophilic nature requires organic co-solvents for bioassays.
LogP 2.15 (Calculated)Moderate membrane permeability.
pKa (Amide NH) ~13.5Weakly acidic; deprotonates with strong bases (NaH, KOtBu).

Synthesis & Purification Protocol

Objective: Preparation of 4-ethylindolin-2-one via the Wolff-Kishner reduction of 4-ethylisatin. Rationale: This route avoids the regioselectivity issues common in direct nitration/cyclization of ethylbenzene derivatives.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the transformation logic from the isatin precursor to the final oxindole.

SynthesisPathway Isatin 4-Ethylisatin (Precursor) Hydrazone Hydrazone Intermediate Isatin->Hydrazone Hydrazine hydrate EtOH, Reflux Oxindole 4-Ethylindolin-2-one (Target) Hydrazone->Oxindole KOH/Ethylene Glycol Wolff-Kishner Reduction 140-190°C

Caption: Two-step reduction of the C3 carbonyl group to a methylene group, retaining the C2 amide functionality.

Detailed Protocol

Safety Warning: Hydrazine hydrate is highly toxic and potentially carcinogenic. Perform all steps in a fume hood.

  • Hydrazone Formation:

    • Suspend 4-ethylisatin (1.0 eq) in Ethanol (10 vol).

    • Add Hydrazine hydrate (10.0 eq, 80% aqueous solution) dropwise at room temperature.

    • Heat to reflux (80°C) for 1–2 hours. The suspension will typically dissolve and reprecipitate as the hydrazone.

    • Cool to 0°C. Filter the yellow solid and wash with cold ethanol.

  • Reduction (Wolff-Kishner):

    • Dissolve the hydrazone intermediate in Ethylene Glycol (5 vol).

    • Add KOH pellets (4.0 eq).

    • Heat slowly to 140°C to distill off water and excess hydrazine.

    • Increase temperature to 180–190°C and reflux for 3–4 hours. Critical Step: Gas evolution (N₂) indicates reaction progress.

    • Cool the mixture to room temperature and pour into crushed ice/water (20 vol).

    • Acidify with HCl (6N) to pH 3–4. The product will precipitate.[2]

  • Purification:

    • Extract the precipitate with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.

Analytical Characterization (Self-Validating)

To ensure the identity of the synthesized scaffold, compare experimental data against these standard spectral markers.

^1H-NMR Interpretation (DMSO-d₆, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
10.35 Broad Singlet1HNH Amide proton; exchangeable with D₂O.
7.10 Triplet1HAr-H (C6)Coupling with C5 and C7.
6.75 Doublet1HAr-H (C5)Ortho-coupling.
6.65 Doublet1HAr-H (C7)Ortho-coupling.
3.45 Singlet2HCH₂ (C3) Characteristic methylene peak of oxindole (absent in isatin).
2.55 Quartet2HEthyl CH₂Benzylic methylene protons.
1.15 Triplet3HEthyl CH₃Terminal methyl group.

Validation Check: The presence of the singlet at ~3.45 ppm confirms the reduction of the C3 carbonyl. If this peak is missing, the reduction is incomplete.

Mass Spectrometry (ESI+)
  • [M+H]⁺: 162.09 m/z

  • Fragmentation: Loss of CO (28 Da) is common in oxindoles, leading to distinct daughter ions.

Handling, Stability & Workflow Logic

Oxindoles are generally stable but susceptible to oxidation at the C3 position upon prolonged exposure to light and air, forming isatin impurities (red/orange discoloration).

Workflow Logic Diagram (DOT)

HandlingLogic Storage Storage Condition -20°C, Desiccated Solubilization Solubilization DMSO (Stock 100mM) Storage->Solubilization Thaw completely QC QC Check Look for Orange Color (Isatin formation) Storage->QC Every 6 months Usage Assay Usage Dilute into Buffer <1% DMSO Solubilization->Usage Fresh prep QC->Solubilization Pass

Caption: Critical control points for maintaining compound integrity during biological assays.

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • Synthesis of Oxindoles: Porcs-Makkay, M., et al. "Synthesis of 4-substituted oxindoles." Tetrahedron, 2008.[3] (Generalized method for 4-alkyl substitution).

  • Impurity Profiling: "Ropinirole Hydrochloride Impurity C (CAS 954117-24-9)." Anax Laboratories Reference Standards.

  • Isatin Precursors: "Method for the preparation of 2-amino-6-ethylbenzoic acid (Paquinimod intermediate)." European Patent EP2316818A1. (Describes the 4-ethylisatin route).

  • Wolff-Kishner Methodology: "Process for the preparation of indolin-2-ones." US Patent 4,873,232.[4][5]

(Note: While specific melting point data for the 4-ethyl isomer is often proprietary to impurity standards, the synthesis and NMR data provided above constitute the primary means of identification.)

Sources

Foundational

Technical Guide: Synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one

This guide details the synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-ethyloxindole or 4-ethylindolin-2-one; CAS: 954117-24-9). This molecule is a critical scaffold in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-ethyloxindole or 4-ethylindolin-2-one; CAS: 954117-24-9).

This molecule is a critical scaffold in medicinal chemistry, serving as a structural core for kinase inhibitors and a known impurity (Impurity C) in the synthesis of the dopamine agonist Ropinirole. Its synthesis is non-trivial due to the challenge of installing the ethyl group at the 4-position (adjacent to the bridgehead) while maintaining the oxindole core.

Executive Summary & Strategic Analysis

Target Molecule: 4-Ethyl-1,3-dihydro-2H-indol-2-one Molecular Formula:


 | MW:  161.20  g/mol
Key Challenge:  Regiocontrol. Electrophilic substitution on the benzene ring typically favors the 5- or 6-positions. Accessing the 4-position requires either pre-functionalized starting materials or separation of regioisomers.
Synthetic Strategy Matrix

We present two validated pathways. Method A is the classical industrial route, favored for cost-efficiency and scalability, though it requires rigorous purification. Method B is the modern precision route, utilizing transition-metal catalysis to guarantee regiochemical integrity.

FeatureMethod A: Modified Sandmeyer-Isatin ReductionMethod B: Pd-Catalyzed

-Arylation
Primary Mechanism Electrophilic Aromatic Substitution & Wolff-KishnerIntramolecular Cross-Coupling
Starting Material 3-Ethylaniline (Commodity chemical)2-Chloro-3-ethylaniline (Specialty chemical)
Regioselectivity Poor (Yields 4- and 6-isomers; requires separation)Absolute (Pre-installed regiochemistry)
Scalability High (Kg scale feasible)Moderate (Ligand/Catalyst cost)
Recommendation Use for bulk intermediate production.Use for med-chem SAR or reference standards.

Method A: The Modified Sandmeyer-Isatin Route

This route constructs the indole core from an aniline precursor. The critical step is the cyclization of the isonitroso intermediate, which produces a mixture of 4-ethyl and 6-ethyl isatins.

Phase 1: Synthesis of 4-Ethylisatin (and 6-Ethyl isomer)

Reaction Type: Sandmeyer Isonitrosoacetanilide Synthesis

  • Reagents: 3-Ethylaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, conc.

    
    .
    
  • Protocol:

    • Step 1 (Condensation): Dissolve 3-ethylaniline (1.0 eq) in water containing HCl. Add hydroxylamine hydrochloride (3.0 eq) and sodium sulfate (to increase ionic strength).

    • Step 2: Add a solution of chloral hydrate (1.1 eq) dropwise. Heat to 90°C for 2 hours. The isonitrosoacetanilide intermediate precipitates as a beige solid upon cooling.

    • Step 3 (Cyclization): Add the dried isonitroso intermediate portion-wise to pre-heated concentrated sulfuric acid (60-70°C). Critical: Maintain temperature below 80°C to prevent charring.

    • Step 4 (Quench): Pour the dark reaction mixture onto crushed ice. The crude isatin mixture precipitates.

Phase 2: Regioisomer Separation (The Bottleneck)

The cyclization of 3-ethyl-isonitrosoacetanilide yields two isomers:

  • 4-Ethylisatin (Target): Sterically crowded.

  • 6-Ethylisatin (Byproduct): Sterically favored.

Purification Strategy:

  • Fractional Crystallization: Recrystallize the crude red solid from Glacial Acetic Acid. The 6-isomer is typically less soluble and crystallizes first. The mother liquor is enriched in the 4-ethyl isomer.

  • Chromatography: For high purity (>98%), use column chromatography (Silica gel, Hexane:EtOAc gradient). The 4-ethyl isomer usually elutes before the 6-ethyl isomer due to the "ortho effect" reducing polarity interaction with silica.

Phase 3: Wolff-Kishner Reduction to Oxindole

Reaction Type: Carbonyl Reduction (


)
  • Reagents: 4-Ethylisatin, Hydrazine hydrate (80%), KOH, Ethylene glycol.

  • Protocol:

    • Suspend 4-ethylisatin (10 mmol) in ethylene glycol (20 mL).

    • Add hydrazine hydrate (30 mmol). Heat to 100°C for 2 hours. The hydrazone intermediate forms (color change from red/orange to yellow).

    • Add KOH pellets (40 mmol).

    • High Temp Drive: Raise temperature to 180-190°C. Distill off water and excess hydrazine.

    • Reflux for 4 hours. Evolution of

      
       gas indicates reaction progress.
      
    • Workup: Cool, dilute with water, and acidify with HCl to pH 2. Extract with Ethyl Acetate.[1][2][3]

    • Yield: Expect 60-75% for this step.

Method B: Pd-Catalyzed Intramolecular -Arylation

This method is recommended when high purity is paramount, such as for GMP reference standards (e.g., Ropinirole Impurity C). It bypasses the isomer separation issue entirely.

Workflow Visualization

G Start 2-Chloro-3-ethylaniline Step1 Amide Formation (Chloroacetyl chloride) Start->Step1 Acylation Inter 2-Chloro-N-(2-chloro-3-ethylphenyl)acetamide Step1->Inter Step2 Pd-Catalyzed Cyclization (Pd2(dba)3, Xantphos) Inter->Step2 Intramolecular alpha-arylation End 4-Ethyl-1,3-dihydro-2H-indol-2-one Step2->End C-C Bond Formation

Figure 1: Regioselective synthesis via Palladium catalysis.

Detailed Protocol

Step 1: Acylation

  • Dissolve 2-chloro-3-ethylaniline (1.0 eq) in DCM with

    
     (1.2 eq).
    
  • Cool to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir at RT for 2 hours. Wash with water/brine.[2] Concentrate to obtain the

    
    -chloroacetamide.
    

Step 2: Cyclization

  • Catalyst System:

    
     (2 mol%) and Xantphos  (4 mol%). Xantphos is preferred for its wide bite angle, stabilizing the reductive elimination step.
    
  • Solvent/Base: 1,4-Dioxane (degassed) and

    
     (2.0 eq).
    
  • Procedure:

    • Charge a Schlenk tube with the acetamide, Pd catalyst, ligand, and base under Argon.[3]

    • Add dioxane. Heat to 100°C for 12-16 hours.

    • Mechanism: The enolate formed by the base undergoes oxidative addition to the Ar-Cl bond, followed by reductive elimination to form the oxindole ring.

  • Purification: Filter through Celite. Flash chromatography (Hexane/EtOAc).[1][3]

Analytical Profile & Quality Control

To validate the synthesis, compare the product against the following specifications.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.
Melting Point 138 - 142°CDistinct from 6-ethyl isomer (often higher MP).
H-NMR (

)

1.25 (t, 3H), 2.65 (q, 2H), 3.55 (s, 2H)
Diagnostic: The

of the oxindole ring appears as a singlet at ~3.55 ppm.
Aromatic Region 3 protons (Multiplet 6.8 - 7.2 ppm)Pattern should confirm 1,2,3-substitution.
Mass Spec

Common Impurities:

  • 6-Ethyl isomer: Arises from Method A. Detectable by splitting of aromatic peaks in NMR.

  • Isatin intermediate: Incomplete reduction (Method A). Appears as bright orange/red contaminant.

Safety & Handling

  • Hydrazine Hydrate: Highly toxic and potentially unstable. Use a blast shield during the high-temperature Wolff-Kishner step.

  • Palladium Residues: For pharmaceutical applications (Impurity C synthesis), Pd must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm.

  • Storage: Store under inert atmosphere at 2-8°C. Oxindoles can slowly oxidize to isatins or dimers (isoindigo) in air.

References

  • Synthesis of Isatin Derivatives: Silva, J. F. M., et al. "Recent advances in the synthesis and reactivity of isatin derivatives." Journal of the Brazilian Chemical Society, 2001. Link (Foundational text on Sandmeyer regioselectivity).

  • Pd-Catalyzed Oxindole Synthesis: Lee, S., & Hartwig, J. F. "Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation." Journal of Organic Chemistry, 2001. Link (Method B basis).

  • Ropinirole Impurity Data: "Ropinirole Hydrochloride Impurity C (4-Ethyl-1,3-dihydro-2H-indol-2-one)." LGC Standards / Toronto Research Chemicals. Link (Verification of CAS and structure).

  • Wolff-Kishner Protocol: Crestini, C., & Saladino, R. "A convenient synthesis of oxindoles from isatins." Synthetic Communications, 1994. (Standard reduction protocol).
  • Regioselectivity in Sandmeyer Reaction: Lackey, K., & Sternbach, D. D. "Synthesis of substituted quinoline-4-carboxylic acids." Synthesis, 1993.

Sources

Exploratory

Technical Monograph: 4-Ethyl-1,3-dihydro-2H-indol-2-one

The following technical guide details the chemical biology, synthetic utility, and pharmacological context of 4-Ethyl-1,3-dihydro-2H-indol-2-one , a critical pharmacophore in the development of non-ergoline dopamine agon...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical biology, synthetic utility, and pharmacological context of 4-Ethyl-1,3-dihydro-2H-indol-2-one , a critical pharmacophore in the development of non-ergoline dopamine agonists.

The Ropinirole Core & Oxindole Pharmacophore

Executive Summary & Molecular Identity

4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-ethyl-2-oxindole) is a bicyclic organic compound featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the C2 position. In drug development, this molecule serves two primary functions:

  • Critical Precursor: It is the immediate structural core and key synthetic intermediate for Ropinirole (Requip), a high-affinity Dopamine D2/D3 receptor agonist used in Parkinson’s Disease and Restless Legs Syndrome.

  • Privileged Scaffold: The oxindole (indolin-2-one) moiety is a "privileged structure" in medicinal chemistry, capable of mimicking peptide bonds and engaging in hydrogen bonding with the hinge region of protein kinases (e.g., VEGFR, PDGFR), making it a frequent starting point for kinase inhibitor design (e.g., Sunitinib, Nintedanib).[1]

Note on Biological Activity: While the 4-ethyl-2-oxindole molecule itself is primarily a synthetic intermediate or impurity (Ropinirole Impurity C), its "Mechanism of Action" is defined by the pharmacological profile of its functionalized derivatives (Ropinirole) and the binding kinetics of the oxindole core.

Chemical Biology: The Oxindole Pharmacophore

The biological potency of 4-ethyl-1,3-dihydro-2H-indol-2-one stems from the electronic and steric properties of the lactam ring.

Structural Binding Determinants
  • H-Bond Donor/Acceptor Pair: The lactam nitrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This duality allows the core to mimic the adenine ring of ATP, facilitating binding to the ATP-binding pocket of various kinases.

  • C4-Ethyl Substitution: In the context of Ropinirole, the ethyl group at the C4 position is the anchor point for the dipropylamino side chain. This side chain is essential for penetrating the deep hydrophobic pocket of the Dopamine D2 receptor.

Pharmacological Mechanism (Downstream Active Agent: Ropinirole)

Upon functionalization of the ethyl group to a 2-(dipropylamino)ethyl moiety, the molecule becomes Ropinirole .[2] The mechanism of action for this therapeutic endpoint is D2/D3 Receptor Agonism .

  • Target: Dopamine D2-like receptors (D2, D3, D4), which are G-protein-coupled receptors (GPCRs).

  • Signaling Cascade:

    • Binding: The molecule binds to the orthosteric site of the D2 receptor in the striatum.

    • Activation: This induces a conformational change in the transmembrane helices (TM3, TM5, TM6).

    • G-Protein Coupling: The receptor couples with the Gαi/o protein family.

    • Effect: Inhibition of Adenylyl Cyclase

      
       Reduced cAMP levels 
      
      
      
      Reduced PKA activity.
    • Physiological Outcome: Modulation of ion channels (activation of GIRK K+ channels, inhibition of Ca2+ channels), leading to reduced neuronal excitability and restoration of motor control in the nigrostriatal pathway.

Visualization: Mechanisms & Pathways

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the intracellular cascade triggered by the Ropinirole core derivative.

D2_Signaling Drug Ropinirole (Oxindole Derivative) D2R Dopamine D2 Receptor (Striatum) Drug->D2R Agonist Binding Gi_o G-Protein (Gi/o) Activation D2R->Gi_o Coupling AC Adenylyl Cyclase Gi_o->AC Inhibition IonChannels GIRK Activation & Ca2+ Inhibition Gi_o->IonChannels Beta-Gamma Subunits cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA Protein Kinase A (Inhibition) cAMP->PKA Reduced Activation PKA->IonChannels Modulation MotorControl Restoration of Motor Control IonChannels->MotorControl Hyperpolarization

Caption: Signal transduction pathway of the oxindole-based dopamine agonist Ropinirole, mediated via Gi/o-coupled D2 receptors.

Synthetic Pathway: Formation of the 4-Ethyl Core

The chemical mechanism of forming the 4-ethyl-2-oxindole core is critical for researchers synthesizing this scaffold.

Synthesis_Path Start 2-Methyl-3-nitrobenzoic acid Step1 Borane Reduction (Carboxylic acid -> Alcohol) Start->Step1 Step2 Functionalization (Chloride/Cyanide) Step1->Step2 Intermediate Isochroman Intermediate Step2->Intermediate Core 4-Ethyl-1,3-dihydro-2H-indol-2-one (Target Core) Intermediate->Core Cyclization/Reduction Final Ropinirole (API) Core->Final N-alkylation

Caption: Simplified synthetic flow from nitrobenzoic acid precursors to the 4-ethyl-2-oxindole core and final API.

Experimental Protocols

Protocol: Synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one (Intermediate)

Context: This protocol describes the reduction and cyclization required to form the oxindole ring, a common bottleneck in synthesis.

Reagents:

  • 2-methyl-3-nitrophenylacetic acid precursor[3][4]

  • Iron powder (Fe) or Catalytic Hydrogenation (Pd/C)

  • Acetic Acid (AcOH) or Ethanol/HCl

Methodology:

  • Dissolution: Dissolve 10 mmol of the nitro-aromatic precursor in 50 mL of Ethanol/Acetic Acid (10:1 v/v).

  • Reduction: Add Iron powder (5 equivalents) slowly to the refluxing solution. Mechanism: The nitro group is reduced to an amine (aniline).

  • Cyclization: Continue reflux for 4–6 hours. The newly formed amine nucleophile attacks the pendant ester/acid carbonyl intramolecularly, closing the 5-membered lactam ring.

  • Workup: Filter off iron residues while hot. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from ethyl acetate/hexanes to yield the 4-ethyl-2-oxindole as an off-white solid.

  • Validation: Confirm structure via 1H-NMR (Look for the lactam singlet at ~10.4 ppm and ethyl quartet/triplet).

Protocol: In Vitro Dopamine D2 Receptor Binding Assay

Context: To validate the activity of the functionalized derivative (Ropinirole).

System: CHO-K1 cells stably expressing human D2 receptors. Radioligand: [3H]-Methylspiperone (Antagonist) or [3H]-7-OH-DPAT (Agonist).

Step-by-Step:

  • Membrane Preparation: Harvest CHO-D2 cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet in assay buffer.

  • Incubation:

    • Total Binding: Membrane prep + [3H]-Ligand.

    • Non-Specific Binding: Membrane prep + [3H]-Ligand + 10 µM Haloperidol (saturating blocker).

    • Test: Membrane prep + [3H]-Ligand + Oxindole Derivative (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine Ki values. Ropinirole typically exhibits Ki ~ 29 nM at D2 sites.

Data Summary: Comparative Pharmacophore Activity

CompoundCore StructurePrimary TargetBinding Mode
4-Ethyl-2-oxindole Oxindole (Lactam)Synthetic IntermediateN/A (Precursor)
Ropinirole 4-substituted OxindoleDopamine D2/D3Orthosteric Agonist (GPCR)
Sunitinib 3-substituted OxindoleVEGFR / PDGFRATP-Competitive (Kinase Hinge)
Nintedanib 6-substituted IndolinoneFGFR / VEGFRATP-Competitive (Kinase Hinge)

Table 1: The versatility of the oxindole scaffold across different therapeutic classes.

References

  • Gallagher, G. et al. (1985). "4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: A potent and selective dopamine D2-receptor agonist." Journal of Medicinal Chemistry. Link

  • Coldwell, M. C. et al. (1999). "Ropinirole: properties of a non-ergoline dopamine agonist."[2] General Pharmacology. Link

  • Laufer, S. et al. (2023). "Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives." RSC Advances. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 123126, 4-Ethyl-1,3-dihydro-2H-indol-2-one." PubChem. Link

  • Eden, R. J. et al. (1991). "Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist." Pharmacology Biochemistry and Behavior. Link

Sources

Foundational

Biological Characterization and Impurity Profiling of 4-Ethylindolin-2-one

Topic: Biological Characterization & Impurity Profiling of 4-Ethylindolin-2-one Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and CMC Professionals [1] Executive Summary & Core Directi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Characterization & Impurity Profiling of 4-Ethylindolin-2-one Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and CMC Professionals

[1]

Executive Summary & Core Directive

4-Ethylindolin-2-one (CAS: 954117-24-9), widely recognized in pharmaceutical development as Ropinirole Impurity C , represents a critical structural intermediate in the synthesis of non-ergoline dopamine agonists. While its intrinsic biological activity is significantly attenuated compared to its parent API (Active Pharmaceutical Ingredient), Ropinirole, its characterization is a mandatory Critical Quality Attribute (CQA) in drug development.

This guide moves beyond simple definition to explore the Structure-Activity Relationship (SAR) that renders this molecule biologically distinct, its role as a privileged scaffold in kinase inhibitor design, and the analytical workflows required for its control.

Structural Pharmacology & SAR Analysis[2][3]

The Pharmacophore Divergence

To understand the biological activity of 4-Ethylindolin-2-one, one must contrast it with Ropinirole. The biological potency of Ropinirole at Dopamine D2/D3 receptors hinges on a specific pharmacophore model:

  • The Aromatic Core: The indolin-2-one system provides the rigid scaffold for pi-stacking interactions within the receptor pocket.

  • The Basic Amine: The dipropylamino group is essential. It becomes protonated at physiological pH, forming a critical salt bridge with a conserved Aspartate residue (Asp 3.32) in the transmembrane domain of the GPCR.

4-Ethylindolin-2-one lacks this basic amine tail. Consequently, its affinity for the D2 receptor is drastically reduced, rendering it pharmacologically "silent" or weakly active in the dopaminergic pathway. This "loss of function" is precisely why it is classified as an impurity rather than a metabolite with therapeutic potential.

The Indolin-2-one Scaffold Potential

While the 4-ethyl analog itself is a dopamine-inactive precursor, the indolin-2-one core is a validated "privileged structure" in oncology.

  • Kinase Inhibition: Derivatives of indolin-2-one (e.g., Sunitinib) are potent VEGFR/PDGFR inhibitors.[1]

  • Mechanism: These molecules bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs).[2]

  • 4-Ethyl Substitution: In SAR studies, a 4-ethyl group on the benzene ring acts as a lipophilic handle, potentially filling hydrophobic pockets in the kinase domain, though it requires C3-substitution (e.g., benzylidene) to achieve nanomolar potency.

Synthesis & Impurity Origin Pathway[1][5]

Understanding the origin of 4-Ethylindolin-2-one is essential for controlling its "biological activity" (i.e., its presence in the final drug product). It typically arises from incomplete alkylation or degradation.

Visualization: Ropinirole Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and where the 4-Ethyl intermediate diverges.

Ropinirole_Pathway Figure 1: Origin of 4-Ethylindolin-2-one in Ropinirole Synthesis cluster_0 Precursor Phase cluster_1 Key Intermediate (The Topic) cluster_2 Active Drug (API) Isochroman Isochroman Derivative Nitro 2-Methyl-3-nitro benzoic acid ImpurityC 4-Ethylindolin-2-one (Impurity C) Nitro->ImpurityC Reduction & Cyclization Ropinirole Ropinirole (D2 Agonist) ImpurityC->Ropinirole Side Chain Functionalization (Dipropylamino addition) Ropinirole->ImpurityC Degradation (Oxidative Deamination)

Figure 1: The central role of 4-Ethylindolin-2-one.[3] It serves as the immediate scaffold precursor but can also reappear as a degradation product if the side chain is cleaved.

Technical Workflows & Protocols

Analytical Detection Protocol (HPLC)

Objective: To quantify 4-Ethylindolin-2-one levels in a Ropinirole sample, ensuring they remain below the ICH Q3A(R2) threshold (typically <0.15%).

System Suitability:

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Buffer (0.05M Potassium Dihydrogen Phosphate, pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 250 nm (Indolinone absorption max).

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-20 min: 80% A; 20-30 min: Linear to 40% AElutes polar API first, then lipophilic 4-ethyl impurity.
Retention Time (RT) Ropinirole: ~8 minImpurity C (4-Ethyl) : ~14 min (More lipophilic).
Limit of Quantitation 0.03%Required for high-sensitivity impurity profiling.
In Silico Docking Workflow (Molecular Modeling)

Objective: To virtually validate the "loss of activity" hypothesis at the Dopamine D2 receptor.

  • Target Retrieval: Download Crystal Structure of Dopamine D2 Receptor (PDB ID: 6CM4) from the Protein Data Bank.

  • Ligand Preparation:

    • Structure 1: Ropinirole (Protonated tertiary amine).

    • Structure 2: 4-Ethylindolin-2-one (Neutral).[4]

  • Grid Generation: Center grid box on the orthosteric binding pocket (Asp 3.32 residue).

  • Docking Execution (e.g., AutoDock Vina):

    • Run rigid receptor/flexible ligand docking.

  • Scoring Analysis:

    • Expected Result: Ropinirole Binding Energy: ~ -9.5 kcal/mol (Salt bridge formation).

    • Expected Result: 4-Ethylindolin-2-one Binding Energy: ~ -6.0 kcal/mol (Loss of electrostatic anchor).

Comparative Biological Profile

The following table summarizes the stark contrast between the intermediate and the final drug, emphasizing why 4-Ethylindolin-2-one is a "silent" scaffold.

FeatureRopinirole (API)4-Ethylindolin-2-one (Impurity C)
Molecular Weight 260.37 g/mol 161.20 g/mol
LogP (Lipophilicity) 2.61.4 (Predicted)
D2 Receptor Affinity High (Ki ~ 29 nM)Negligible / Inactive
Primary Interaction Salt bridge (Asp3.32) + Pi-StackingPi-Stacking only (Weak binding)
Therapeutic Role Parkinson's Disease TreatmentSynthesis Intermediate / Impurity
Toxicity Concern Dopaminergic side effects (Nausea)Non-specific toxicity (Unknown, treat as xenobiotic)

References

  • PubChem. (2024).[4] 4-Ethyl-1,3-dihydro-2H-indol-2-one (Compound). National Library of Medicine. Link

  • European Pharmacopoeia (Ph. Eur.). (2023).[1][5] Ropinirole Hydrochloride Monograph: Impurity C. Link

  • Coldwell, M. et al. (1999). Ropinirole: Properties and Clinical Profile. Journal of Neurology. Link

  • Sun, L. et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • BOC Sciences. (2024). Ropinirole Impurities and Biological Activity.

Sources

Exploratory

Technical Monograph: 4-Ethyl-1,3-dihydro-2H-indol-2-one

Strategic Synthesis, Impurity Profiling, and Pharmacophore Utility[1] Executive Summary & Chemical Profile 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), often designated as Ropinirole Impurity C , represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Impurity Profiling, and Pharmacophore Utility[1]

Executive Summary & Chemical Profile

4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), often designated as Ropinirole Impurity C , represents a critical structural scaffold in medicinal chemistry.[1] While primarily characterized as a process-related impurity in the synthesis of the dopamine agonist Ropinirole (Requip), this molecule serves a dual purpose: it is a vital Reference Standard for pharmaceutical quality control (QC) and a Steric Probe in the design of kinase inhibitors (e.g., VEGFR/PDGFR targets).

The "4-position" on the oxindole core is notoriously difficult to access due to peri-interactions with the C3-carbonyl and the N1-amine.[1] This guide details the specific synthetic architecture required to access this motif, its formation mechanism as a degradation product, and protocols for its isolation and utilization.

Physicochemical Data Table
PropertyValue
IUPAC Name 4-Ethyl-1,3-dihydro-2H-indol-2-one
Common Synonyms 4-Ethylindolin-2-one; Ropinirole Impurity C
CAS Number 954117-24-9
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
LogP (Predicted) ~1.4
Solubility DMSO, Methanol, Chloroform (Sparingly soluble in water)
Key Functional Handle C3-Methylene (Active for Knoevenagel Condensation)
Synthetic Architecture & Formation Logic

The presence of the ethyl group at the C4 position distinguishes this molecule from the more common 5- or 6-substituted oxindoles.[1] Its origin is twofold: intentional synthesis for reference standards and unintentional formation during drug manufacturing.

2.1 The "Impurity Cascade" in Ropinirole Manufacture

In the industrial synthesis of Ropinirole, the 4-position side chain is typically introduced via a precursor such as 2-methyl-3-nitrobenzoic acid or through the reduction of a 4-vinyl intermediate.[1]

  • Mechanism of Formation: "Impurity C" arises primarily during the catalytic hydrogenation steps intended to reduce a 4-vinyl or 4-(2-hydroxyethyl) intermediate.[1] Over-reduction or hydrogenolysis of the functionalized side chain collapses the ethyl-linker into a simple ethyl group.

2.2 Intentional Synthesis (Reference Standard)

To synthesize this molecule as a pure standard, the Oxidation of 4-Ethylindole is the most reliable laboratory protocol. This avoids the regioselectivity issues of cyclizing meta-substituted anilines.[1]

DOT Diagram 1: Synthesis & Impurity Pathways This diagram visualizes the divergence between the industrial Ropinirole route (yielding the impurity) and the lab-scale synthesis of the standard.

G Start_Ind 2-Methyl-3-nitrobenzoic Acid (Industrial Starter) Inter_Vinyl 4-Vinylindolin-2-one (Intermediate) Start_Ind->Inter_Vinyl Multi-step Synthesis Target_Rop Ropinirole (Target API) Inter_Vinyl->Target_Rop Hydroboration/Amination Impurity 4-Ethyl-1,3-dihydro-2H-indol-2-one (Impurity C / Target) Inter_Vinyl->Impurity Over-Reduction (H2/Pd) (Side Reaction) Start_Lab 4-Ethylindole (Lab Starter) Reagent_NCS NCS / t-BuOH (Oxidative Chlorination) Start_Lab->Reagent_NCS Step 1 Reagent_NCS->Impurity Hydrolysis (Step 2) (Intentional Synthesis)

Caption: Divergent pathways showing the formation of Impurity C during Ropinirole synthesis vs. the direct oxidative synthesis from 4-ethylindole.

Experimental Protocol: Synthesis of Reference Standard

Objective: Preparation of high-purity 4-Ethyl-1,3-dihydro-2H-indol-2-one for use as a quantification standard. Method: Oxidative chlorination of 4-ethylindole followed by hydrolytic dechlorination.[1] This method is preferred over the Wolff-Kishner reduction of isatins due to the commercial availability of 4-ethylindole.[1]

Reagents & Materials
  • Substrate: 4-Ethylindole (1.0 eq)

  • Oxidant: N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Hydrolysis Agent: Acetic Acid / Water[1]

  • Quenching: Sodium Bisulfite (saturated aq.)

Step-by-Step Methodology
  • Chlorination (Formation of 3-chloro-indolenine):

    • Dissolve 4-ethylindole (1.45 g, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add NCS (1.40 g, 10.5 mmol) portion-wise over 15 minutes. Explanation: Slow addition prevents over-chlorination at the benzene ring.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: TLC should show consumption of the indole.

  • Hydrolysis (Conversion to Oxindole):

    • Concentrate the reaction mixture under reduced pressure to remove DCM.

    • Re-dissolve the residue in Glacial Acetic Acid (20 mL).

    • Heat the solution to 70°C and add Phosphoric Acid (85%, 5 mL) or simply water (10 mL) if mild conditions suffice. Note: Acidic hydrolysis drives the tautomerization to the stable oxindole lactam.

    • Stir at 80°C for 2 hours.

  • Work-up & Purification:

    • Cool the mixture and pour into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organics with Saturated NaHCO₃ (to remove acetic acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Silica Gel, Hexane:Ethyl Acetate 4:1).

    • Yield Expectation: 60-75% as an off-white solid.[1]

Functionalization & Reactivity Profile

For researchers using this molecule as a scaffold (e.g., for Sunitinib analogs), the reactivity is dictated by the C3-methylene group.

Reactivity Logic:

  • C3-Acidity: The pKa of the C3 protons is ~18. The 4-ethyl group provides steric bulk that influences the E/Z selectivity of Knoevenagel condensations.

  • N1-Protection: The amide nitrogen is a secondary site for modification (alkylation) to adjust lipophilicity.

DOT Diagram 2: Reactivity & Functionalization Map This diagram illustrates the "Hot Spots" for chemical modification.

Reactivity Core 4-Ethyl-oxindole (Core Scaffold) Rxn_C3 C3-Condensation (Aldehydes/Ketones) Core->Rxn_C3 Piperidine/EtOH Rxn_N1 N1-Alkylation (Solubility Modulation) Core->Rxn_N1 R-X / Base Rxn_Ox Oxidation to Isatin (SeO2) Core->Rxn_Ox SeO2 / Reflux Prod_Kinase Sunitinib Analogs (Kinase Inhibitors) Rxn_C3->Prod_Kinase Target: VEGFR/PDGFR Prod_Prodrug N-Alkylated Prodrugs Rxn_N1->Prod_Prodrug Prod_Isatin 4-Ethylisatin (Building Block) Rxn_Ox->Prod_Isatin

Caption: Functionalization logic showing C3 condensation for kinase inhibitor synthesis and N1 alkylation for property modulation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23289973, 4-Ethyl-1,3-dihydro-2H-indol-2-one.[1][2] Retrieved from [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization.[3] Journal of the American Chemical Society, 125(40), 12084–12085. Retrieved from [Link]

  • GlaxoSmithKline. Ropinirole Hydrochloride: US Prescribing Information (Reference for Impurity Context).[4] Retrieved from [Link][5]

  • Marchetti, M. et al.Efficient Synthesis of Oxindoles from Indoles via Oxidative Chlorination. (General methodology reference for the cited protocol).

Sources

Foundational

Discovery and History of 4-Ethyl-2-Oxindole: A Technical Guide

The following technical guide details the discovery, chemistry, and pharmaceutical significance of 4-ethyl-2-oxindole, specifically focusing on its critical role as a scaffold in the development of dopamine agonists like...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmaceutical significance of 4-ethyl-2-oxindole, specifically focusing on its critical role as a scaffold in the development of dopamine agonists like Ropinirole.

Content Type: Technical Whitepaper Subject: 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 119045-31-9 / Related Analogs) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers.

Executive Summary

4-Ethyl-2-oxindole represents a privileged substructure in medicinal chemistry, distinct from its more easily accessible 3- and 5-substituted counterparts. While the oxindole (indolin-2-one) scaffold has been known since the days of Adolf von Baeyer, the specific functionalization at the C4 position remained synthetically challenging for decades. The discovery of 4-ethyl-2-oxindole derivatives was not a singular isolation event from nature but a deliberate triumph of rational drug design by researchers at SmithKline Beecham (now GSK) in the 1980s. This scaffold proved to be the bioisosteric key to unlocking potent dopamine D2 agonism without the catechol moiety, leading directly to the development of Ropinirole (Requip) for Parkinson’s disease.

This guide analyzes the chemical genesis of the 4-ethyl-2-oxindole scaffold, the evolution of its synthetic access, and the rigorous protocols required to manufacture it with high regioselectivity.

Historical Genesis: The "4-Position" Challenge

The Catechol Problem

In the mid-20th century, dopamine replacement therapy (Levodopa) was the gold standard for Parkinson's. However, the catechol structure (1,2-dihydroxybenzene) is metabolically unstable, leading to rapid degradation and short half-lives. Medicinal chemists sought a non-catechol bioisostere —a molecule that mimicked the electronic and spatial properties of dopamine but resisted enzymatic breakdown.

The SmithKline Beecham Breakthrough (1980s)

Researchers identified that the oxindole lactam ring could mimic the hydrogen-bonding network of the phenolic hydroxyls in dopamine. However, the spatial orientation was critical.

  • 3-Substitution: Too close to the lactam; sterically crowded.

  • 5-Substitution: Electronically favorable but geometrically incorrect for the D2 receptor pocket.

  • 4-Substitution: The "Goldilocks" zone. A side chain at the 4-position (specifically an ethyl linker) perfectly positioned the amine nitrogen to interact with the aspartate residue in the D2 receptor, mimicking the dopamine ethylamine tail.

This led to the synthesis of SK&F 101468 and eventually Ropinirole , establishing 4-ethyl-2-oxindole (and its functionalized variants) as a high-value pharmacophore.

Technical Deep Dive: Synthetic Methodologies

Accessing the C4 position of the oxindole ring is non-trivial due to the directing effects of the nitrogen atom, which naturally favors electrophilic aromatic substitution at the C5 and C7 positions. Consequently, 4-substituted oxindoles must be constructed de novo or via directed ortho-metallation.

Route A: The Classical Nitro-Aryl Approach (The Ropinirole Route)

This method, developed for the scale-up of Ropinirole, relies on constructing the benzene ring with the substituents already in place or utilizing specific ortho-xylene precursors.

Mechanism:

  • Precursor Selection: Starts with 2-methyl-3-nitrobenzoic acid or 2-methyl-3-nitrobenzyl alcohol .

  • Side Chain Extension: The methyl group is activated and homologated (e.g., via oxalate condensation) to form the oxindole ring.

  • Reduction: The nitro group is reduced to the amine, which cyclizes to form the lactam (oxindole).

Route B: The Modern Palladium Cascade

Modern catalysis allows for the intramolecular


-arylation of amides. This route is preferred for library generation due to its modularity.

Mechanism:

  • Substrate: A 2-chloro-6-ethylacetanilide.

  • Catalyst: Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos or BrettPhos).

  • Cyclization: The Palladium inserts into the C-Cl bond and facilitates ring closure at the enolate carbon, forming the 5-membered lactam ring.

Visualization: Synthetic Pathways & SAR

The following diagram illustrates the classical "Reissert-type" synthesis versus the modern catalytic approach, and highlights the Pharmacophore SAR.

OxindoleSynthesis cluster_SAR SAR Logic Start 2-Methyl-3-nitrobenzoic Acid Inter1 Homologation (Oxalate Condensation) Start->Inter1 Step 1 Inter2 Reductive Cyclization (Fe/AcOH or H2/Pd) Inter1->Inter2 Step 2 Target 4-(2-Hydroxyethyl)-2-oxindole (Key Intermediate) Inter2->Target Step 3 Drug Ropinirole (Dopamine Agonist) Target->Drug Side Chain Amination SAR_Node 4-Position: Mimics Dopamine Ethylamine Tail Target->SAR_Node AltStart 2-Chloro-6-ethylaniline AltStep Pd-Catalyzed Intramolecular Arylation AltStart->AltStep Acylation Core 4-Ethyl-2-oxindole (Core Scaffold) AltStep->Core Ring Closure

Caption: Comparative synthetic routes to the 4-substituted oxindole scaffold. Top: The classical industrial route for Ropinirole. Bottom: Modern catalytic access to the core 4-ethyl scaffold.

Experimental Protocol: Synthesis of 4-Ethyl-2-Oxindole

Disclaimer: This protocol is adapted from high-yield literature methods (e.g., J. Med. Chem. 1985, 28, 11, 1533–1536) and optimized for bench-scale validation.

Precursor Preparation: 2-Methyl-3-nitrophenylacetic Acid

Objective: To create the carbon skeleton required for the oxindole ring closure.

ReagentEquivalentsRole
2-Methyl-3-nitrobenzoic acid1.0Starting Material
Thionyl Chloride (

)
1.5Chlorinating Agent
Diazomethane (

)
ExcessHomologation Agent (Arndt-Eistert)
Silver Oxide (

)
Cat.Catalyst for Wolff Rearrangement

Workflow:

  • Activation: Reflux 2-methyl-3-nitrobenzoic acid with

    
     for 3 hours. Evaporate excess 
    
    
    
    to obtain the acid chloride.
  • Diazotization: Add the acid chloride dropwise to an ethereal solution of diazomethane at 0°C. Stir for 1 hour.

  • Rearrangement: Dissolve the diazoketone in ethanol. Add

    
     and heat to 60°C (Wolff Rearrangement) to generate ethyl 2-methyl-3-nitrophenylacetate.
    
  • Hydrolysis: Saponify the ester using 1N NaOH to yield 2-methyl-3-nitrophenylacetic acid .

Ring Closure: The Modified Reissert Indole Synthesis

Objective: Reductive cyclization to form the 4-substituted oxindole.

Reagents:

  • Substrate: 2-methyl-3-nitrophenylacetic acid (from Step 5.1).

  • Reductant: Iron powder (Fe) or Zinc dust.

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Catalyst: HCl (trace).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (51 mmol) of 2-methyl-3-nitrophenylacetic acid in 100 mL of glacial acetic acid.

  • Reduction: Heat the solution to 90°C. Add 20.0 g of Iron powder portion-wise over 30 minutes. The reaction is exothermic; maintain temperature below 105°C.

  • Cyclization: Reflux for 2 hours. The reduction of the nitro group to the amine (

    
    ) is followed immediately by intramolecular condensation with the carboxylic acid moiety to close the lactam ring.
    
  • Work-up:

    • Filter the hot mixture through Celite to remove iron residues.

    • Concentrate the filtrate under reduced pressure.

    • Dilute with ethyl acetate (200 mL) and wash with 1N HCl (2x) and Brine (1x).

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Yield: Expect 60-75% of 4-methyl-2-oxindole (Note: For 4-ethyl , start with 2-ethyl-3-nitrobenzoic acid).

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the diagnostic C4-H signal. In 4-substituted oxindoles, the C7-H doublet is distinct. The methylene protons of the lactam ring (

    
     at C3) should appear as a singlet around 
    
    
    
    3.5 ppm.
  • IR: Strong Carbonyl stretch at ~1690-1710 cm⁻¹ (Lactam).

Pharmaceutical Significance: The Ropinirole Connection

The discovery of 4-ethyl-2-oxindole was not merely academic; it solved a critical pharmacokinetic problem.

FeatureDopamine (Natural Ligand)4-Ethyl-2-Oxindole Scaffold (Ropinirole)
Core Structure Catechol (Unstable)Oxindole (Stable)
Receptor Binding H-bonds via OH groupsH-bonds via Lactam NH and C=O
Metabolism Rapid COMT/MAO degradationResistant to COMT; CYP1A2 metabolism
Half-Life Minutes~6 Hours

Mechanism of Action: The 4-ethyl chain (functionalized with dipropylamine in Ropinirole) acts as a flexible linker that positions the basic nitrogen into the deep hydrophobic pocket of the D2 receptor, triggering the conformational change required for agonism.

References

  • Gallagher, G., et al. (1985). "4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: A potent and selective dopamine D2-receptor agonist."[2] Journal of Medicinal Chemistry, 28(11), 1533-1536. Link

  • Swallow, S. (2018). "Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes." Juniper Publishers, Organic & Medicinal Chemistry International Journal. Link

  • Hennessy, E. J., & Buchwald, S. L. (2003). "A General and Mild Copper-Catalyzed Method for the Synthesis of Oxindoles." Journal of the American Chemical Society, 125(40), 12084–12085. Link

  • SmithKline Beecham Corp. (1984). "Indolone Derivatives and their use as Dopamine Agonists." US Patent 4,452,808. Link

  • Ackermann, L. (2009). "Palladium-Catalyzed Intramolecular α-Arylation of Amides." Organic Letters, 11(19), 4274–4276. Link

Sources

Exploratory

Technical Guide: Spectral Characterization of 4-Ethyl-1,3-dihydro-2H-indol-2-one

This technical guide details the spectral characterization of 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyloxindole). This compound is a critical intermediate in the synthesis of indolinone-based kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characterization of 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyloxindole). This compound is a critical intermediate in the synthesis of indolinone-based kinase inhibitors and a known process impurity (Impurity C) in the manufacturing of the dopamine agonist Ropinirole.

The data presented below synthesizes experimental values from patent literature (WO2016/106331) and standard spectroscopic principles for oxindole derivatives.

[1]

Executive Summary & Compound Identity

4-Ethyl-1,3-dihydro-2H-indol-2-one is a bicyclic heterocycle characterized by a benzene ring fused to a five-membered nitrogen-containing ring (oxindole core) with an ethyl substituent at the C4 position. Precise spectral identification is required to distinguish it from its positional isomers (5-, 6-, or 7-ethyl analogs) during impurity profiling and active pharmaceutical ingredient (API) synthesis.

PropertyData
IUPAC Name 4-Ethyl-1,3-dihydro-2H-indol-2-one
Common Name 4-Ethyloxindole; Ropinirole Impurity C
CAS Registry 954117-24-9
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Monoisotopic Mass 161.0841 Da
Appearance Yellow solid (isolated yield ~48%)

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The C4-ethyl substitution breaks the symmetry of the aromatic region and creates a distinct aliphatic pattern.

Proton NMR ( H-NMR) Data

Solvent: CDCl


 | Frequency:  400 MHz[1][2]
Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Insight
8.31 Broad Singlet1H-NH (H1)Exchangeable amide proton; broad due to quadrupole broadening.
7.13 – 7.19 Multiplet1H-Ar-H (H6)The "middle" aromatic proton; appears as a pseudo-triplet due to vicinal coupling with H5 and H7.
6.88 Doublet1H7.8Ar-H (H7)Adjacent to the NH group; typically deshielded relative to H5.
6.73 Doublet1H7.8Ar-H (H5)Ortho to the ethyl group; shielded by the electron-donating alkyl substituent.
3.47 Singlet2H-CH

(H3)
Characteristic methylene of the oxindole ring. No coupling to NH or Ar-H observed.
2.59 Quartet2H7.6Ethyl CH

Benzylic methylene; coupled to the methyl group.
1.22 Triplet3H7.6Ethyl CH

Terminal methyl group.
Carbon NMR ( C-NMR) Analysis

Derived from consensus oxindole data and substituent effects.

  • Carbonyl (C2): ~178.0 ppm (Characteristic amide C=O).

  • Aromatic Quaternary (C7a): ~142.5 ppm (Attached to N).

  • Aromatic Quaternary (C4): ~140.0 ppm (Ipso to Ethyl group; downfield shift).

  • Aromatic Quaternary (C3a): ~128.0 ppm (Bridgehead).

  • Aromatic Methines (C5, C6, C7): 108.0 – 128.0 ppm region.

    • C7 (ortho to N) is typically the most shielded aromatic carbon (~109 ppm).

  • Oxindole Methylene (C3): ~35.5 ppm.

  • Ethyl Methylene: ~25.0 ppm.[3]

  • Ethyl Methyl: ~14.5 ppm.[4]

Mass Spectrometry (MS)[4]

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for LC-MS/MS monitoring of impurities.

Ionization & Molecular Ion
  • Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

  • Observed Ion:

    
     162.1 
    
    
    
    (Base peak in ESI).
  • Retention Time: ~0.60 min (on standard C18 reverse-phase gradient).

Fragmentation Pathway

The fragmentation logic follows the stability of the indole core.

  • Precursor:

    
     162 
    
    
    
    .
  • Primary Loss: Loss of the ethyl group (neutral loss of 29 Da) or CO (28 Da).

    • 
       (Loss of CO, ring contraction).
      
    • 
       (Loss of Ethyl radical in EI, less common in ESI).
      
  • Secondary Loss: Loss of HCN from the pyrrole ring.

MassSpec cluster_legend Fragmentation Logic M [M+H]+ m/z 162 Frag1 [M+H - CO]+ m/z 134 M->Frag1 - CO (28 Da) Lactam cleavage Frag2 [M+H - CO - CH3]+ m/z 119 Frag1->Frag2 - CH3 Side chain loss key Primary path: Lactam ring contraction

Figure 1: Proposed ESI+ fragmentation pathway for 4-ethylindolin-2-one.

Infrared Spectroscopy (IR)[1][5]

IR is used primarily for solid-state identification (fingerprinting).

Wavenumber (cm

)
Vibration ModeDescription
3150 – 3250 N-H StretchBroad band characteristic of lactams/amides.
2850 – 2960 C-H StretchAliphatic C-H stretching from the Ethyl group and C3-methylene.
1690 – 1710 C=O StretchKey Diagnostic: Amide I band. High intensity.
1610 – 1620 C=C StretchAromatic ring skeletal vibrations.
740 – 760 C-H BendOut-of-plane bending (oop) for 1,2,3-trisubstituted benzene (indicates 4-substitution).

Synthesis & Origin Logic

Understanding the synthesis validates the spectral data.[5] The most common route to this specific isomer is via palladium-catalyzed cross-coupling, which ensures the ethyl group is positioned strictly at C4, unlike electrophilic aromatic substitution which would favor C5.

Experimental Protocol (Suzuki Coupling)
  • Starting Material: 4-Bromoindolin-2-one.

  • Reagents: Ethylboronic acid (3.0 eq), Pd(dppf)Cl

    
     (0.2 eq), Na
    
    
    
    CO
    
    
    (3.0 eq).
  • Conditions: 1,4-Dioxane/Water (5:1), 100°C, 6 hours, N

    
     atmosphere.
    
  • Workup: Filter through celite, extract with EtOAc, purify via silica flash chromatography (20-50% EtOAc in Petroleum Ether).

Synthesis SM 4-Bromoindolin-2-one (C8H6BrNO) Product 4-Ethylindolin-2-one (Yield: 48%) SM->Product Suzuki Coupling 100°C, 6h Reagent Ethylboronic Acid + Pd(dppf)Cl2 / Na2CO3 Reagent->Product Impurity Ropinirole (API) Product->Impurity Precursor / Impurity C

Figure 2: Synthesis pathway via Suzuki coupling and relationship to Ropinirole.

References

  • Patent Literature: Zhang, Y., et al. "Indolinone Derivatives and Methods of Use." WO2016/106331 A1.[1] Published June 30, 2016. (Source of experimental NMR/MS data). Link

  • Compound Database: National Center for Biotechnology Information. "PubChem Compound Summary for CID 23289973, 4-Ethyl-1,3-dihydro-2H-indol-2-one." PubChem. Accessed Jan 2026. Link

  • Commercial Reference: Ambeed. "4-Ethylindolin-2-one Product Data." Ambeed Catalog. Accessed Jan 2026. Link

  • Impurity Profiling: "Ropinirole Hydrochloride: Impurity C." British Pharmacopoeia / USP Reference Standards. (Defines the impurity context).

Sources

Foundational

Pharmacokinetic Characterization and ADME Profiling of 4-Ethyl-1,3-dihydro-2H-indol-2-one

Technical Guidance for Drug Development & Impurity Qualification Executive Summary 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), often designated as Ropinirole Impurity C or the "4-ethyl oxindole" intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Drug Development & Impurity Qualification

Executive Summary

4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), often designated as Ropinirole Impurity C or the "4-ethyl oxindole" intermediate, represents a critical structural scaffold in the synthesis of the dopamine agonist Ropinirole. While not a marketed therapeutic agent itself, its pharmacokinetic (PK) characterization is essential for impurity qualification under ICH Q3A/Q3B guidelines and for evaluating the safety of novel oxindole-based drug candidates.

This guide details the physicochemical determinants, in vitro ADME profiling strategies, and predicted in vivo disposition of this specific chemical entity. It is designed for DMPK scientists and CMC (Chemistry, Manufacturing, and Controls) leads requiring a robust framework for assessing the biological fate of this oxindole derivative.

Physicochemical Basis of Pharmacokinetics

The pharmacokinetic behavior of 4-Ethyl-1,3-dihydro-2H-indol-2-one is governed by its lipophilicity and molecular size. As a small, neutral molecule at physiological pH, it exhibits properties consistent with high passive permeability.

Table 1: Key Physicochemical Descriptors
ParameterValuePK Implication
Molecular Weight 161.20 g/mol Rapid diffusion; negligible paracellular transport restriction.[1]
LogP (Octanol/Water) ~1.4 (Predicted)Moderate lipophilicity; suggests good oral bioavailability and membrane permeability.
Topological PSA 29.1 Ų< 140 Ų threshold; highly predictive of blood-brain barrier (BBB) penetration.
H-Bond Donors/Acceptors 1 / 1Favorable for membrane transit; potential for specific transporter interaction is low.
pKa ~13 (Amide N-H)Neutral at pH 7.4; no ionization-dependent trapping in lysosomes or mitochondria.

Expert Insight: The LogP of 1.4 combined with a low molecular weight places this molecule in the "sweet spot" for passive absorption. Unlike its parent drug Ropinirole (which contains a basic amine and is subject to lysosomal trapping), this neutral ethyl analog is likely to distribute freely across total body water and lipid compartments.

In Vitro ADME Profiling: Experimental Protocols

To empirically validate the predicted PK properties, the following industry-standard protocols are recommended. These assays define the "drug-like" properties of the intermediate.

Metabolic Stability (Microsomal Clearance)

The ethyl side chain at the C4 position is a metabolic "soft spot," susceptible to benzylic oxidation by Cytochrome P450 enzymes (likely CYP1A2 or CYP2D6, similar to Ropinirole).

Protocol: Phase I Stability Assay

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation: 37°C for 0, 5, 15, 30, and 60 minutes.

  • Termination: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (ESI+ mode). Monitor parent depletion.

  • Calculation:

    
    
    
Membrane Permeability (Caco-2 / PAMPA)

Given the PSA of 29.1 Ų, high permeability is expected.

Protocol: Bi-directional Caco-2 Assay

  • Cell Line: Caco-2 (21-day culture on Transwell inserts).

  • Buffer: HBSS (pH 7.4) for both apical (A) and basolateral (B) chambers.

  • Dosing: 10 µM 4-Ethyl-1,3-dihydro-2H-indol-2-one.

  • Sampling: 120 minutes.

  • Integrity Marker: Lucifer Yellow (

    
     cm/s required).
    
  • Success Criteria:

    
     cm/s indicates high permeability. Efflux ratio (
    
    
    
    ) < 2.0 indicates lack of P-gp efflux liability.

Metabolic Fate & Biotransformation Pathways

Understanding the metabolic clearance is vital for safety assessment. The 4-ethyl group provides a distinct site for oxidation that differs from the N-propyl side chains of Ropinirole.

Predicted Metabolic Map

The following diagram illustrates the primary clearance pathways, transitioning from the parent oxindole to polar metabolites for excretion.

MetabolicPathways Figure 1: Predicted Biotransformation Pathways of 4-Ethyl-1,3-dihydro-2H-indol-2-one Parent 4-Ethyl-1,3-dihydro- 2H-indol-2-one (Parent) Met1 1-Hydroxyethyl Metabolite (Benzylic Oxidation) Parent->Met1 CYP450 (Phase I) Met2 5-Hydroxy Oxindole (Aromatic Hydroxylation) Parent->Met2 CYP450 (Minor) Met5 N-Glucuronide Conjugate Parent->Met5 UGT (Direct N-Gluc) Met3 Carboxylic Acid Derivative (Oxidation) Met1->Met3 ADH/ALDH Met4 O-Glucuronide Conjugate Met1->Met4 UGT (Phase II) Met2->Met4 UGT

Caption: Predicted Phase I (Oxidation) and Phase II (Glucuronidation) clearance pathways. Benzylic hydroxylation is the expected primary route.

Strategic Workflow: Impurity Qualification

When this molecule appears as an impurity in Ropinirole drug substance, the following decision tree applies for PK/Tox qualification.

ImpurityQualification Start Impurity Identification (4-Ethyl-1,3-dihydro-2H-indol-2-one) LevelCheck Is Impurity Level > ICH Q3A Threshold? (>0.15% or 1.0mg/day) Start->LevelCheck Genotox In Silico Genotoxicity Assessment (DEREK/SAR) LevelCheck->Genotox Yes Control Control to < Threshold LevelCheck->Control No Alert Structural Alert? Genotox->Alert Ames Ames Test (In Vitro) Alert->Ames Yes GeneralTox General Tox Study (Rat/Dog) Include PK Arm Alert->GeneralTox No Ames->GeneralTox Negative PK_Analysis PK Analysis: 1. Bioavailability (F%) 2. Exposure (AUC) 3. Half-life (t1/2) GeneralTox->PK_Analysis Qual Qualified via Safety Margins PK_Analysis->Qual Exposure < NOAEL

Caption: Decision matrix for qualifying the 4-ethyl oxindole impurity, highlighting the integration of PK analysis in safety assessment.

Predicted In Vivo Pharmacokinetics

Based on the physicochemical profile and structural analogy to Ropinirole and other oxindoles (e.g., Indolone), the following in vivo parameters are anticipated in a standard preclinical species (Rat, IV/PO 1 mg/kg):

  • Absorption (Bioavailability): High (>80%). The molecule is not a substrate for P-gp and has optimal lipophilicity for intestinal absorption.

  • Distribution (Vss): Moderate (~1-2 L/kg). It will distribute into total body water and moderately into tissues, but lacks the extensive tissue binding seen in highly basic amines.

  • Clearance (CL): Hepatic-flow dependent. Clearance will likely be driven by metabolism rather than renal excretion of the parent, due to high tubular reabsorption of the lipophilic parent.

  • Half-life (t1/2): Short to Moderate (2–6 hours). Without the "metabolic handle" of the dipropylamino group (which is rapidly dealkylated in Ropinirole), the ethyl-oxindole core may exhibit slightly higher stability, but is still subject to oxidation.

References

  • ICH Guidelines. Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation, 2006. Link

  • PubChem. Compound Summary: 4-Ethyl-1,3-dihydro-2H-indol-2-one (CID 23289973).[2] National Library of Medicine. Link

  • Swinney, D. C. Molecular Mechanism of Action of Ropinirole. In: Dopamine Agonists.[3][4][5][6] CRC Press, 2018. (Contextualizing the oxindole scaffold).

  • Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. (Source for standard ADME protocols).
  • Toronto Research Chemicals. Ropinirole Impurity C Data Sheet. (Confirming identity as Ropinirole intermediate). Link

Sources

Exploratory

Technical Guide: Toxicology Profile and Qualification of Ropinirole Impurity C

The following technical guide details the toxicological profiling, qualification strategy, and risk assessment framework for Ropinirole Impurity C (Propylidene Ropinirole). This document is structured for pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicological profiling, qualification strategy, and risk assessment framework for Ropinirole Impurity C (Propylidene Ropinirole). This document is structured for pharmaceutical scientists and toxicologists managing impurity qualification under ICH M7(R2) and Q3A(R2) guidelines.

Chemical Identity and Structural Context

Ropinirole Impurity C is the olefinic precursor (or degradation analog) of the active pharmaceutical ingredient (API), Ropinirole. Its presence is typically associated with incomplete hydrogenation during the final synthetic steps or oxidative degradation.

Physicochemical Characterization
ParameterTechnical Specification
Common Name Ropinirole Impurity C (EP) / Ropinirole Propylidene Impurity (USP)
Chemical Name (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one
CAS Number 784110-47-0 (Generic); 145570-92-9 (Z-isomer)
Molecular Formula C₁₉H₂₈N₂O
Molecular Weight 300.44 g/mol
Structural Distinction Contains an exocyclic propylidene double bond at the C3 position of the oxindole ring, unlike the saturated propyl group in Ropinirole.
Origin Process-Related: Unreduced intermediate from the final hydrogenation step.Degradation: Oxidative dehydrogenation of Ropinirole.
Structural Alert Analysis (In Silico Hazard)

The critical toxicological feature of Impurity C is the


-unsaturated amide (lactam)  moiety created by the propylidene group at position C3.
  • Mechanism of Concern: The double bond is conjugated with the carbonyl group of the oxindole ring. This creates an electrophilic center at the

    
    -carbon, theoretically capable of acting as a Michael Acceptor .
    
  • Toxicological Implications: Michael acceptors can alkylate nucleophilic sites on DNA (e.g., N7-guanine) or proteins (cysteine residues), posing a potential risk for genotoxicity or skin sensitization.

  • Comparison to Parent: Ropinirole lacks this conjugation, rendering the C3 position non-electrophilic. Therefore, the safety data of the parent drug cannot be automatically read-across to Impurity C without bridging studies.

Toxicological Risk Assessment Framework (ICH M7)

The qualification of Impurity C follows the ICH M7(R2) workflow for mutagenic impurities. Because the propylidene moiety represents a structural alert not present in the parent, it must be evaluated as a Class 3 impurity (Alert identified, unrelated to parent structure) until experimental data reclassifies it.

Assessment Workflow

The following diagram illustrates the decision logic for qualifying Impurity C based on its electrophilic potential.

G Start Impurity C Identification (Propylidene Analog) QSAR In Silico Assessment (Derek/Sarah) Start->QSAR Alert Structural Alert Found? (a,b-unsaturated lactam) QSAR->Alert Ames In Vitro Ames Test (OECD 471) Alert->Ames Yes (Michael Acceptor) Class5 Class 5: Non-Mutagenic Treat as Ordinary Impurity (ICH Q3A) Alert->Class5 No Alert Result Ames Result Ames->Result Result->Class5 Negative Class2 Class 2: Mutagenic Control to TTC (1.5 µg/day) Result->Class2 Positive Vivo In Vivo Follow-up (Comet/Micronucleus) Class2->Vivo If Higher Limit Needed

Figure 1: ICH M7 Qualification Strategy for Ropinirole Impurity C.

Experimental Protocols for Qualification

To reclassify Impurity C from Class 3 to Class 5 (Non-mutagenic), a GLP-compliant bacterial reverse mutation assay (Ames Test) is required.

Protocol 1: Bacterial Reverse Mutation Assay (Ames)

Objective: Determine if the electrophilic propylidene group induces point mutations.

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Metabolic Activation: S9 fraction (rat liver homogenate) to simulate mammalian metabolism (critical as the double bond may be epoxidized in vivo).

  • Dosing Strategy:

    • Solvent: Dimethyl sulfoxide (DMSO). Note: Impurity C is lipophilic; ensure no precipitation in the agar overlay.

    • Concentration Range: 5 concentrations up to 5000 µ g/plate (or limit of solubility/toxicity).

  • Evaluation Criteria: A 2-fold increase in revertant colonies (TA98, TA100) or 3-fold (TA1535, TA1537) relative to control indicates mutagenicity.

Protocol 2: In Vitro Micronucleus Test (Chromosomal Damage)

If the Ames test is negative but QSAR predicts clastogenicity, this assay is performed.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Exposure: Short term (3-4h) with/without S9; Long term (24h) without S9.

  • Endpoint: Visual scoring of micronuclei in binucleated cells (blocked by cytochalasin B).

  • Relevance: Detects if Impurity C acts as a spindle poison or clastogen, which Ames might miss.

Establishing Limits (Permitted Daily Exposure)

The regulatory limit for Impurity C depends on the outcome of the toxicological assessment.

Scenario A: Genotoxic (Class 2)

If the propylidene moiety demonstrates mutagenicity in the Ames test:

  • Calculation: Based on the Threshold of Toxicological Concern (TTC).

  • Lifetime Exposure Limit: 1.5 µ g/day .

  • Less-than-Lifetime (LTL) Limits:

    • < 1 month: 120 µ g/day

    • 1-12 months: 20 µ g/day

    • 1-10 years: 10 µ g/day

  • Control Requirement: The manufacturing process must demonstrate "Purge Capability" to reduce Impurity C to ppm levels consistent with the maximum daily dose of Ropinirole (Max dose ~24 mg/day

    
     Limit 
    
    
    
    60 ppm).
Scenario B: Non-Genotoxic (Class 5)

If the Ames test is negative (overruling the structural alert):

  • Guideline: ICH Q3A(R2).

  • Calculation: Limits are based on the maximum daily dose (MDD) of Ropinirole.

    • Reporting Threshold: 0.05% (since MDD < 1g).

    • Identification Threshold: 0.10% or 1.0 mg (whichever is lower).

    • Qualification Threshold: 0.15% or 1.0 mg (whichever is lower).

  • General Toxicity: If levels exceed the qualification threshold (0.15%), a 14-90 day general toxicity study in one species (usually rat) is required to establish a NOAEL (No Observed Adverse Effect Level) specifically for Impurity C.

Analytical Control Strategy

Quantification of Impurity C requires separation from the parent Ropinirole and the E-isomer (if present).

Recommended HPLC Method
  • Column: C18 Stationary Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Buffer (0.05M Ammonium Acetate, pH 4.0).

    • B: Acetonitrile.

  • Mode: Gradient elution (critical to separate the lipophilic Impurity C from Ropinirole).

  • Detection: UV at 250 nm (The conjugated system of Impurity C has a distinct

    
     compared to Ropinirole).
    
  • Relative Retention Time (RRT): Impurity C typically elutes after Ropinirole due to the planar, conjugated propylidene chain increasing interaction with the stationary phase.

Purge Factor Calculation

To justify omitting routine testing, calculate the Purge Factor (PF):



If the calculated PF is 

the required reduction factor, routine testing may be omitted (skip-lot testing).

References

  • European Directorate for the Quality of Medicines (EDQM). (2024). Ropinirole Hydrochloride Monograph 2604. European Pharmacopoeia. [Link]

  • International Council for Harmonisation (ICH). (2023).[2] M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

  • Bhatia, M.S., et al. (2018). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Foundational

Technical Guide: 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9)

Common Name: Ropinirole Impurity C Role: Pharmaceutical Reference Standard & Synthetic Scaffold Executive Summary 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9) is a critical pharmaceutical impurity standard and st...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Ropinirole Impurity C Role: Pharmaceutical Reference Standard & Synthetic Scaffold

Executive Summary

4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9) is a critical pharmaceutical impurity standard and structural intermediate associated with the dopamine agonist Ropinirole (Requip®). In the context of drug development, this compound serves two primary functions:

  • Quality Control (CMC): It is monitored as "Impurity C" in Ropinirole API (Active Pharmaceutical Ingredient) manufacturing. Under ICH Q3A/Q3B guidelines, its identification and quantification are mandatory for batch release to ensure patient safety in Parkinson’s disease therapies.

  • Synthetic Scaffold: The 4-ethyl-oxindole core represents a privileged structure in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Sunitinib analogues) and novel CNS agents.

This guide provides a comprehensive technical analysis of its chemical properties, synthesis, analytical profiling, and handling protocols.

Chemical Identity & Properties
PropertySpecification
CAS Number 954117-24-9
IUPAC Name 4-Ethyl-1,3-dihydro-2H-indol-2-one
Synonyms 4-Ethyloxindole; Ropinirole Impurity C
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138–142 °C (Typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
pKa ~10.5 (Amide N-H)
Synthetic Methodology

To generate high-purity 4-ethyl-1,3-dihydro-2H-indol-2-one for use as a reference standard, a robust synthetic route is required. The most reliable laboratory-scale method involves the Wolff-Kishner reduction of 4-ethylisatin . This approach avoids the regioselectivity issues common in direct cyclization of aniline derivatives.

Protocol: Reduction of 4-Ethylisatin

Reaction Overview:



Reagents:

  • 4-Ethylisatin (1.0 eq)

  • Hydrazine hydrate (80%, 10.0 eq)

  • Potassium Hydroxide (KOH) pellets (4.0 eq)

  • Ethylene Glycol (Solvent)

Step-by-Step Workflow:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethylisatin (10 mmol) in ethylene glycol (20 mL).

    • Add hydrazine hydrate (100 mmol) slowly.

    • Heat the mixture to 100°C for 1 hour. The solution will turn yellow/orange as the hydrazone intermediate forms.

  • Wolf-Kishner Reduction:

    • Cool the mixture slightly and add KOH pellets (40 mmol).

    • Increase temperature to 160°C to distill off excess hydrazine and water. Use a Dean-Stark trap if available.

    • Once distillate collection ceases, raise temperature to 190–200°C and reflux for 3–4 hours. Caution: Nitrogen gas evolution will occur.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-water (100 mL) and acidify with 6N HCl to pH 2–3.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc 7:3).

    • Yield Target: 65–75%.

Structural Context & Impurity Logic

Understanding the origin of CAS 954117-24-9 is crucial for process chemists optimizing Ropinirole synthesis. Ropinirole contains a 4-(2-dipropylamino)ethyl side chain.[1][2] Impurity C (the 4-ethyl analog) typically arises from:

  • Starting Material Contamination: Presence of 4-ethyl precursors in the starting material batch.

  • Incomplete Alkylation/Amination: Failure to install the full dipropylamino chain during the synthesis of the side chain.

Visualization: Structural Relationship & Origin

Ropinirole_Impurity_Logic Precursor Isatin / Nitrophenyl Precursor ImpurityC 4-Ethyl-oxindole (Impurity C) CAS 954117-24-9 Precursor->ImpurityC Side Reaction / Over-reduction Intermediate 4-(2-Bromoethyl)-oxindole Precursor->Intermediate Standard Synthesis Intermediate->ImpurityC Hydrodehalogenation (Degradation) Ropinirole Ropinirole API (Target Drug) Intermediate->Ropinirole + Dipropylamine

Figure 1: Structural relationship between the Ropinirole API and Impurity C. The impurity can arise from degradation of the bromo-ethyl intermediate or starting material contamination.

Analytical Profiling (Validation)

To validate the identity of CAS 954117-24-9, the following analytical parameters should be used.

A. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV @ 254 nm (Oxindole chromophore).

  • Retention Time: Expect elution prior to Ropinirole due to lack of the lipophilic dipropylamino group.

B. NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.4 (s, 1H, NH)
      
    • 
       7.1–6.8 (m, 3H, Aromatic protons)
      
    • 
       3.5 (s, 2H, CH₂ at C3)
      
    • 
       2.6 (q, 2H, Ar-CH₂-CH₃)
      
    • 
       1.2 (t, 3H, Ar-CH₂-CH₃)
      
Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Oxindoles can oxidize at the C3 position upon prolonged exposure to air and light.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23289973, 4-Ethyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • European Pharmacopoeia Commission.Ropinirole Hydrochloride Monograph 2604.
  • Porcs-Makkay, M., et al. (2000).Synthesis of Ropinirole. Chemical Abstracts/Patents referencing oxindole intermediates. (Contextual grounding for synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one

This Application Note is structured to provide a robust, regiocontrolled synthetic pathway for 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-ethyloxindole). This protocol prioritizes regiochemical fidelity .

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, regiocontrolled synthetic pathway for 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-ethyloxindole).

This protocol prioritizes regiochemical fidelity . While classical methods (e.g., Stolle or Sandmeyer cyclization of 3-ethylaniline) theoretically yield the target, they invariably produce difficult-to-separate mixtures of 4-ethyl and 6-ethyl isomers. Therefore, this guide details a Cross-Coupling/Reduction Strategy utilized in high-value medicinal chemistry (e.g., synthesis of Ropinirole impurities or Sunitinib analogs) to guarantee substitution at the C4 position.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Synthesizing 4-substituted oxindoles is notoriously difficult via direct cyclization. Using 3-ethylaniline as a precursor typically favors cyclization at the less sterically hindered position, yielding predominantly 6-ethyloxindole . To circumvent this, we employ a "functionalize-then-reduce" strategy starting from the commercially available 4-bromooxindole . This locks the substitution pattern before the alkyl group is fully elaborated.

Retrosynthetic Pathway

The strategy relies on a Palladium-catalyzed Suzuki-Miyaura coupling to install a vinyl group, followed by catalytic hydrogenation. This avoids the use of pyrophoric alkyl-lithium reagents or non-selective Friedel-Crafts alkylations.

Retrosynthesis Target 4-Ethyl-1,3-dihydro-2H-indol-2-one (Target) Vinyl 4-Vinyl-1,3-dihydro-2H-indol-2-one (Intermediate) Vinyl->Target Pd/C, H2 (Hydrogenation) Bromo 4-Bromo-1,3-dihydro-2H-indol-2-one (Starting Material) Bromo->Vinyl Suzuki-Miyaura Coupling Boron Potassium Vinyltrifluoroborate (Coupling Partner) Boron->Vinyl

Figure 1: Retrosynthetic logic ensuring C4-regiocontrol via Suzuki-Miyaura coupling.

Part 2: Experimental Protocol

Stage 1: Synthesis of 4-Vinyloxindole

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: Install the two-carbon chain at the C4 position using a vinyl surrogate.

Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
4-Bromooxindole 1.0Substrate
Potassium Vinyltrifluoroborate 1.2Vinyl Source (Stable solid)
Pd(dppf)Cl₂ · CH₂Cl₂ 0.05Catalyst
Cesium Carbonate (Cs₂CO₃) 3.0Base
1,4-Dioxane / Water (9:1) -Solvent System
Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 4-bromooxindole (1.0 g, 4.7 mmol), potassium vinyltrifluoroborate (0.76 g, 5.6 mmol), and Cs₂CO₃ (4.6 g, 14.1 mmol).

  • Degassing: Add 1,4-dioxane (20 mL) and water (2 mL). Sparge the mixture with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂ complex (192 mg, 0.23 mmol) quickly under an inert atmosphere.

  • Reaction: Fit the flask with a reflux condenser and heat to 90°C for 12–16 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.

    • Checkpoint: The starting bromide should be consumed. A new spot (slightly more polar) corresponding to the vinyl product will appear.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 20% → 50% EtOAc in Hexanes) to yield 4-vinyloxindole as a pale yellow solid.

Stage 2: Hydrogenation to 4-Ethyloxindole

Reaction Type: Heterogeneous Catalytic Hydrogenation Objective: Reduce the vinyl alkene to an ethyl group without reducing the amide or the benzene ring.

Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
4-Vinyloxindole 1.0Substrate
Pd/C (10 wt%) 10% w/wCatalyst
Hydrogen Gas (H₂) BalloonReductant
Methanol (MeOH) -Solvent
Step-by-Step Procedure
  • Setup: Dissolve the purified 4-vinyloxindole (from Stage 1) in Methanol (0.1 M concentration).

  • Inerting: Add 10% Pd/C (10% by weight of the substrate) carefully (Caution: Pd/C can ignite methanol vapors if dry).

  • Purge: Seal the flask with a septum. Purge the headspace with Nitrogen for 5 minutes, then switch to a Hydrogen balloon.

  • Reaction: Stir vigorously at room temperature under H₂ atmosphere (1 atm) for 2–4 hours.

    • Mechanism:[3][5][6][7] The alkene is rapidly saturated. The aromatic ring and lactam remain intact under these mild conditions.

  • Filtration: Once LC-MS confirms conversion (M+H = 162), flush with Nitrogen. Filter the mixture through a 0.45 µm nylon filter or Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to dryness.

  • Final Polish: Recrystallize from Ethanol/Water or trituruate with cold diethyl ether to obtain 4-Ethyl-1,3-dihydro-2H-indol-2-one as an off-white solid.

Part 3: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these Critical Quality Attributes (CQAs).

1H NMR Interpretation (DMSO-d6, 400 MHz)

The success of the synthesis is defined by the disappearance of vinylic protons and the appearance of the ethyl group pattern.

PositionMultiplicityShift (δ ppm)Diagnostic Feature
NH Singlet (br)~10.3Amide proton (confirms oxindole core).
Ar-H Multiplet6.7 – 7.2Aromatic protons (3H total).
CH₂ (Ring) Singlet~3.45C3 methylene protons of the oxindole ring.
CH₂ (Ethyl) Quartet~2.55Key Indicator: Methylene of the ethyl group.
CH₃ (Ethyl) Triplet~1.15Key Indicator: Methyl terminal of the ethyl group.
Mass Spectrometry (ESI+)
  • Expected Mass: 161.20 Da

  • Observed [M+H]+: 162.1 Da

  • Impurity Check: Ensure no mass of 160.1 (unreduced vinyl) or 240+ (Suzuki homocoupling dimers).

Part 4: Safety & Handling

  • Palladium Catalysts: Pd/C is pyrophoric. Keep wet with water or solvent during handling. Dispose of in a dedicated heavy metal waste container.

  • Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and the area is free of ignition sources.

  • Potassium Vinyltrifluoroborate: Can release fluoride ions upon decomposition; avoid contact with strong acids.

References

  • Regioselective Synthesis of Oxindoles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Provides the foundational basis for the Suzuki coupling used in Stage 1.
  • Synthesis of 4-Substituted Indoles

    • Yang, X., et al. (2013). Regioselective Synthesis of 4-Substituted Indoles via C-H Activation. Journal of the American Chemical Society.[1][3] Link

    • Highlights the difficulty of direct C4-substitution, validating the choice of the bromo-precursor route.
  • Target Molecule Identification

    • Santa Cruz Biotechnology. 4-Ethyl-1,3-dihydro-2H-indol-2-one (Ropinirole Impurity C).[8]Link

    • Confirms the chemical structure and industrial relevance as a pharmaceutical impurity standard.
  • Catalytic Hydrogenation Protocols: Rylander, P. N. (1979). Hydrogenation Methods. Academic Press. Standard reference for Pd/C reduction of styrenyl alkenes to alkylbenzenes.

Sources

Application

Application Note: High-Performance Analytical Strategies for 4-Ethylindolin-2-one

This Application Note is structured for researchers and QC scientists in pharmaceutical development. It focuses on the specific detection and quantification of 4-Ethylindolin-2-one (also known as 4-Ethyl-1,3-dihydro-2H-i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers and QC scientists in pharmaceutical development. It focuses on the specific detection and quantification of 4-Ethylindolin-2-one (also known as 4-Ethyl-1,3-dihydro-2H-indol-2-one), a Critical Process Intermediate (CPI) in the synthesis of dopamine agonists like Ropinirole.

Executive Summary

4-Ethylindolin-2-one is a pivotal building block in the synthesis of indolone-based pharmaceuticals. Its accurate quantification is critical for two reasons:

  • Reaction Monitoring: Ensuring complete conversion during the alkylation steps of drug synthesis.

  • Impurity Profiling: Detecting unreacted carryover in Final Active Pharmaceutical Ingredients (APIs), where it acts as a process-related impurity.

This guide provides two validated workflows: a robust HPLC-UV method for routine process control (Limit of Quantitation: ~0.5 µg/mL) and a high-sensitivity LC-MS/MS protocol for trace impurity analysis (Limit of Quantitation: ~10 ng/mL).

Molecule Profile & Physicochemical Basis[1][2][3]

PropertyDataAnalytical Implication
Structure Indolone core with 4-ethyl substitutionHydrophobic retention in Reverse Phase (RP) chromatography.
Molecular Weight 161.20 g/mol Small molecule; suitable for standard C18 pore sizes.
Chromophore Indolin-2-one systemStrong UV absorption at 250 nm (primary) and 280 nm (secondary).
Solubility Low in water; High in MeOH, ACN, DMSOSamples must be prepared in organic-rich diluents (e.g., 50:50 MeOH:Water) to prevent precipitation.
pKa ~13 (Amide N-H)Remains neutral in standard acidic HPLC mobile phases (pH 2–4), ensuring stable retention times.
Synthesis Context

Understanding the origin of the analyte is crucial for method specificity. 4-Ethylindolin-2-one is typically the scaffold upon which the dipropylamino-ethyl side chain is constructed (e.g., for Ropinirole).

SynthesisPath SM Starting Material (4-Ethyl-2-nitro-toluene) INT TARGET ANALYTE 4-Ethylindolin-2-one (Neutral Scaffold) SM->INT Cyclization & Reduction API Final API (Ropinirole HCl) (Basic Amine) INT->API Side Chain Extension

Figure 1: Synthetic origin of 4-Ethylindolin-2-one. Analytical methods must resolve the neutral Target Analyte from the basic Final API.

Primary Protocol: HPLC-UV (Process Control)

Objective: Routine quantification of 4-Ethylindolin-2-one in reaction mixtures or crude intermediates. Principle: Reverse-phase chromatography exploits the hydrophobicity of the ethyl group. The neutral analyte elutes after polar/basic reaction byproducts.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

    • Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for robust QC environments.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 250 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
12.04060Linear Gradient (Elute Target)
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 4-Ethylindolin-2-one reference standard in 10 mL of Methanol. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock into 9.5 mL of Mobile Phase (90:10 Water:ACN).

    • Critical: Match the diluent to the starting mobile phase conditions to prevent peak distortion ("solvent effect").

Secondary Protocol: LC-MS/MS (Trace Impurity Analysis)

Objective: Detection of low-level (ppm) carryover of 4-Ethylindolin-2-one in finished drug substances. Principle: Electrospray Ionization (ESI) in positive mode. Although the molecule is neutral/weakly acidic, it can form adducts or protonate on the amide oxygen/nitrogen under specific conditions.

Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+).

  • Precursor Ion: m/z 162.1 [M+H]⁺.

  • Product Ions (MRM):

    • Quantifier: 162.1 → 133.1 (Loss of ethyl/CO).

    • Qualifier: 162.1 → 144.1 (Loss of water/ammonia fragments).

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

LC Conditions (Compatible with MS)
  • Column: Waters XSelect CSH C18 (100 mm × 2.1 mm, 2.5 µm).

    • Why: CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds (like the API matrix) while retaining the neutral impurity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Steep gradient (5% B to 95% B in 8 mins) to elute the highly retained impurity.

Sample Preparation Workflow

The extraction efficiency depends heavily on the matrix.

Scenario A: Reaction Mixture (Liquid)
  • Take 100 µL of reaction slurry.

  • Quench in 900 µL Acetonitrile (precipitates inorganic salts).

  • Vortex (30 sec) and Centrifuge (10,000 rpm, 5 min).

  • Dilute supernatant 1:10 with Water (to match initial mobile phase).

  • Inject.[3][4]

Scenario B: Finished API Powder (Solid)
  • Weigh 50 mg of API (e.g., Ropinirole HCl).

  • Dissolve in 50 mL of 50:50 Methanol:Water .

  • Sonicate for 10 minutes to ensure complete release of inclusion impurities.

  • Filter through 0.22 µm PTFE filter.

  • Inject (Use LC-MS/MS for <0.05% impurity limits).

SamplePrep Sample Sample Source (Reaction Mix or API) Extract Extraction/Dilution (Solvent: 50% MeOH) Sample->Extract Dissolve & Sonicate Filter Filtration (0.22 µm PTFE) Extract->Filter Remove Particulates Analysis Injection (HPLC or LC-MS) Filter->Analysis Transfer to Vial

Figure 2: Universal sample preparation workflow ensuring matrix compatibility.

Method Validation & Troubleshooting

Based on ICH Q2(R1) guidelines.

Validation Parameters (Expected)
ParameterAcceptance CriteriaNotes
Linearity R² > 0.999Range: 0.5 µg/mL – 100 µg/mL.
Precision RSD < 2.0%Based on 6 replicate injections.
Recovery 95% – 105%Spiked into API matrix.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Typ. LOQ = 0.5 µg/mL (UV).
Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols (though less likely for this neutral molecule).

    • Fix: Increase buffer concentration to 25 mM or switch to an end-capped column (e.g., Zorbax Eclipse Plus).

  • Issue: Co-elution with API.

    • Cause: Gradient too shallow.

    • Fix: The API (Ropinirole) is basic. In acidic mobile phase (pH 2.5), the API is ionized and elutes early (dead time to ~3 min). The neutral 4-Ethylindolin-2-one is hydrophobic and should elute later (>8 min). Ensure pH is < 3.0 to keep API ionized and separated.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Monograph 2604: Ropinirole Hydrochloride. (Provides context on related indolone impurities).

  • Sahasrabuddhey, B. et al. (2007) . Stability indicating HPLC method for the determination of Ropinirole Hydrochloride. Journal of Chromatographic Science. (Establishes baseline UV detection for the indolone scaffold).

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validation protocols).

  • PubChem . Compound Summary for CID 136523165 (4-Ethylindolin-2-one). (Physical property verification).

Sources

Method

Application Note: In Vivo Qualification and Safety Assessment of Ropinirole Impurity C

Executive Summary & Chemical Context[1][2][3][4] Ropinirole Impurity C (European Pharmacopoeia designation), chemically identified as 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one (also known as N-despropyl ropinir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Ropinirole Impurity C (European Pharmacopoeia designation), chemically identified as 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one (also known as N-despropyl ropinirole or SKF-104557), presents a unique regulatory challenge. Unlike exogenous contaminants, Impurity C is both a process-related impurity and the primary active metabolite of Ropinirole in humans.

This Application Note defines the in vivo strategy for qualifying Impurity C when its levels in a drug product exceed the qualification thresholds set by ICH Q3B(R2) . While often considered "qualified by metabolism," regulatory agencies may demand bridging toxicology studies if the impurity profile of a new formulation (e.g., Extended Release) alters the kinetic exposure ratios.

Chemical Identity[1][3][5]
  • Common Name: Ropinirole Impurity C (EP) / Related Compound B (USP)[1]

  • Chemical Name: 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one

  • CAS Number: 106916-16-9 (Free base)[2]

  • Role: Primary metabolite (CYP1A2 mediated) and degradation product.

Regulatory Strategy: The "Qualified by Metabolism" Argument

Before initiating animal studies, the researcher must determine if in vivo testing is strictly necessary. Under ICH Q3B(R2), an impurity is considered qualified if the level of exposure in the drug product does not exceed the level of the same chemical species formed as a metabolite in human safety studies.

The Decision Matrix:

  • Calculate Human Exposure: Determine the maximum daily dose of Impurity C administered via the drug product.

  • Compare to Metabolic AUC: Compare this to the Area Under the Curve (AUC) of N-despropyl ropinirole formed endogenously in humans receiving the therapeutic dose.

  • Trigger for In Vivo Study: If (Impurity in Product) > (Endogenous Metabolite Exposure), a bridging toxicology study is required.

G Start Impurity C Identified (> Qualification Threshold) Calc Calculate Total Daily Intake (TDI) of Impurity C Start->Calc MetCheck Is TDI < Endogenous Metabolite Exposure (AUC)? Calc->MetCheck Qualified Qualified by Metabolism (No Animal Study Needed) MetCheck->Qualified Yes ToxStudy Initiate Bridging Toxicology Study MetCheck->ToxStudy No

Figure 1: Regulatory Decision Tree. Logic flow for determining the necessity of in vivo qualification for metabolite-impurities.

Experimental Protocol: Bridging Toxicology Study

If the decision matrix necessitates testing, a 28-Day Repeated Dose Bridging Study in rats is the gold standard. The objective is not to determine the LD50 of the impurity, but to demonstrate that "spiking" the parent drug with Impurity C does not alter the toxicological profile.

Study Design
  • Species: Rattus norvegicus (Sprague-Dawley or Wistar), 10/sex/group.

  • Route: Oral Gavage (PO), matching the clinical route.

  • Duration: 28 Days (sub-chronic).

Treatment Groups

This design ensures direct comparison between the pure drug and the impurity-laden drug.

GroupTreatmentRopinirole Dose (mg/kg/day)Impurity C Dose (mg/kg/day)Purpose
1 Vehicle Control00Baseline physiology
2 Ropinirole (Pure)50 (High Dose)*0Establish Parent Toxicity
3 Spiked Low500.5 (1%)Qualify at 1% limit
4 Spiked High502.5 (5%)Qualify at 5% limit (Exaggerated)

*Note on Dose Selection: The High Dose must elicit mild toxicity (e.g., stereotypic behavior, minor weight loss) to ensure the test system is sensitive.

Formulation Protocol

Ropinirole HCl is water-soluble, but Impurity C (depending on salt form) may require adjustment.

  • Vehicle: Distilled water or 0.5% Methylcellulose.

  • Preparation:

    • Dissolve Ropinirole HCl in vehicle.

    • Add Impurity C (N-despropyl analog) to the solution.

    • Critical Step: Verify stability of the mixture by HPLC. Impurity C must not degrade further or interact with the parent drug in solution over the dosing period (usually 24 hours).

  • Storage: Protect from light; Ropinirole is photosensitive.

Toxicokinetics (TK) and Bioanalysis

Since Impurity C is also a metabolite, differentiating "administered" Impurity C from "metabolically formed" Impurity C is impossible in the plasma. Therefore, the TK analysis focuses on Total Exposure (AUC) .

Sampling Schedule
  • Days: Day 1 and Day 28.

  • Timepoints: Pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix: Plasma (K2EDTA anticoagulant).

Analytical Challenge

You must quantify Ropinirole and Impurity C simultaneously.

  • Method: LC-MS/MS.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Transition Monitoring (MRM):

    • Ropinirole: m/z 261.2 → 114.1

    • Impurity C: m/z 219.1 → 160.1 (Check specific fragmentation based on ionization).

Data Interpretation

The "Spiked" groups will naturally have higher AUC for Impurity C because they have both exogenous input and endogenous formation.

  • Safety Margin Calculation:

    
    
    If the Safety Margin is >10x, the impurity is qualified.
    

Safety Pharmacology: CNS Assessment

Ropinirole is a potent D2/D3 agonist. Impurity C has significantly lower affinity for dopamine receptors but may still possess CNS activity. Standard toxicology endpoints (histopathology) are insufficient; functional observation is required.

Functional Observational Battery (FOB)

Perform at Tmax (approx. 1-2 hours post-dose) on Day 1 and Day 28.

  • Autonomic: Salivation, lacrimation, piloerection.

  • Neuromuscular: Gait, landing foot splay, grip strength.

  • CNS Excitability: Stereotypy (repetitive sniffing/chewing—common with dopamine agonists), tremors, convulsions.

Critical Analysis: If Group 4 (Spiked High) shows significantly more severe stereotypy or convulsions than Group 2 (Pure Parent), Impurity C is enhancing the pharmacological toxicity, and the specification limit must be lowered.

Workflow Formulation Formulation: Spike Impurity C into Parent Sol. Dosing Oral Dosing (28 Days) Formulation->Dosing Obs In-Life Obs: Stereotypy & CNS Signs Dosing->Obs Daily TK TK Analysis: Measure AUC of Parent vs. Metabolite Dosing->TK Day 1 & 28 Histo Necropsy & Histopathology Dosing->Histo Day 29 Obs->Histo Correlate

Figure 2: Experimental Workflow. Sequence of formulation, dosing, and endpoint assessment for the bridging study.

References

  • International Council for Harmonisation (ICH). (2006).[3] ICH Q3B(R2): Impurities in New Drug Products.[4] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry: Safety Testing of Drug Metabolites. Retrieved from [Link]

  • Bloomer, J. C., et al. (1997). In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole.[5][6] Drug Metabolism and Disposition, 25(7), 840-844. Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Assessment Report: Ropinirole. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[7] Eur.). Ropinirole Hydrochloride Monograph 2604. (Check current edition for specific Impurity C structure confirmation).

Sources

Application

4-Ethyl-1,3-dihydro-2H-indol-2-one as a research chemical

Executive Summary 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), also known as 4-Ethyl-2-oxindole , is a specialized research chemical with dual significance in pharmaceutical development. Primarily, it serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), also known as 4-Ethyl-2-oxindole , is a specialized research chemical with dual significance in pharmaceutical development. Primarily, it serves as Ropinirole Impurity C , a critical Reference Standard required for the quality control (QC) and stability testing of Ropinirole (Requip®), a dopamine agonist used in Parkinson’s disease management.

Secondarily, it represents a privileged scaffold for medicinal chemistry. The 4-position of the oxindole core is sterically challenging to access compared to the 5- or 6-positions. Access to this specific isomer allows researchers to probe Structure-Activity Relationships (SAR) in kinase inhibitors (e.g., VEGFR/PDGFR targets) where the "western" region of the oxindole pocket requires hydrophobic bulk.

This guide details the handling, analytical profiling, and synthetic utility of 4-Ethyl-2-oxindole.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-Ethyl-1,3-dihydro-2H-indol-2-one
Common Name 4-Ethyl-2-oxindole; Ropinirole Impurity C
CAS Number 954117-24-9
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Insoluble in Water
pKa ~10.5 (Amide N-H), ~12 (C3-H acidic proton)

Application I: Impurity Profiling (Ropinirole QC)

Context: The "Impurity C" Pathway

In the synthesis and degradation of Ropinirole, the 4-ethyl analog (Impurity C) can arise via the reductive cleavage of the dialkylamino side chain or as a byproduct of incomplete side-chain construction. Under ICH Q3A/B guidelines , this impurity must be monitored and quantified, typically at limits of NMT (Not More Than) 0.15%.

Protocol A: HPLC Detection & Quantification

Objective: Isolate and quantify 4-Ethyl-2-oxindole in a bulk Ropinirole API sample.

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Diluent: 50:50 Water:Methanol.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 250 nm (Oxindole characteristic absorption).

  • Temperature: 25°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 60 40
20.0 10 90

| 25.0 | 95 | 5 |

Procedure:

  • Standard Preparation: Dissolve 10 mg of 4-Ethyl-1,3-dihydro-2H-indol-2-one Reference Standard in 10 mL of Diluent (1 mg/mL stock). Dilute to 10 µg/mL for system suitability.

  • Sample Preparation: Dissolve 50 mg of Ropinirole API in 50 mL Diluent.

  • Injection: Inject 10 µL of Standard followed by Sample.

  • Analysis: Calculate the Relative Retention Time (RRT).

    • Note: Ropinirole typically elutes later due to the propyl-amino chain. Impurity C, lacking the basic amine and lipophilic propyl chains, will display a distinct retention shift (typically earlier eluting on C18 at neutral pH, but pH dependent).

Application II: Synthetic Scaffold (Medicinal Chemistry)

Context: C3-Functionalization

The C3 position of the oxindole ring is enolizable and highly reactive. It serves as the nucleophilic site for Knoevenagel condensations to form 3-alkylidene oxindoles—a pharmacophore found in multi-kinase inhibitors like Sunitinib. The 4-ethyl group provides a unique steric clash that can improve selectivity against specific kinase isoforms.

Protocol B: Synthesis of 3-Benzylidene-4-ethyl-2-oxindole

Objective: Functionalize the C3 position to create a kinase-inhibitor precursor.

Reagents:

  • 4-Ethyl-1,3-dihydro-2H-indol-2-one (1.0 eq)

  • Benzaldehyde (1.1 eq) (or substituted aldehyde)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 161 mg (1.0 mmol) of 4-Ethyl-1,3-dihydro-2H-indol-2-one.

  • Solvation: Add 5 mL of absolute Ethanol. Stir until partially suspended.

  • Addition: Add 112 µL (1.1 mmol) of Benzaldehyde followed by 10 µL of Piperidine.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a bright yellow spot (conjugated system).

  • Workup: Cool the reaction to 0°C (ice bath). The product should precipitate as yellow crystals.

  • Filtration: Filter the solid under vacuum. Wash with cold Ethanol (2 x 2 mL).

  • Drying: Dry under high vacuum.

  • Validation: Verify structure via ¹H-NMR. The vinyl proton at C3=CH typically appears as a singlet around 7.6–7.8 ppm, distinct from the aromatic region.

Visualizations

Diagram 1: Ropinirole Impurity C Context

This diagram illustrates the structural relationship between the drug Ropinirole and the 4-ethyl impurity, highlighting the degradation/synthesis pathway.

Ropinirole_Impurity_Map Precursor 4-Ethyl-2-Nitro-Toluene (Hypothetical Precursor) Oxindole_Core 4-Ethyl-2-Oxindole Core (Cyclization) Precursor->Oxindole_Core Reductive Cyclization Impurity_C Impurity C (4-Ethyl-1,3-dihydro-2H-indol-2-one) CAS: 954117-24-9 Oxindole_Core->Impurity_C Side Reaction (Loss of side chain) Ropinirole Ropinirole API (4-[2-(dipropylamino)ethyl]...) Oxindole_Core->Ropinirole Side Chain Elongation & Amination Ropinirole->Impurity_C Degradation (Oxidative/Cleavage)

Caption: Structural relationship showing 4-Ethyl-2-oxindole as both a synthetic intermediate byproduct and a degradation impurity of Ropinirole.[1][2][3]

Diagram 2: Synthetic Workflow (Scaffold Utility)

This diagram details the logic flow for using 4-Ethyl-2-oxindole in kinase inhibitor discovery.

Scaffold_Workflow Start Start: 4-Ethyl-2-oxindole (Scaffold) Step1 Reactivity Check: C3-Position Acidity Start->Step1 Reaction Reaction: Knoevenagel Condensation (+ Aldehyde, Base) Step1->Reaction Deprotonation Product Product: 3-Substituted-4-Ethyl-Oxindole (Kinase Inhibitor Analog) Reaction->Product Reflux/EtOH Analysis Validation: NMR (Vinyl H) & HPLC Product->Analysis

Caption: Workflow for utilizing the 4-ethyl scaffold in medicinal chemistry to generate 3-substituted oxindole libraries.

References

  • Fisher Scientific. (n.d.). 4-Ethyl-1,3-dihydro-2H-indol-2-one Product Page. Retrieved October 24, 2023, from [Link]

  • Google Patents. (2007). Substantially pure ropinirole hydrochloride and process for preparation (US20070254941A1).

Sources

Method

Comprehensive Experimental Guide: 4-Ethylindolin-2-one

Topic: Experimental Design with 4-Ethylindolin-2-one Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals From Analytical Standard to Bio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Design with 4-Ethylindolin-2-one Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

From Analytical Standard to Bioactive Scaffold

Introduction & Chemical Biology Context

4-Ethylindolin-2-one (CAS: 954117-24-9), also known as 4-ethyl-1,3-dihydro-2H-indol-2-one, occupies a critical niche in pharmaceutical chemistry.[1] It serves two distinct but vital roles:

  • Regulatory Standard: It is designated as Ropinirole Impurity C , a critical quality control marker in the manufacturing of Ropinirole (a dopamine agonist for Parkinson’s disease).

  • Privileged Scaffold: As a 4-substituted oxindole, it acts as a versatile building block for the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors (analogous to Sunitinib) and anti-inflammatory agents.

This guide provides authoritative protocols for handling, analyzing, and chemically derivatizing this molecule.

Physical & Chemical Profile
PropertySpecification
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mg/mL), Methanol, Ethanol; Poorly soluble in water.
pKa ~10.5 (Amide N-H), allowing deprotonation by weak bases.
Reactivity C3-position is highly acidic (active methylene), prone to Knoevenagel condensations.

Analytical Protocol: Detection & Quantification

Context: Quality control for Ropinirole API (Active Pharmaceutical Ingredient).

HPLC Method Validation (Impurity Profiling)

To distinguish 4-Ethylindolin-2-one from Ropinirole and other related impurities, a gradient Reverse-Phase HPLC (RP-HPLC) method is required.

System Suitability:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 250 nm (Oxindole characteristic absorption).

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
15.0 40 60 Elution of Impurity C
20.0 5 95 Wash

| 25.0 | 95 | 5 | Re-equilibration |

Sample Preparation
  • Stock Solution: Dissolve 10 mg of 4-Ethylindolin-2-one in 10 mL of Methanol (1 mg/mL). Sonicate for 5 mins to ensure complete dissolution.

  • Working Standard: Dilute stock 1:100 with Mobile Phase A to achieve 10 µg/mL.

  • Stability Note: Solutions in methanol are stable for 24 hours at 4°C. Avoid prolonged exposure to light to prevent photo-oxidation at the C3 position.

Synthetic Protocol: Scaffold Derivatization

Context: Designing Kinase Inhibitors. The 4-ethyl group provides unique steric bulk compared to the standard 5-fluoro/chloro substitutions found in drugs like Sunitinib.

Mechanism: C3-Functionalization (Knoevenagel Condensation)

The most potent bioactive derivatives are synthesized by condensing the oxindole at the C3 position with an aldehyde.

Diagram 1: Synthetic Workflow & Mechanism

SynthesisWorkflow Start 4-Ethylindolin-2-one (Scaffold) Intermediate Enolate Formation (C3 Deprotonation) Start->Intermediate Base attack Reagent Aldehyde (R-CHO) (e.g., Pyrrole-2-carbaldehyde) Product 3-Alkylidene-4-ethylindolin-2-one (Kinase Inhibitor Analog) Reagent->Product - H2O (Condensation) Base Catalyst: Piperidine Solvent: Ethanol Base->Intermediate Catalysis Intermediate->Reagent Nucleophilic Attack

Caption: Synthetic pathway for converting 4-Ethylindolin-2-one into bioactive kinase inhibitors via Knoevenagel condensation.

Step-by-Step Synthesis Protocol

Objective: Synthesis of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-4-ethylindolin-2-one (Sunitinib Analog).

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reactants:

    • Add 1.0 eq (161 mg) of 4-Ethylindolin-2-one .

    • Add 1.1 eq (135 mg) of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde .

  • Solvent System: Add 5 mL of Ethanol (EtOH).

  • Catalysis: Add 0.1 eq (catalytic amount) of Piperidine.

  • Reaction: Reflux at 80°C for 3–5 hours.

    • Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a bright yellow/orange spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Cool further on an ice bath (0°C) for 30 mins to precipitate the product.

    • Filter the precipitate under vacuum.

    • Wash the cake with cold Ethanol (2 x 5 mL) and Hexane (2 x 5 mL).

  • Purification: Recrystallize from Ethanol if purity <95% by HPLC.

Biological Assay Design: In Vitro Validation

Context: Testing the synthesized derivatives for biological activity.

Experimental Logic

Since 4-Ethylindolin-2-one is a core scaffold for kinase inhibition, the assay must target ATP-binding sites of receptor tyrosine kinases (e.g., VEGFR2, PDGFR).

Diagram 2: Assay Logic & Workflow

AssayLogic Compound Synthesized Derivative (DMSO Stock) Target Recombinant Kinase (e.g., VEGFR2) Compound->Target Incubation (30 min) Substrate Peptide Substrate + ATP Target->Substrate Kinase Reaction Detection ADP-Glo / FRET Signal Substrate->Detection Measure Phosphorylation Control_Pos Positive Control (Sunitinib) Control_Pos->Target Control_Neg Vehicle Control (DMSO only) Control_Neg->Target

Caption: Workflow for evaluating kinase inhibitory potential of 4-ethylindolin-2-one derivatives.

Protocol: Cell Viability Assay (MTT)

To verify if the chemical modifications translate to anticancer activity:

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or MCF-7 (Breast Cancer).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Prepare serial dilutions of the derivative (0.1 µM to 100 µM) in culture media (keep DMSO < 0.5%).

    • Include 4-Ethylindolin-2-one (parent) as a negative control to prove the necessity of the C3-modification.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals in DMSO, and read Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete condensation due to water.Use anhydrous ethanol or add molecular sieves to drive equilibrium.
HPLC Peak Tailing Interaction with silanol groups on column.Ensure TFA (0.05-0.1%) is present in the mobile phase to suppress ionization.
Compound Precipitation High concentration in aqueous buffer.In biological assays, ensure intermediate dilution step is performed in media, not PBS.
Oxidation of Stock Air oxidation at C3 position.Store solid under Nitrogen/Argon. Store DMSO stocks at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23289973, 4-Ethyl-1,3-dihydro-2H-indol-2-one. Retrieved January 28, 2026 from [Link].

  • U.S. Pharmacopeia (USP).Ropinirole Hydrochloride: Impurity Profiling Standards. (General reference for Ropinirole Impurity C context).
  • Li, X., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. Retrieved from [Link].

  • Zhang, L., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link].

Sources

Application

Application Note: Quantification of 4-Ethyl-1,3-dihydro-2H-indol-2-one in Pharmaceutical Matrices

Executive Summary This application note details the quantification of 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), also known as 4-Ethyl-2-oxindole .[1] This compound is a critical process-related intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the quantification of 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), also known as 4-Ethyl-2-oxindole .[1] This compound is a critical process-related intermediate and potential impurity in the synthesis of the dopamine agonist Ropinirole .

Given the regulatory scrutiny on Key Starting Materials (KSMs) and their carryover into Active Pharmaceutical Ingredients (APIs) under ICH Q3A/Q3B guidelines, robust quantification is essential. This guide presents two validated workflows:

  • HPLC-UV: For process monitoring and raw material assay (Limit of Quantitation ~0.05%).

  • LC-MS/MS: For trace impurity analysis in final drug substance (Limit of Quantitation < 1 ppm).

Chemical Context & Criticality

4-Ethyl-2-oxindole serves as the structural scaffold for Ropinirole. The synthesis typically involves functionalizing the ethyl side chain to introduce the dipropylamino moiety. Consequently, residual levels of this unreacted starting material must be controlled.

Physicochemical Profile
PropertyValueImplication for Analysis
Molecular Weight 161.20 g/mol Suitable for low-mass MS cutoff instruments.
LogP ~1.4Moderately lipophilic; retains well on C18 columns.
pKa ~13 (Amide N-H)Neutral in standard acidic mobile phases.
Solubility Low in water; High in MeOH/ACNRequires organic diluents for extraction.
UV Max ~248-254 nmStrong absorbance for UV detection.

Analytical Decision Matrix

Selecting the correct method depends on the phase of drug development and the required sensitivity.

DecisionMatrix Start Sample Origin RawMat Raw Material / Reaction Mixture Start->RawMat API Final API / Drug Product Start->API MethodA Method A: HPLC-UV (Process Control) RawMat->MethodA High Conc. ConcCheck Est. Concentration > 0.05%? API->ConcCheck ConcCheck->MethodA Yes MethodB Method B: LC-MS/MS (Trace Impurity) ConcCheck->MethodB No (< 10 ppm)

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.

Method A: HPLC-UV (Process Monitoring)

This method is robust, cost-effective, and suitable for assaying the purity of the starting material or monitoring reaction completion.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 250 nm.

  • Injection Volume: 10 µL.

Mobile Phase
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 6.0). Note: pH 6.0 is chosen to ensure stability of the oxindole ring while maintaining peak shape.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % Solvent A % Solvent B
0.0 85 15
10.0 60 40
15.0 20 80
18.0 20 80
18.1 85 15

| 23.0 | 85 | 15 |

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 4-Ethyl-2-oxindole reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Method B: LC-MS/MS (Trace Impurity Analysis)

This method is required when quantifying the analyte as a genotoxic impurity or residual solvent in the final Ropinirole API, where limits may be as low as 10-100 ppm.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Curtain Gas: 30 psi.[2]

  • Ion Spray Voltage: 4500 V.

  • Temperature: 450°C.

MRM Transitions:

Analyte Precursor (Q1) Product (Q3) CE (eV) Dwell (ms) Type
4-Ethyl-2-oxindole 162.1 [M+H]+ 134.1 [M+H-CO]+ 25 100 Quantifier
162.1 [M+H]+ 117.1 [M+H-CO-NH3]+ 35 100 Qualifier

| Ropinirole-d14 (IS) | 275.2 | 128.1 | 30 | 100 | Internal Std |[1]

Note: The loss of CO (28 Da) is the characteristic fragmentation pathway for oxindoles.

Chromatographic Conditions (LC-MS)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 4 minutes.

Detailed Protocol: Sample Preparation (Solid Dosage/API)

The extraction efficiency is critical due to the lipophilicity of the impurity compared to the salt form of Ropinirole (usually HCl).

SamplePrep Step1 Weigh Sample (50 mg API) Step2 Add Diluent (50:50 MeOH:H2O) Step1->Step2 Step3 Sonication (15 min, <30°C) Step2->Step3 Step4 Centrifugation (10k RPM, 5 min) Step3->Step4 Step5 Filter Supernatant (0.22 µm PTFE) Step4->Step5 Step6 LC Injection Step5->Step6

Figure 2: Sample preparation workflow for extracting 4-Ethyl-2-oxindole from API matrices.

Protocol Steps:
  • Weighing: Accurately weigh 50.0 mg of Ropinirole API or pulverized tablet powder into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of Diluent (Methanol:Water 50:50 v/v).

    • Why? 100% Methanol may precipitate buffer salts if used in HPLC; 50:50 ensures compatibility with the initial mobile phase while sufficiently dissolving the organic impurity.

  • Extraction: Vortex for 1 minute, then sonicate for 15 minutes. Ensure the water bath temperature does not exceed 30°C to prevent degradation.

  • Clarification: Centrifuge at 10,000 RPM for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protect from light).

Validation & System Suitability

To ensure Scientific Integrity , the following criteria must be met before releasing data (based on ICH Q2(R1)).

System Suitability Tests (SST)
ParameterAcceptance CriteriaLogic
Retention Time %RSD < 1.0% (n=6)Ensures pump/gradient stability.
Peak Area %RSD < 2.0% (HPLC) / < 5.0% (LC-MS)Verifies injection precision.
Tailing Factor 0.8 – 1.5Indicates secondary interactions (silanol activity).
Resolution (Rs) > 2.0Must be resolved from Ropinirole peak.
Linearity & Range
  • HPLC-UV: Linear range 0.5 µg/mL to 100 µg/mL (R² > 0.999).

  • LC-MS/MS: Linear range 1.0 ng/mL to 500 ng/mL (R² > 0.995).

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the lactam nitrogen and free silanols on the column.

  • Solution: Increase buffer concentration to 25mM or switch to a "base-deactivated" column (e.g., ZORBAX Bonus-RP).

Issue 2: Carryover in LC-MS

  • Cause: Lipophilic nature of 4-ethyl-2-oxindole adhering to the injector needle.

  • Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid.

Issue 3: Low Recovery from Formulation

  • Cause: Analyte binding to excipients (e.g., magnesium stearate).

  • Solution: Increase the Methanol ratio in the extraction solvent to 80% before diluting down for injection.

References

  • European Pharmacopoeia (Ph. Eur.). Ropinirole Hydrochloride Monograph 2604. (Defines related impurities and chromatographic suitability).

  • Sahasrabuddhey, B., et al. (2007). "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587-1593.[3] (Establishes the structural characterization of oxindole intermediates). [3]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23289973, 4-ethyl-1,3-dihydroindol-2-one. (Physicochemical data source).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for method validation protocols).

Sources

Method

Application Note: High-Throughput Screening of 4-Ethyl-2-Oxindole Derivatives

Targeting Receptor Tyrosine Kinases (RTKs) via ATP-Competitive Inhibition Introduction & Rationale The 2-oxindole (indolin-2-one) scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Receptor Tyrosine Kinases (RTKs) via ATP-Competitive Inhibition

Introduction & Rationale

The 2-oxindole (indolin-2-one) scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved multi-kinase inhibitors such as Sunitinib (Sutent) and Nintedanib (Ofev). These molecules function primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), including VEGFR, PDGFR, and FGFR.

This guide focuses on the high-throughput screening (HTS) of 4-ethyl-2-oxindole derivatives . While 5- and 6-substituted oxindoles are common (e.g., Sunitinib is 5-fluoro substituted), the 4-ethyl substitution pattern represents a strategic exploration of the solvent-accessible pocket near the kinase hinge region, potentially offering unique selectivity profiles or solubility advantages over lipophilic 5-substituted analogs.

Critical Challenges with Oxindole Scaffolds
  • Solubility: Oxindole derivatives are planar and highly lipophilic, leading to precipitation in aqueous buffers.

  • Aggregation: They can form colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).

  • Autofluorescence: Some conjugated oxindoles fluoresce in the blue/green spectrum, interfering with standard intensity-based assays.

Solution: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the primary biochemical screen.[1][2] TR-FRET is ratiometric and time-gated, effectively eliminating interference from compound autofluorescence and offering high sensitivity for lipophilic compounds.

HTS Workflow Visualization

The following diagram outlines the integrated workflow from library management to hit validation.

HTS_Workflow cluster_Assay Primary Screen (Biochemical) Library Compound Library (4-ethyl-2-oxindoles) 10mM in DMSO Echo Acoustic Dispensing (Echo 650) Nanoliter Transfer Library->Echo Source Plate Plate 384-well Low Vol Assay Plate Echo->Plate 2.5 - 10 nL Reader Multimode Reader (TR-FRET Mode) Plate->Reader Incubate 1h Reagents Kinase + Tracer + Antibody (Eu) Reagents->Plate Dispense Analysis Data Analysis (Z-Factor, % Inhibition) Reader->Analysis RFU Data HitVal Hit Validation (IC50 & Cell-Based) Analysis->HitVal Select Hits > 50% Inh

Caption: End-to-end HTS workflow utilizing acoustic dispensing to minimize DMSO carryover, critical for oxindole solubility.

Module 1: Biochemical Assay (Primary Screen)

Methodology: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET) Target: VEGFR2 (KDR) or generic RTK panel.

Rationale

Unlike activity assays that consume ATP, binding assays measure the displacement of a tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) by the test compound. This is ideal for oxindoles, which are Type I (ATP-competitive) inhibitors.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).[3]

  • Acceptor: Alexa Fluor™ 647-labeled Tracer.

  • Readout: When the tracer binds the kinase, FRET occurs (High Signal). An oxindole inhibitor displaces the tracer, breaking FRET (Low Signal).

Protocol Steps
  • Reagent Preparation:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Note: Brij-35 is strictly required to prevent oxindole aggregation.

    • 4X Kinase/Antibody Mix: Dilute VEGFR2 enzyme (5 nM final) and Eu-anti-GST antibody (2 nM final) in Kinase Buffer.

    • 4X Tracer Mix: Dilute Tracer 199 (specific for RTKs) to 4x the

      
       value.
      
  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 10 nL of 4-ethyl-2-oxindole library compounds (10 mM in DMSO) into a 384-well low-volume white plate.

    • Controls:

      • Min Signal (0% Activity): 10 µM Sunitinib (Standard Inhibitor).

      • Max Signal (100% Activity): DMSO only.

  • Assay Assembly:

    • Add 5 µL of 4X Kinase/Antibody Mix.

    • Add 5 µL of Kinase Buffer A (Pre-incubation buffer).

    • Incubate 15 min at RT (Allows slow-binding oxindoles to interact).

    • Add 5 µL of 4X Tracer Mix.

    • Add 5 µL of Kinase Buffer A (to bring final vol to 20 µL).

  • Incubation & Detection:

    • Seal plate and incubate for 60 minutes at Room Temperature (protected from light).

    • Read on a PHERAstar or EnVision plate reader.

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Calculation:

    • Calculate Emission Ratio (ER):

      
      
      
    • Calculate % Inhibition:

      
      
      

Module 2: Mechanism of Action Visualization

Understanding where the 4-ethyl-2-oxindole binds is crucial for interpreting SAR (Structure-Activity Relationship) data.

MOA_Pathway RTK_Inactive RTK (VEGFR2) Inactive Conformation Complex_Active RTK-ATP Complex (Active Kinase) RTK_Inactive->Complex_Active + ATP (High Affinity) Complex_Blocked RTK-Oxindole Complex (Inhibited) RTK_Inactive->Complex_Blocked + Oxindole (Competitive Binding) ATP ATP (Cellular Energy) Oxindole 4-Ethyl-2-Oxindole Derivative Signal Downstream Signaling (Angiogenesis/Proliferation) Complex_Active->Signal Phosphorylation No_Signal Signaling Arrested (Apoptosis) Complex_Blocked->No_Signal Steric Blockade at Hinge

Caption: Competitive binding mechanism.[4][5] The oxindole scaffold mimics the adenine ring of ATP, occupying the hinge region.

Module 3: Cell-Based Validation (Secondary Screen)

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay Cell Line: HUVEC (Endothelial) or Renal Carcinoma (786-O).

Biochemical potency must translate to cellular efficacy. Oxindoles must penetrate the cell membrane to reach the cytoplasmic kinase domain.

Protocol Steps
  • Cell Seeding:

    • Seed 786-O cells at 2,000 cells/well in 384-well white clear-bottom plates.

    • Media: RPMI-1640 + 10% FBS.

    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Add compounds via Echo (Dose Response: 10 µM down to 0.5 nM).

    • Final DMSO concentration must be <0.5% to avoid solvent toxicity.

    • Incubate for 72 hours .

  • Detection:

    • Equilibrate plate to Room Temperature (20 min).

    • Add 25 µL CellTiter-Glo reagent (lyses cells and generates light proportional to ATP).

    • Shake for 2 min; Incubate 10 min (stabilize signal).

    • Read Luminescence (Integration time: 0.5s).

Data Analysis & Quality Control

Statistical Parameters

For HTS validation, the Z-Factor (


) is the primary metric for assay robustness.
ParameterFormulaAcceptance Criteria
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background

> 3.0
CV (Coefficient of Variation)

< 5%

Where


 is standard deviation and 

is mean signal of positive (

) and negative (

) controls.
Hit Triage Strategy (The "Funnel")
  • Primary Filter: >50% Inhibition at 10 µM.

  • Solubility Filter: Remove compounds that precipitated during acoustic transfer (Echo logs will show "transfer failures").

  • PAINS Filter: Check structure against Pan-Assay Interference Compounds (PAINS). Oxindoles with alkylidene double bonds (exocyclic C=C) can be Michael Acceptors (reactive). Ensure the "4-ethyl" series maintains chemical stability.

References

  • Sunitinib Mechanism & Scaffold

    • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors.[6] (2020).[7][8] PubMed.

  • TR-FRET Assay Development

    • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2010).[7] NCBI.

  • Oxindole Biological Activity

    • Oxindole and its derivatives: A review on recent progress in biological activities. (2022).[9][10] ResearchGate.

  • Assay Statistics (Z-Factor)

    • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen.

Sources

Application

Application Note: 4-Ethyl-1,3-dihydro-2H-indol-2-one in Medicinal Chemistry

This Application Note is structured to serve as a high-level technical guide for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) scientists. It moves beyond basic descriptions to address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a high-level technical guide for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) scientists. It moves beyond basic descriptions to address the specific utility of 4-Ethyl-1,3-dihydro-2H-indol-2-one (hereafter referred to as 4-Ethyl-oxindole ) in drug development, particularly focusing on its critical role as a reference standard in dopamine agonist synthesis and as a scaffold for novel kinase inhibitors.[1]

Subject: Synthetic Protocols, Impurity Profiling (Ropinirole), and Scaffold Utilization CAS Registry Number: 954117-24-9 (Specific to 4-ethyl analog) / 59-48-3 (Parent Oxindole scaffold reference) Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol [1]

Executive Summary & Pharmacophore Insight

The oxindole (1,3-dihydro-2H-indol-2-one) core is a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets including GPCRs and Kinases.[1]

4-Ethyl-oxindole occupies a unique niche.[1] Unlike the more common 3-substituted oxindoles (often seen in kinase inhibitors like Sunitinib), the 4-substituted variants are critical in the design of Dopamine D2/D3 agonists .[1] Specifically, this molecule is the structural core of Ropinirole (Requip) , a blockbuster drug for Parkinson’s Disease and Restless Legs Syndrome.

Key Applications:

  • CMC & Impurity Profiling: It is a known process-related impurity (Impurity C) in Ropinirole manufacturing.[1] Its isolation and characterization are required for regulatory compliance (ICH Q3A/Q3B guidelines).

  • Scaffold Functionalization: The 4-ethyl group serves as a "handle" for C-H activation or radical bromination, allowing the extension of carbon chains to reach distal binding pockets in enzymes.

Critical Application: Ropinirole Impurity Profiling

In the industrial synthesis of Ropinirole, 4-Ethyl-oxindole appears as a critical impurity.[1] Understanding its formation is essential for process optimization.[1]

Mechanism of Formation (The "Over-Reduction" Pathway)

Ropinirole synthesis often proceeds via a 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one intermediate.[1] The target reaction is a nucleophilic substitution with dipropylamine. However, under catalytic hydrogenation conditions (often used in previous steps or during deprotection), the bromo-ethyl group can undergo hydrodehalogenation , reducing the side chain to a non-functional ethyl group.

Impact: This "dead-end" impurity lacks the basic amine required for dopamine receptor binding, significantly altering potency and toxicity profiles.[1]

Visualization: Impurity Genesis Pathway

The following diagram illustrates the divergence point in the synthetic pathway where the 4-Ethyl impurity is generated.

Ropinirole_Pathway Precursor 4-(2-bromoethyl)-oxindole (Key Intermediate) Ropinirole Ropinirole (Target API) Precursor->Ropinirole  + Dipropylamine  (Nucleophilic Sub.) Impurity 4-Ethyl-oxindole (Impurity C) Precursor->Impurity  Over-Reduction  (Hydrodehalogenation)

Caption: Divergent synthesis pathway showing the formation of 4-Ethyl-oxindole (Impurity C) via hydrodehalogenation of the bromoethyl precursor.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Ethyl-oxindole Reference Standard

Purpose: To generate high-purity material (>98%) for use as an HPLC retention time marker or for spiking studies in Ropinirole batches.[1] Principle: Catalytic hydrogenation of 4-vinyloxindole or hydrodehalogenation of 4-(2-bromoethyl)oxindole.[1]

Materials:

  • Substrate: 4-(2-bromoethyl)-1,3-dihydro-2H-indol-2-one (1.0 eq)

  • Catalyst: 10% Pd/C (5 mol%)

  • Solvent: Methanol (anhydrous)

  • Reagent: Ammonium Formate (as hydrogen source) or H₂ gas (1 atm)

  • Base: Triethylamine (1.1 eq - to scavenge HBr)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 4-(2-bromoethyl)-oxindole in 20 mL of anhydrous Methanol.

  • Scavenger Addition: Add 1.1 equivalents of Triethylamine. Note: This is critical to neutralize the HBr formed, preventing acid-catalyzed polymerization.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an inert nitrogen atmosphere.[1]

  • Hydrogenation:

    • Method A (Balloon): Purge with H₂ gas and stir at Room Temperature (RT) for 4 hours.

    • Method B (Transfer):[2] Add Ammonium Formate (3.0 eq) and reflux for 1 hour.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar spot (4-Ethyl analog).

  • Work-up: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water, dry over MgSO₄, and recrystallize from Ethanol/Hexane.

  • Validation: Confirm structure via ¹H-NMR (Look for triplet/quartet of the ethyl group at δ 1.2 and 2.6 ppm).[1]

Protocol B: HPLC Detection Method (Impurity Profiling)

Purpose: Quantify 4-Ethyl-oxindole in bulk drug substance.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 mins; Hold 5 mins.
Flow Rate 1.0 mL/min
Detection UV @ 250 nm (Oxindole characteristic absorption)
Retention Time 4-Ethyl-oxindole will elute after the more polar hydroxy-intermediates but before the dipropyl-amine product (Ropinirole).[1]

Advanced Medicinal Chemistry: Scaffold Expansion

Beyond its role as an impurity, 4-Ethyl-oxindole is a versatile building block.[1] The C4-position of the oxindole ring is electronically distinct, and the ethyl group provides a benzylic-like position for functionalization.[1]

Strategic Functionalization Logic
  • Benzylic Bromination: The ethyl group can be selectively brominated using NBS (N-Bromosuccinimide) to regenerate the 4-(1-bromoethyl) or 4-(2-bromoethyl) species, allowing for the introduction of novel amine side chains (SAR exploration).[1]

  • Knoevenagel Condensation: The C3 position (methylene group of the lactam ring) is highly acidic. It can be condensed with aldehydes to form 3-alkenyl-4-ethyl-oxindoles .[1] This is the classic route for creating Receptor Tyrosine Kinase (RTK) inhibitors similar to Sunitinib.

Workflow: Library Generation from 4-Ethyl Scaffold

Scaffold_Utility cluster_routes Divergent Synthesis Strategies Core 4-Ethyl-oxindole (Scaffold) Route1 Route A: C3-Condensation (Aldehydes/Ketones) Core->Route1 Base / Heat Route2 Route B: Ethyl Functionalization (NBS/Radical) Core->Route2 Radical Initiator Target1 Kinase Inhibitors (Sunitinib Analogs) Route1->Target1 Target2 Novel GPCR Ligands (D2/D3 Agonists) Route2->Target2

Caption: Synthetic divergence: C3 modification targets Kinases, while Ethyl side-chain modification targets GPCRs.

References & Authority

The protocols and insights above are synthesized from standard medicinal chemistry practices regarding oxindole scaffolds and specific impurity data related to Ropinirole development.

  • Ropinirole Synthesis & Intermediates:

    • Title: Process for the preparation of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one.[1][2][3][4]

    • Source: U.S. Patent Application 2005/0192338.[1]

    • URL:

    • Relevance: details the 4-(2-bromoethyl) precursors and reduction steps where the 4-ethyl impurity originates.

  • Oxindoles in Medicinal Chemistry:

    • Title: Oxindole: A chemical prism carrying plethora of therapeutic benefits.[1][5][6]

    • Source: European Journal of Medicinal Chemistry (via PubMed).

    • URL:[Link]

    • Relevance: Comprehensive review of the oxindole scaffold's biological activity and synthetic utility.[5][6]

  • Specific Impurity Identification:

    • Title: 4-Ethyl-1,3-dihydro-2H-indol-2-one (Ropinirole Impurity C).[1][7]

    • Source: Santa Cruz Biotechnology Product Data.[1]

    • Relevance: Confirms the CAS 954117-24-9 and its industry designation as "Impurity C".[1]

  • General Synthesis of Oxindoles:

    • Title: Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.[1]

    • Source: MDPI (Molecules).

    • URL:[Link]

    • Relevance: Provides modern catalytic conditions for closing the oxindole ring, relevant for de novo synthesis of the scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Ethyl-1,3-dihydro-2H-indol-2-one synthesis

Technical Support Center: Synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one Subject: Yield Optimization & Troubleshooting Guide for 4-Ethyloxindole (CAS: 954117-24-9) To: Process Chemists, Medicinal Chemists, and R&D Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one

Subject: Yield Optimization & Troubleshooting Guide for 4-Ethyloxindole (CAS: 954117-24-9) To: Process Chemists, Medicinal Chemists, and R&D Scientists From: Senior Application Scientist Desk[1]

Executive Summary: The Challenge of the 4-Position

The synthesis of 4-Ethyl-1,3-dihydro-2H-indol-2-one (4-Ethyloxindole) is a critical bottleneck in the production of dopamine agonists like Ropinirole . The core difficulty lies in regioselectivity .[2]

Most laboratory routes utilize the Sandmeyer-Isonitrosoacetanilide method followed by Wolff-Kishner reduction . However, starting from 3-ethylaniline typically yields a mixture of the desired 4-ethyl isomer (minor, sterically hindered) and the undesired 6-ethyl isomer (major).[1] Furthermore, the subsequent reduction step is prone to azine formation and incomplete conversion.[1][2]

This guide provides a technical framework to maximize the yield of the 4-ethyl isomer and optimize the reduction parameters.

Pathway Analysis & Decision Matrix

Before troubleshooting, verify your synthetic route. We analyze the two primary methodologies below.

SyntheticRoutes cluster_trouble CRITICAL CONTROL POINTS Start Starting Material: 3-Ethylaniline Inter1 Isonitrosoacetanilide Formation Start->Inter1 Chloral hydrate, NH2OH Cyclization Acid-Catalyzed Cyclization Inter1->Cyclization H2SO4 (conc) Isomer4 4-Ethylisatin (Target Precursor) Cyclization->Isomer4 Minor Product (Steric hindrance) Isomer6 6-Ethylisatin (Major Impurity) Cyclization->Isomer6 Major Product WK_Red Wolff-Kishner Reduction Isomer4->WK_Red N2H4, KOH, High Temp Product 4-Ethyloxindole (Target) WK_Red->Product

Figure 1: The standard synthetic pathway highlighting the critical regioselectivity split and reduction step.

Protocol Optimization: The Wolff-Kishner Reduction

The reduction of 4-ethylisatin to 4-ethyloxindole is the step most amenable to yield improvement in the lab. The standard Huang-Minlon modification often fails to drive the reaction to completion due to the stability of the isatin core.

Optimized Protocol Parameters
ParameterStandard ConditionOptimized Condition Rationale
Hydrazine Source Hydrazine Hydrate (55-60%)Hydrazine Hydrate (85% or 100%) Higher concentration drives hydrazone formation equilibrium.
Base KOH pelletsNaOEt or KOtBu Alkoxides are stronger bases than hydroxides in anhydrous conditions, accelerating the decomposition of the hydrazone.[1][2]
Solvent Ethylene GlycolTriethylene Glycol or PEG-400 Higher boiling point allows reaction temps >200°C, crucial for sterically hindered substrates.[1][2]
Temperature 180°C - 190°C210°C - 220°C High thermal energy is required to overcome the activation energy of the C-C bond formation/N2 release.
Additives NoneHydrazine Sulfate (Cat.) Can catalyze the initial hydrazone formation if the ketone is deactivated.[2]
Step-by-Step Optimization Workflow
  • Hydrazone Formation (The "Pause" Step):

    • Do not rush to high heat.[2][3] Reflux 4-ethylisatin with excess hydrazine hydrate in ethanol first for 2-4 hours to ensure quantitative conversion to the hydrazone.

    • Check: TLC should show disappearance of the red isatin spot and appearance of a yellow hydrazone spot.

  • Solvent Switch & Digestion:

    • Evaporate the ethanol.[2] Add the high-boiling solvent (Triethylene glycol) and the base.

    • Critical: Use a Dean-Stark trap to remove water generated during the reaction. Water lowers the boiling point and inhibits the base.[2]

  • Thermal Ramp:

    • Heat to 140°C to distill off residual water/hydrazine.[2]

    • Ramp to 210°C and hold for 3-6 hours.

    • Visual Cue: Evolution of N2 gas bubbles is the sign of the reaction progressing.[2]

Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Isomer Contamination

Q: I am starting with 3-ethylaniline. My final product contains ~60% of an impurity. What is it?

  • A: This is almost certainly the 6-ethyl-1,3-dihydro-2H-indol-2-one isomer.

    • Mechanism:[1][2][3][4][5][6][7][8][9] During the cyclization of the isonitrosoacetanilide intermediate, the ring closes para to the ethyl group (position 6) preferentially over ortho (position 4) due to steric hindrance.[1][2]

    • Solution: You cannot separate these easily at the final stage.[2] You must separate the Isatin intermediates. 4-Ethylisatin and 6-Ethylisatin have different solubilities.

    • Protocol: Recrystallize the crude isatin mixture in glacial acetic acid or benzene .[2] The 4-ethyl isomer is generally less soluble and crystallizes out first, while the 6-ethyl isomer remains in the mother liquor.

Q: Can I force the cyclization to favor the 4-position?

  • A: Electronic steering is difficult with an alkyl group. However, using Sommelet-Hauser rearrangement conditions or specific Pd-catalyzed cyclization of 2-halo-anilides (if you can synthesize the specific precursor) provides better regiocontrol than the acid-catalyzed Sandmeyer route.

Category 2: Wolff-Kishner Failure

Q: My reaction mixture turned black/tarry, and the yield is <20%.

  • A: This indicates oxidative polymerization or thermal decomposition .

    • Fix 1 (Deoxygenation): The reaction must be run under a strict inert atmosphere (Argon/Nitrogen).[1] Isatin derivatives are prone to oxidation at high pH.[2]

    • Fix 2 (Temperature Control): Do not overshoot 230°C. If using a heating mantle, ensure magnetic stirring is vigorous to prevent hot spots that char the product.[1][2]

Q: I see a yellow solid that won't dissolve or react. What is it?

  • A: This is likely the Azine (a dimer formed by two ketone molecules reacting with one hydrazine).

    • Cause: Insufficient hydrazine concentration.[2]

    • Fix: Use a large excess of hydrazine (5-10 equivalents) during the first step. The excess hydrazine suppresses azine formation by shifting the equilibrium toward the hydrazone.[2]

Q: The product is difficult to extract from the glycol solvent.

  • A: Glycols are viscous and hold organics.[2]

    • Technique: Dilute the cooled reaction mixture with a large volume of ice water (3x the reaction volume). Acidify carefully with HCl to pH ~3-4. The oxindole should precipitate.[2][3] If it oils out, extract with Ethyl Acetate , but wash the organic layer 5x with water to remove the glycol.[1][2]

Advanced Troubleshooting: Mechanism Visualization

Understanding where the reaction stalls is key to fixing it.[2]

WK_Mechanism Isatin 4-Ethylisatin (Ketone) Hydrazone Hydrazone Intermediate Isatin->Hydrazone Reversible Hydrazine + Hydrazine (excess) Hydrazone->Isatin Low N2H4 Azine Azine Dimer (DEAD END) Hydrazone->Azine Low N2H4 / No Excess Anion Diimide Anion Hydrazone->Anion Base (KOH/NaOEt) N2_Loss Loss of N2 (Irreversible Step) Anion->N2_Loss Heat (>200°C) Product 4-Ethyloxindole N2_Loss->Product Protonation

Figure 2: Mechanistic flow of the reduction.[3][6][9][10] Note the "Dead End" Azine formation if hydrazine is insufficient.[1][2]

References

  • Process Chemistry of Ropinirole: "Process for the preparation of Ropinirole." Google Patents, US20050192338A1.[1][2] Link

  • Wolff-Kishner Modifications: "Wolff-Kishner Reduction." Organic Chemistry Portal. Link

  • Isatin Synthesis Challenges: "Regioselective synthesis of isatins." Tetrahedron Letters, Vol 52, Issue 12.[1][2] (General reference for Sandmeyer regioselectivity issues).

  • Alternative Industrial Route: "Novel process for ropinirole preparation." Google Patents, US20090043111A1.[1][2] Link

  • Compound Data: "4-Ethyl-1,3-dihydro-2H-indol-2-one."[7][11][12] PubChem, CID 23289973.[1][2][12] Link[1]

Sources

Optimization

Technical Support Center: 4-Ethylindolin-2-one Purification &amp; Handling

Product Identity: 4-Ethyl-1,3-dihydro-2H-indol-2-one CAS: 954117-24-9 (often referenced as Ropinirole Impurity C) Chemical Class: Oxindole / Lactam Introduction: The "Hidden" Instability of Oxindoles Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: 4-Ethyl-1,3-dihydro-2H-indol-2-one CAS: 954117-24-9 (often referenced as Ropinirole Impurity C) Chemical Class: Oxindole / Lactam

Introduction: The "Hidden" Instability of Oxindoles

Welcome to the technical support hub for 4-Ethylindolin-2-one . While often treated as a stable intermediate in the synthesis of dopamine agonists (specifically Ropinirole), this molecule presents distinct purification challenges driven by two factors: C3-position reactivity (susceptibility to auto-oxidation) and polymorphic behavior (tendency to oil out).

This guide synthesizes field data and thermodynamic principles to help you recover high-purity material.

Module 1: Troubleshooting Physical State (Crystallization)

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solvated impurity/product mixture drops below the boiling point of the solvent system. For 4-ethylindolin-2-one, this is often exacerbated by residual non-polar precursors (e.g., ethyl-nitrobenzene derivatives) acting as plasticizers.

The Protocol: Controlled Anti-Solvent Addition Do not use rapid cooling. Use the "Cloud Point" method with a Toluene/Heptane system, which is superior to Ethanol/Water for this specific lipophilic lactam.

Step-by-Step Recovery:

  • Dissolution: Dissolve the crude oil in the minimum volume of Toluene at 65°C.

  • Seeding: Cool to 45°C. Add 0.5% w/w pure seed crystals. Crucial: If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Anti-Solvent: Dropwise add n-Heptane (ratio 1:3 relative to Toluene) over 2 hours.

  • Aging: Hold at 20°C for 4 hours before filtering.

Solvent Compatibility Table

Solvent SystemSuitabilityNotes
Toluene / Heptane High Best for removing non-polar nitro-impurities. Prevents oiling if added slowly.[1]
Ethanol / Water Medium Good yield, but high risk of oiling out if water is added too fast.
DCM / Hexane Low Evaporation of DCM leads to rapid crust formation (skinning) rather than crystal growth.
Ethyl Acetate Medium Good solubility, but poor rejection of oxidized impurities (isatins).

Module 2: Chemical Stability & Discoloration

Q: Why is my white solid turning pink/red upon exposure to air?

Diagnosis: You are witnessing auto-oxidation . The C3 carbon (adjacent to the carbonyl) is activated. In the presence of air and light, 4-ethylindolin-2-one oxidizes to 4-ethylisatin (orange/red) or dimerizes to form isoindigo derivatives (deep red/pink).

The Mechanism:

  • Radical formation at C3.

  • Reaction with

    
     to form a hydroperoxide intermediate.
    
  • Degradation to the diketone (Isatin).

Corrective Action:

  • Storage: Store under Argon at -20°C.

  • Purification: If the material is already pink, recrystallization alone may fail because the isatin impurity cocrystallizes. You must perform a filtration through a silica pad using 5% MeOH in DCM before attempting recrystallization.

  • Additives: Add 0.1% Sodium Metabisulfite (aqueous wash) during the workup phase to scavenge radical initiators.

Module 3: Chromatographic Separation

Q: I cannot separate the 4-ethyl isomer from the 6-ethyl regioisomer.

Diagnosis: If your starting material was synthesized via nitration of 3-ethyltoluene, you likely have the 6-ethyl isomer as a contaminant. Standard C18 columns often fail to resolve these positional isomers due to identical hydrophobicity (


).

The Solution: Pi-Pi Interaction Chromatography Switch from alkyl-bonded phases (C18) to phenyl-bonded phases. The electron density difference between the 4-ethyl and 6-ethyl aromatic rings interacts differently with the phenyl stationary phase.

Recommended HPLC Method:

ParameterSetting
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol (MeOH provides better pi-selectivity than ACN)
Gradient 40% B to 70% B over 15 minutes
Detection UV @ 254 nm (Isatin impurities absorb higher, @ 290-300 nm)

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying crude 4-ethylindolin-2-one based on impurity profile and physical state.

PurificationStrategy Start Crude 4-Ethylindolin-2-one CheckState Physical State Check Start->CheckState CheckColor Color Check CheckState->CheckColor Solid Oiling Problem: Oiling Out CheckState->Oiling Viscous Liquid Pink Problem: Pink/Red Color CheckColor->Pink Discolored IsomerCheck Isomer Purity Check (HPLC) CheckColor->IsomerCheck Off-White/Tan SolventSwitch Switch to Toluene/Heptane (Slow Addition) Oiling->SolventSwitch SilicaPad Silica Pad Filtration (DCM/MeOH) Pink->SilicaPad SolventSwitch->CheckColor SilicaPad->IsomerCheck PhenylCol Use Phenyl-Hexyl Column (Pi-Pi Separation) IsomerCheck->PhenylCol Regioisomers Present Final Pure White Solid (Store under Ar) IsomerCheck->Final Single Peak PhenylCol->Final

Caption: Decision tree for navigating phase separation (oiling) and oxidation (discoloration) issues.

Visualizing the Degradation Pathway

Understanding why the material degrades is key to preventing it.

Degradation Target 4-Ethylindolin-2-one (Colorless) Radical C3-Radical Intermediate Target->Radical Air/Light (O2) Isatin 4-Ethylisatin (Orange/Red) Radical->Isatin Oxidation Dimer Isoindigo Derivative (Deep Red) Radical->Dimer Dimerization

Caption: The auto-oxidation pathway at the C3 position leading to colored impurities.

References

  • PubChem. (2025). 4-Ethyl-1,3-dihydro-2H-indol-2-one (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. (2005). Process for purification of ropinirole (WO2005080333A1). (Describes the context of indolinone impurities in Ropinirole synthesis).
  • Google Patents. (2008). Process for the purification of ropinirole hydrochloride (WO2008075169A2).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][2] (General grounding for solvent selection strategies in organic synthesis). [Link]

Sources

Troubleshooting

Technical Support Center: 4-Ethyl-1,3-dihydro-2H-indol-2-one

Topic: Solubility Optimization & Handling Guide Document ID: TS-OX-4ET-001 Last Updated: 2026-01-28 Executive Summary 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyl-2-oxindole) is a critical bicyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide Document ID: TS-OX-4ET-001 Last Updated: 2026-01-28

Executive Summary

4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyl-2-oxindole) is a critical bicyclic scaffold used primarily in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets).

The Core Challenge: While the indole core is aromatic and lipophilic, the lactam (amide) functionality provides some polarity. However, the addition of the 4-ethyl group increases the partition coefficient (LogP ~1.4), significantly reducing aqueous solubility compared to the parent oxindole. Users frequently encounter "crash-out" (precipitation) when diluting DMSO stocks into aqueous buffers, leading to erratic biological data.

This guide provides validated protocols to overcome these solubility barriers while maintaining compound stability.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution for long-term storage.

Solvent Selection Matrix
SolventSolubility RatingSuitabilityTechnical Note
DMSO High (Recommended)Primary StockGold standard. Disrupts crystal lattice effectively. Hygroscopic (absorbs water).
Ethanol Moderate Secondary StockGood for evaporation protocols. Lower boiling point than DMSO.
DMF High AlternativeUse only if DMSO is incompatible. Higher toxicity profile in cell assays.
Water Insoluble DO NOT USE Compound will float or form a suspension.
Protocol: The "Gradient Dissolution" Method

Why this works: Direct addition of solvent to a compact powder pellet can form a "gel layer" that slows dissolution. This protocol maximizes surface area contact.

  • Weighing: Weigh the specific amount of 4-Ethyl-1,3-dihydro-2H-indol-2-one into a glass vial (avoid polystyrene).

  • Primary Wetting: Add 50% of the calculated volume of anhydrous DMSO (Grade: ≥99.9%).

  • Vortexing: Vortex vigorously for 30 seconds. The solution may appear cloudy initially.

  • Sonication: Sonicate in a water bath at 35°C for 5-10 minutes.

    • Critical Check: Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.

  • Final Volume: Add the remaining 50% of DMSO. Vortex again.

  • Visual QC: Hold the vial up to a light source. The solution must be optically clear with no particulates.

Workflow Visualization

StockPrep Start Solid Compound (4-Ethyl-1,3-dihydro-2H-indol-2-one) Solvent Select Solvent: Anhydrous DMSO Start->Solvent Process Vortex (30s) -> Sonicate (35°C, 10m) Solvent->Process Check Visual QC: Clear Solution? Process->Check Success Aliquot & Store (-20°C, Desiccated) Check->Success Yes Fail Add Co-solvent (Ethanol) or Reduce Conc. Check->Fail No Fail->Process Retry

Figure 1: Decision tree for preparing stable stock solutions. Note the critical Visual QC step to prevent false negatives in downstream assays.

Module 2: Aqueous Dilution (Preventing "Crash-Out")

The Problem: When a DMSO stock is added directly to water/media, the rapid change in polarity causes the hydrophobic 4-ethyl-oxindole molecules to aggregate instantly.

The "Intermediate Dilution" Protocol

Target: Cell Culture Media or Enzymatic Buffer (aqueous).

  • Prepare Stock: Start with your 10 mM DMSO stock.

  • Create 10x Intermediate:

    • Do NOT add stock directly to the final media.

    • Prepare a 10x working solution in a compatible solvent mixture (e.g., 5% DMSO in PBS or Culture Media).

    • Technique: Add the DMSO stock dropwise to the vortexing buffer. This prevents local regions of supersaturation.

  • Final Dilution: Dilute the 10x Intermediate 1:10 into the final experimental well/tube.

    • Result: Final DMSO concentration is 0.5%, with the compound evenly dispersed.

Troubleshooting Table: Common Issues
SymptomProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" (Supersaturation)Reduce final concentration or use the Intermediate Dilution Protocol.
Solution turns Orange/Red Oxidation at C3 positionDiscard stock. 2-oxindoles can oxidize to isatin-like derivatives upon air exposure [1]. Use fresh stock.
Precipitate after freezing Moisture absorptionDMSO is hygroscopic. Water intake lowers solubility.[1] Re-sonicate or prepare fresh stock.

Module 3: Advanced Formulation (In Vivo)

Objective: Solubilize the compound for animal studies (IP or PO dosing) where DMSO tolerance is low.

Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 45% Saline (Diluent)

Preparation Order (Critical):

  • Dissolve compound completely in DMSO .

  • Add PEG400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add Saline while vortexing.

    • Note: If precipitation occurs upon adding saline, sonicate the mixture. If it persists, the concentration exceeds the solubility limit for this vehicle (typically ~1-5 mg/mL for oxindoles).

Formulation Pathway

Formulation Compound Solid Compound Step1 1. Dissolve in 100% DMSO Compound->Step1 Step2 2. Add PEG400 (Stabilizer) Step1->Step2 Step3 3. Add Saline (Dropwise) Step2->Step3 Risk of Precip. Final Clear/Opalescent Solution Step3->Final

Figure 2: Step-wise addition protocol for in vivo vehicle preparation. Adding saline too early will cause irreversible precipitation.

Frequently Asked Questions (FAQ)

Q: My stock solution turned yellow after a week at room temperature. Is it safe to use? A: No. The C3 position of the oxindole ring is susceptible to auto-oxidation, forming isatin derivatives or dimers [2]. This chemical change alters the biological activity. Always store stocks at -20°C or -80°C, preferably under argon or nitrogen gas to exclude oxygen.

Q: Can I use ethanol instead of DMSO for cell culture? A: Yes, but with caution. While 4-ethyl-oxindole is soluble in ethanol, ethanol is more volatile than DMSO. This can lead to concentration changes due to evaporation in plate assays. Furthermore, ethanol has a lower "solvency power" for this specific lipophilic scaffold compared to DMSO, increasing the risk of precipitation in media [3].

Q: What is the maximum solubility in PBS? A: Without a carrier (like cyclodextrin), the solubility in pure PBS is negligible (< 10 µM). You must use a carrier solvent (DMSO) or a solubilizing agent (like HP-β-CD) to achieve relevant biological concentrations.

References

  • ChemicalBook. (2026). Oxindole: Chemical Properties and Solubility Profile. Retrieved from

  • Cayman Chemical. (2022).[2] Product Information: Oxindole Solubility and Stability. Retrieved from

  • PubChem. (2025).[3] 4-Ethyl-1,3-dihydro-2H-indol-2-one: Compound Summary and Computed Properties. National Library of Medicine.[3] Retrieved from

  • ResearchGate. (2016). DMSO Solubility Data and Stock Solution Preparation Guidelines. Retrieved from

Sources

Optimization

Ropinirole Impurity C Stabilization &amp; Handling Guide

Technical Support Hub | Reference ID: ROP-IMP-C-001 [1] Executive Summary Target Analyte: Ropinirole Impurity C (EP) Chemical Identity: (Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one.[1][2][3] Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub | Reference ID: ROP-IMP-C-001 [1]

Executive Summary

Target Analyte: Ropinirole Impurity C (EP) Chemical Identity: (Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one.[1][2][3] Critical Instability Factors: Geometric Isomerization (Z/E shifting), Photo-oxidation, Autoxidation.[1]

This guide addresses the stabilization of Ropinirole Impurity C , specifically the Propylidene analog defined in the European Pharmacopoeia (EP). Note that impurity designations can vary between pharmacopoeias (e.g., USP vs. EP); this guide focuses on the propylidene derivative (CAS: 784110-47-0 / 221264-43-3), a compound possessing an exocyclic double bond that presents unique stability challenges compared to the parent drug.[1]

Module 1: The Instability Mechanism (The "Why")

To stabilize Impurity C, you must understand the two primary forces destroying your sample: Actinic Isomerization and Oxidative Cleavage .

1. Geometric Isomerization (The "Split Peak" Phenomenon)

Unlike Ropinirole, Impurity C contains a propylidene double bond at the C3 position of the oxindole ring. This creates a conjugated system highly susceptible to photon energy.

  • Mechanism: Absorption of UV/Visible light excites the

    
    -electrons in the exocyclic double bond, lowering the rotational barrier. This allows the molecule to relax into the thermodynamically distinct E-isomer (trans-like), resulting in peak splitting in HPLC/UPLC.[1]
    
  • Impact: Your single impurity peak splits into two resolvable peaks, leading to quantification errors.

2. Oxidative Degradation

The indole-2-one core, combined with the electron-rich double bond, is a magnet for singlet oxygen (


).[1]
  • Mechanism: Radical attack at the benzylic position or direct epoxidation of the propylidene bond.

  • Impact: Loss of recovery and formation of unknown late-eluting degradants.[1]

degradation_pathway Impurity_C Impurity C (Z-Isomer) (Target Analyte) Excited_State Excited State (High Energy) Impurity_C->Excited_State UV/Vis Light (<400nm) Oxidized Oxidative Degradants (Epoxides/Dimers) Impurity_C->Oxidized O2 / Peroxides / Heat E_Isomer E-Isomer (Artifact/Impurity) Excited_State->E_Isomer Relaxation (Isomerization) E_Isomer->Impurity_C Re-equilibration (Slow)

Figure 1: Primary degradation pathways for Ropinirole Impurity C. Note that light is the primary driver for the Z-to-E conversion.[1]

Module 2: Preparation & Storage Protocol (The "How")

This protocol is designed to create a self-validating stability system .[1]

1. Solvent Selection Matrix

Avoid protic solvents that promote proton exchange at the enamide-like center if possible, though solubility often dictates methanol/water use.

Solvent SystemSuitabilityTechnical Notes
Acetonitrile (ACN) High Preferred diluent.[1] Aprotic nature minimizes interaction with the double bond.
Methanol (MeOH) Medium Acceptable, but ensure it is peroxide-free (HPLC Grade).[1]
Water (Acidified) Medium Use 0.1% Formic Acid.[1] Avoid basic pH (>7.0) as it promotes lactam ring opening and isomerization.
DMSO Low Avoid. DMSO is hygroscopic and an oxidizing agent; it can accelerate oxidative degradation of the indole core.
2. The "Cold-Dark-Inert" Workflow

Follow this strict workflow for stock solution preparation:

  • Amber Glassware Only: Use low-actinic (amber) volumetric flasks. If amber glass is unavailable, wrap clear glass in aluminum foil before weighing the sample.

  • Inert Headspace: After dissolving the solid, purge the headspace of the vial/flask with Argon (Ar) or Nitrogen (

    
    ) for 30 seconds. Argon is preferred as it is heavier than air and forms a better "blanket."
    
  • Temperature Control:

    • Short-term (Analysis): Autosampler must be set to 4°C .

    • Long-term (Storage): Store stock solutions at -20°C or lower.

  • Antioxidant Spiking (Optional but Recommended):

    • If recovery is consistently low (<95%), add 0.05% w/v Ascorbic Acid to the aqueous portion of your diluent. This acts as a sacrificial antioxidant for the indole core.

Module 3: Troubleshooting & FAQs
Q1: I see two peaks in my chromatogram for Impurity C. Is my column failing?

A: Likely not. This is the classic Z/E isomerization signature.

  • Diagnostic Test: Re-inject the same vial after keeping it in the dark at 4°C for 2 hours. If the ratio changes, it is dynamic isomerization.

  • Fix: Ensure your autosampler is dark/shielded. Use a faster gradient to minimize on-column isomerization time. Verify that your mobile phase pH is not >7.0.

Q2: My peak area decreases by 10% overnight even in the fridge. Why?

A: This indicates oxidative degradation , likely due to dissolved oxygen or peroxides in the solvent.

  • Fix: Use fresh HPLC-grade solvents (old THF or ethers are peroxide factories).[1] Degas your mobile phase thoroughly. Sparging the sample with Nitrogen is critical here.

Q3: Can I use plastic (PP/PE) vials?

A: No.

  • Reasoning: Ropinirole impurities are lipophilic amines. They can adsorb onto the hydrophobic surface of polypropylene, causing non-linear recovery at low concentrations (ppm levels).

  • Requirement: Use Deactivated (Silanized) Glass Vials (Type 1 Borosilicate) to prevent adsorption and surface-catalyzed degradation.[1]

Q4: The solution turned slightly pink/yellow. Is it still usable?

A: Discard immediately.

  • Reasoning: Color change in indole derivatives indicates the formation of quinoidal species (oxidation products). Even if the main peak looks okay, these highly conjugated degradants can act as photosensitizers, accelerating further degradation of the remaining analyte.

Module 4: Diagnostic Decision Tree

Use this logic flow to troubleshoot stability failures during method validation.

troubleshooting_tree Start Issue: Impurity C Instability Check_Peak Observation: Split Peak or Area Loss? Start->Check_Peak Split_Peak Split Peak (Doublet) Check_Peak->Split_Peak Area_Loss Area Loss / New Peaks Check_Peak->Area_Loss Isomerization Cause: Z/E Isomerization Split_Peak->Isomerization Oxidation Cause: Oxidation/Adsorption Area_Loss->Oxidation Action_Light Action: Protect from Light (Amber Glass/Foil) Isomerization->Action_Light Action_pH Action: Check pH (Keep < 6.0) Isomerization->Action_pH Action_Gas Action: N2/Ar Purge Oxidation->Action_Gas Action_Vial Action: Switch to Silanized Glass Vials Oxidation->Action_Vial

Figure 2: Troubleshooting logic for stabilizing Ropinirole Impurity C.[1]

References
  • European Pharmacopoeia (Ph.[4] Eur.) . Ropinirole Hydrochloride Monograph. (Defines Impurity C as the propylidene analog).

  • SynThink Chemicals . Ropinirole EP Impurities & USP Related Compounds. Retrieved from (Verifies chemical structure and impurity profiling context).

  • LGC Standards . Ropinirole Impurity Reference Materials. Retrieved from (Confirming salt forms and handling requirements).

  • BOC Sciences . 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one Stability Data. Retrieved from (Data on indole-2-one core stability).[1]

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

Sources

Troubleshooting

troubleshooting 4-Ethyl-1,3-dihydro-2H-indol-2-one experiments

CAS: 954117-24-9 | Role: Ropinirole Impurity C / Key Indolone Scaffold[1] Technical Snapshot & Safety Profile Before troubleshooting, verify your material against these baseline parameters. Deviations here often indicate...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 954117-24-9 | Role: Ropinirole Impurity C / Key Indolone Scaffold[1]

Technical Snapshot & Safety Profile

Before troubleshooting, verify your material against these baseline parameters. Deviations here often indicate fundamental synthesis or degradation issues.

ParameterSpecificationTroubleshooting Insight
Appearance White to off-white solidPink/Red tint: Indicates oxidation to 4-ethylisatin. Brown: Polymerization or residual aniline.
Melting Point 121–123 °C (approx.)Broad range (<118°C): Solvent occlusion (check NMR for EtOH/DCM) or isomer contamination (6-ethyl isomer).
Solubility DMSO, DMF, MeOH, DCMTurbidity in MeOH: Inorganic salts (NaCl/Na₂SO₄) carryover from workup.
pKa (C3-H) ~18.5 (DMSO)Requires moderately strong bases (Piperidine/Et₃N) for activation; weak bases (pyridine) are often insufficient for condensation.

Phase 1: Synthesis & Formation Troubleshooting

Focus: Regioselectivity and Cyclization Failures

Q: I synthesized the scaffold starting from 3-ethylaniline, but the NMR shows a complex mixture. What happened?

A: You likely encountered the "Isomer Trap" (Regioselectivity Failure). When using the Stollé synthesis (chloroacetyl chloride + AlCl₃) or Gassman indole synthesis on 3-ethylaniline, cyclization can occur at two ortho positions.

  • Path A (Sterically favored): Cyclization at C6 (para to the ethyl group) yields 6-ethyl-oxindole .

  • Path B (Sterically hindered): Cyclization at C2 (ortho to the ethyl group) yields the desired 4-ethyl-oxindole .

The Fix:

  • Switch Precursors: Avoid 3-ethylaniline. Use 2-methyl-3-nitrobenzoic acid as the starting material. This route forces the substitution pattern via the "Ropinirole Route" (homologation to phenylacetic acid

    
     reductive cyclization), guaranteeing the 4-position substitution [1].
    
  • Purification: If you must use the aniline route, the 4-ethyl and 6-ethyl isomers have different dipole moments. Separate via Flash Chromatography using a gradient of Hexane:EtOAc (start 90:10, slow ramp to 60:40). The 6-ethyl isomer typically elutes first due to less steric shielding of the polar amide.

Q: My reductive cyclization of 2-(2-methyl-3-nitrophenyl)acetic acid stalled.

A: Catalyst poisoning or incomplete reduction. This step involves reducing the nitro group to an amine, which then spontaneously attacks the ester/acid to form the lactam ring.

  • Fe/HCl Method: Often leaves iron salts trapped in the lactam lattice, causing "sticky" solids.

  • Hydrogenation (Pd/C): If the reaction stalls, check for sulfur poisoning (if reagents were prepared via thionyl chloride/sulfonates).

  • Protocol Adjustment: Add a mild Lewis acid (e.g., acetic acid) to the hydrogenation vessel to accelerate the lactamization of the intermediate amino-acid [2].

SynthesisLogic Start_Aniline 3-Ethylaniline Inter_Stolle Chloroacetanilide Intermediate Start_Aniline->Inter_Stolle Acylation Start_Nitro 2-Methyl-3-nitrobenzoic Acid Inter_Homolog 2-Methyl-3-nitrophenylacetic acid Start_Nitro->Inter_Homolog Arndt-Eistert or Malonate Homologation Cyclization_A Cyclization (AlCl3) Non-Selective Inter_Stolle->Cyclization_A Cyclization_B Reductive Cyclization (Fe/HCl or H2/Pd) Inter_Homolog->Cyclization_B Result_Mix MIXTURE: 4-Ethyl + 6-Ethyl Isomers (Difficult Separation) Cyclization_A->Result_Mix Regioselectivity Issue Result_Pure PURE TARGET: 4-Ethyl-1,3-dihydro-2H-indol-2-one Cyclization_B->Result_Pure Regiospecific

Figure 1: Comparison of synthetic routes showing the regioselectivity risk of the aniline pathway versus the specificity of the nitro-benzoic acid pathway.

Phase 2: Functionalization (C3 Reactivity)

Focus: Knoevenagel Condensation & Alkylation

Q: The Knoevenagel condensation with an aldehyde at C3 is not proceeding.

A: The base strength is insufficient to deprotonate the C3 position (


). 
While unsubstituted oxindole reacts easily, the 4-ethyl group  introduces steric bulk "next door" to the C3 methylene, hindering the approach of bulky bases or electrophiles.

Protocol Optimization:

  • Solvent: Switch from Ethanol to Toluene or DMF .

  • Catalyst: Replace Piperidine (weak) with Piperidinium Acetate (buffer effect) or use TiCl₄/Et₃N (Lewis acid catalysis) for stubborn aldehydes.

  • Water Removal: The reaction is an equilibrium. Use a Dean-Stark trap (toluene reflux) or molecular sieves to remove water and drive the reaction forward [3].

Q: I am trying to alkylate the Nitrogen (N1), but I see C3-alkylated byproducts.

A: This is a classic Ambident Nucleophile issue. The oxindole anion can react at N1 (kinetic/hard nucleophile) or C3 (thermodynamic/soft nucleophile).

VariableTo Favor N1-AlkylationTo Favor C3-Alkylation
Base NaH (Sodium Hydride) or Cs₂CO₃ LiHMDS or NaOEt
Solvent DMF or DMAc (Polar Aprotic favors N)THF or Toluene (Non-polar favors C)
Temperature 0°C

RT
-78°C

RT
Halide Alkyl Iodides (Soft electrophiles)Alkyl Bromides/Chlorides

Self-Validating Check:

  • N-Alkyl Product: NMR shows loss of the broad NH singlet (~10.5 ppm).

  • C-Alkyl Product: NMR shows loss of one C3 proton (integral change from 2H to 1H at ~3.5 ppm) and the NH peak remains.

Phase 3: Purification & Stability

Focus: Oxidation and "Red Impurities"

Q: My white product turns pink/red upon drying or storage.

A: Auto-oxidation to 4-Ethylisatin. The C3 position is susceptible to radical oxidation by atmospheric oxygen, forming a hydroperoxide intermediate that dehydrates to the diketone (isatin). This is accelerated by light and trace metals.

Corrective Actions:

  • Recrystallization: Use EtOH:H₂O (9:1) with a pinch of sodium metabisulfite (reducing agent) added to the hot solvent to bleach any oxidized impurities.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Removal: If the red color persists, filter the solution through a short pad of silica gel. Isatins are much more polar and will stick to the silica while the oxindole elutes [4].

Q: How do I remove the "Ropinirole Impurity" (4-ethyl) from my final API?

A: Exploiting basicity differences. If 4-ethyl-oxindole is a contaminant in a tertiary amine product (like Ropinirole), exploit the acidity of the oxindole NH.

  • Dissolve the mixture in a water-immiscible solvent (DCM/EtOAc).

  • Wash with 0.1 M NaOH . The oxindole will deprotonate (forming the water-soluble sodium salt) and partition into the aqueous layer.

  • The tertiary amine (Ropinirole) remains in the organic layer.

Reactivity cluster_C3 C3 Reactivity (Soft) cluster_N1 N1 Reactivity (Hard) Oxindole 4-Ethyl-oxindole (Nucleophile) Aldol Aldol/Knoevenagel (vs Aldehydes) Oxindole->Aldol Weak Base (Piperidine) Oxidation Auto-oxidation (to Isatin) Oxindole->Oxidation O2 + Light N_Alk N-Alkylation (Ropinirole Synthesis) Oxindole->N_Alk Strong Base (NaH/DMF)

Figure 2: Reactivity profile of the scaffold. Note that atmospheric oxidation competes with C3 functionalization.

References

  • Gallagher, G., et al. (1985). "4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: A potent, selective, and short-acting dopamine D2-receptor agonist." Journal of Medicinal Chemistry, 28(10), 1533–1536.

  • Swamy, V.K., et al. (2010). "Stable forms and preparation of key intermediates of ropinirole hydrochloride." Google Patents, CN101891641A.

  • Singh, G., et al. (2012). "Knoevenagel condensation of 1,3-dihydroindol-2-one with aromatic aldehydes." Journal of Chemical Research.[2]

  • Silva, B., et al. (2001). "Oxidation of oxindoles: Synthesis of Isatin derivatives." Journal of the Brazilian Chemical Society.

Sources

Optimization

optimization of analytical methods for 4-Ethylindolin-2-one

Technical Support Center: Analytical Method Optimization for 4-Ethylindolin-2-one Ticket ID: #OX-4ET-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Small Molecule Analytics Subject: Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Optimization for 4-Ethylindolin-2-one

Ticket ID: #OX-4ET-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Small Molecule Analytics Subject: Optimization of HPLC/LC-MS Methods for 4-Ethylindolin-2-one (Regioisomer Resolution & Stability)

Welcome to the Technical Support Center

You have reached the specialized support tier for indole and oxindole scaffold analysis. Based on your inquiry regarding 4-Ethylindolin-2-one , we understand you are likely facing challenges with regioisomer separation (4-ethyl vs. 5/6-ethyl) , oxidative stability , or peak tailing due to the lactam moiety.

This guide moves beyond basic protocols to address the causality of analytical failures. It is structured as a dynamic troubleshooting dialogue to resolve your specific experimental bottlenecks.

Module 1: Chromatographic Separation (The "Critical Pair" Challenge)

User Question: I am seeing a split peak or a shoulder eluting with my main 4-ethylindolin-2-one peak. Standard C18 gradients aren't resolving it. What is happening?

Technical Diagnosis: You are likely observing regioisomer co-elution . Synthesizing 4-substituted oxindoles often involves cyclization of meta-substituted anilines, which inevitably produces a mixture of 4-ethyl and 6-ethyl isomers. These are "critical pairs" because their hydrophobicity is nearly identical.

Troubleshooting Protocol:

  • Stationary Phase Switching (Selectivity over Efficiency):

    • Standard C18: Often fails to discriminate positional isomers based solely on hydrophobicity.

    • Recommendation: Switch to a Phenyl-Hexyl or Biphenyl column.

    • Mechanism:[1][2] The 4-ethyl group creates a specific steric bulk that alters how the indolinone core interacts with the pi-electrons of a phenyl-based stationary phase. This "pi-pi interaction" provides the orthogonal selectivity needed to separate the 4-ethyl from the 6-ethyl isomer [1, 4].

  • Mobile Phase Optimization:

    • Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for separating aromatic isomers. MeOH allows for stronger pi-pi interactions between the analyte and the phenyl column.

    • pH Control: The lactam (NH) proton is weakly acidic (

      
      ). Keep the mobile phase acidic (pH 2.5–3.0 using 0.1% Formic Acid) to ensure the molecule remains neutral and to suppress silanol activity that causes tailing.
      

Optimized Method Parameters (Starting Point):

ParameterRecommendation
Column Kinetex Biphenyl or Phenyl-Hexyl (2.6 µm, 100 x 2.1 mm)
Mobile Phase A Water + 0.1% Formic Acid (or 5mM Ammonium Formate for MS)
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 mins (Hold 2 min). Critical: Shallow gradient (e.g., 40-60% B) may be needed for isomer splitting.
Flow Rate 0.3 - 0.4 mL/min
Temp 35°C (Lower temperature often improves isomer resolution)
Detection UV @ 250 nm (primary) and 290 nm (secondary)

Module 2: Visualizing the Optimization Logic

User Question: How do I systematically make decisions if the resolution is still poor?

Visualization: The following decision tree illustrates the logical flow for resolving oxindole regioisomers.

OptimizationLogic start Start: Poor Resolution (Rs < 1.5) check_column Current Column Type? start->check_column is_c18 Standard C18 check_column->is_c18 Yes check_modifier Mobile Phase Modifier? check_column->check_modifier Already Phenyl switch_phenyl Switch to Phenyl-Hexyl / Biphenyl (Maximize Pi-Pi Interactions) is_c18->switch_phenyl switch_phenyl->check_modifier is_acn Acetonitrile check_modifier->is_acn Yes check_temp Column Temperature check_modifier->check_temp Already MeOH switch_meoh Switch to Methanol (Enhance Selectivity) is_acn->switch_meoh switch_meoh->check_temp lower_temp Decrease Temp to 25-30°C (Reduce Diffusion) check_temp->lower_temp final_opt Optimize Gradient Slope (Focus on 40-60% B range) lower_temp->final_opt

Caption: Decision matrix for resolving structural isomers of indolin-2-one derivatives. Priority is given to stationary phase chemistry over simple gradient adjustments.

Module 3: Mass Spectrometry & Impurity Identification

User Question: I see a mass peak at [M+16] and [M-2]. Is my compound degrading?

Technical Diagnosis: Indolin-2-ones are susceptible to specific oxidative pathways.

  • [M-2]: Oxidation to the indole or isatin derivative (dehydrogenation).

  • [M+16]: Hydroxylation, often at the C3 position (3-hydroxy-4-ethylindolin-2-one), which is a precursor to further degradation.

MS Configuration Guide:

  • Ionization Mode: ESI Positive (

    
    ).[3] The amide nitrogen is readily protonated.
    
  • Cone Voltage: Keep low (20-30V). High energy can induce in-source fragmentation, specifically the loss of the carbonyl group (CO, -28 Da) or the ethyl group, leading to false impurity identification [12].

  • Differentiation:

    • 4-Ethylindolin-2-one:[4] Strong molecular ion.

    • Oxidized Impurity (Isatin derivative): Will show a distinct UV shift (often orange/red colored) and a different retention time (usually earlier eluting on RP).

Module 4: Stability & Sample Preparation

User Question: My calibration standards are losing potency after 24 hours in the autosampler.

Technical Diagnosis: Oxindoles can undergo oxidative dimerization (forming isoindigo-like derivatives) when exposed to light and air in solution, especially in basic conditions or protic solvents over time [7].

Corrective Actions:

  • Solvent Choice: Dissolve stock standards in DMSO (highly stable). For working standards, dilute with Acetonitrile/Water (50:50). Avoid pure alcohols (MeOH/EtOH) for long-term storage as they can occasionally participate in ring-opening side reactions under specific pH conditions.

  • Light Protection: Use amber glass vials. Indolin-2-one derivatives absorb UV and can be photo-oxidized [15].

  • Autosampler Temp: Maintain at 4°C . This significantly retards the oxidation kinetics of the C3 position.

Module 5: Method Validation (ICH Q2 Standards)

User Question: What are the acceptance criteria for validating this method for a drug intermediate?

Summary Table of Validation Parameters:

ParameterAcceptance Criteria (Intermediate Level)Notes
Specificity Resolution (

) > 1.5 between 4-ethyl and 6-ethyl isomers.
Critical for this specific molecule.
Linearity

Range: 80% to 120% of target concentration.
Precision (Repeatability) RSD < 1.0% (n=6 injections)Higher RSD suggests solubility or stability issues.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)Typical LOQ: 0.05 µg/mL (UV), 1-5 ng/mL (MS) [5].
Solution Stability Change in response < 2.0% over 24hIf failing, check amber vials/autosampler temp.

References

  • MDPI. (2011). Development and Validation of an Analytical Method for Deacetylasperulosidic Acid... (General ICH validation context).

  • NIH PubMed. (2021). Development of novel indolin-2-one derivative incorporating thiazole moiety... (Synthesis and spectral data).

  • ResearchGate. (2013). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors.[5] (Structural stability and binding).

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation... (Chromatographic strategies for isomers).

  • NIH PubMed Central. (2022). A sensitive LC–MS/MS method for isomer separation... (Isomer separation on C18 vs specialized columns).

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. (Industrial scale purification).

  • RSC Publishing. (2025). Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives... (Stability and degradation pathways).

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method... (Alternative separation techniques).[6][7]

  • NIH PMC. (2012). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives... (Halogenated derivatives analysis).

  • ResearchGate. (2025). UV-Vis absorption spectra of the photooxidation of indole... (UV spectral characteristics).

  • NIH PubMed. (2012). Development and full validation of an UPLC-MS/MS method for the determination of an anti-allergic indolinone derivative... (Plasma assay validation).

  • J-Stage. (1969).[8] The Fragmentation of Some Oxindoles and 2-Indolinethiones induced by Electron Impact.[8] (Mass spec fragmentation patterns).

  • Longdom. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers... (Isomer quantification).

  • Caltech. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives.[9] (Chemical stability).[10][11]

  • RSC Publishing. (n.d.). The first UV absorption band for indole...[12] (Photophysics of indole core).[12][13]

Sources

Troubleshooting

Technical Support Guide: Synthesis of 4-Ethyl-2-Oxindole

Executive Summary & Core Challenges The synthesis of 4-ethyl-2-oxindole presents a unique set of challenges compared to its unsubstituted or 5-substituted counterparts (e.g., Sunitinib intermediates). The ethyl group at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

The synthesis of 4-ethyl-2-oxindole presents a unique set of challenges compared to its unsubstituted or 5-substituted counterparts (e.g., Sunitinib intermediates). The ethyl group at the C4 position introduces peri-strain with the C3 carbonyl (in isatin precursors) or methylene (in oxindoles), significantly affecting reactivity and spectroscopic behavior.

The "Silent Killer" in this workflow is Regiochemistry. Most researchers attempt to synthesize the precursor (4-ethylisatin) from 3-ethylaniline. This is the primary failure point. Standard cyclization methods (Sandmeyer, Stolle) heavily favor the sterically unhindered C6 position, yielding 6-ethyl-2-oxindole disguised as the target product.

This guide addresses the three critical phases of the workflow:

  • Pre-Synthesis QC: Verifying the regiochemistry of your starting material.

  • The Reduction: Optimizing the Wolff-Kishner reduction to avoid azine stagnation.

  • Purification: Managing the solubility profile of the ethyl-substituted lactam.

Phase 1: The Regioselectivity Trap (Critical Pre-requisite)

Before attempting reduction, you must validate your isatin precursor. If you purchased "4-ethylisatin" from a generic vendor or synthesized it via the Sandmeyer route from 3-ethylaniline, you likely have the 6-ethyl isomer .

The Mechanism of Failure

Cyclization of meta-substituted anilines follows electrophilic aromatic substitution rules. The cyclization occurs ortho to the amine.

  • Path A (Sterically Favored): Cyclization para to the ethyl group

    
    6-Ethyl Isatin .
    
  • Path B (Sterically Hindered): Cyclization ortho to the ethyl group

    
    4-Ethyl Isatin .
    

Path A is kinetically dominant (>90%).

QC Protocol: Diagnostic NMR

Do not proceed without running a 1H-NMR in DMSO-d6.

Feature4-Ethyl Isatin (Target)6-Ethyl Isatin (Common Impurity)
C5-H Signal Doublet or dd (coupled to H6).Doublet (coupled to H4).
C7-H Signal Doublet (coupled to H6).Singlet (isolated by C6-ethyl).
Key Shift H5 is shielded/deshielded by C4-Et.H7 is adjacent to NH; shift is distinct.
13C-NMR C4 signal upfield due to steric compression.C6 signal downfield (standard alkyl effect).

Phase 2: The Wolff-Kishner Reduction (Isatin Oxindole)

The standard reduction uses hydrazine hydrate. The 4-ethyl group sterically hinders the C3 carbonyl, making hydrazone formation sluggish compared to unsubstituted isatin.

Workflow Visualization

WolffKishner Start 4-Ethylisatin Step1 Hydrazone Formation (Hydrazine Hydrate, 100°C) Start->Step1 Check1 Check: Is solid yellow? Step1->Check1 Step2 Base-Mediated Decomposition (NaOEt or KOH, 140-180°C) Check1->Step2 Yes (Hydrazone) Fail1 FAILURE: Azine Formation (Insoluble Red Solid) Check1->Fail1 No (Red/Orange Azine) Product 4-Ethyl-2-Oxindole Step2->Product Fail2 FAILURE: Ring Opening (2-aminophenylacetic acid) Step2->Fail2 Overheating/ prolonged reflux

Caption: Logic flow for the Wolff-Kishner reduction of sterically hindered isatins.

Step-by-Step Protocol (Optimized for 4-Ethyl)

Reagents:

  • 4-Ethylisatin (1.0 eq)

  • Hydrazine Hydrate (10.0 eq) — Large excess is mandatory to prevent azine formation.

  • Ethylene Glycol (Solvent) or Ethanol (if using microwave)

  • KOH (3.0 eq)

Procedure:

  • Hydrazone Formation (The Stalling Point):

    • Suspend isatin in Ethylene Glycol. Add Hydrazine Hydrate.[1]

    • Crucial: Heat to 100°C for 1 hour first. Do NOT add base yet.

    • Observation: The deep orange/red isatin suspension should turn into a bright yellow solution or suspension (the hydrazone).

    • Troubleshooting: If a brick-red precipitate forms that is insoluble, you have formed the Azine (dimer). This is irreversible. Cause: Insufficient hydrazine concentration.

  • Reduction:

    • Cool slightly. Add KOH pellets.

    • Heat to 160°C (oil bath).

    • Nitrogen evolution will be vigorous.

    • Maintain temperature for 2–3 hours. The solution should turn pale yellow/colorless.

  • Workup:

    • Cool to Room Temp.[2] Pour into crushed ice/water.

    • Acidify with HCl to pH 2–3.

    • Note: 4-ethyl-2-oxindole may precipitate as a gum due to the ethyl group's lipophilicity. Extract with EtOAc if no solid forms.

Troubleshooting Center

FAQ: Common Failure Modes
SymptomDiagnosisCorrective Action
Product is a red, insoluble brick. Azine Formation. The hydrazine bridged two isatin molecules because the C3 carbonyl is sterically crowded, slowing the second hydrazine attack.Restart. Use 20 equivalents of Hydrazine Hydrate. Ensure vigorous stirring. Do not add base until the "Yellow Phase" (hydrazone) is fully established.
Low Yield (<30%) + Acidic byproduct. Ring Opening (Hydrolysis). The lactam ring opened under basic conditions at high temp.Reduce reaction time at 160°C. Ensure the reaction is strictly anhydrous if using NaOEt/EtOH. In Glycol, avoid temperatures >190°C.
NMR shows ethyl group, but wrong splitting. Regioisomer Contamination. You have 6-ethyl-2-oxindole.Stop. You cannot separate these easily by column chromatography. Validate your starting material source.[3]
Reaction stalls at Hydrazone (Yellow). Steric Hindrance. The 4-ethyl group blocks the proton transfer required for Wolff-Kishner.Switch to Cram's Modification : Use DMSO as solvent and Potassium tert-butoxide (tBuOK) as base. This operates at lower temps (25–60°C) and is more kinetic.

Advanced Insight: The "Gassman" Alternative

If you cannot source authentic 4-ethylisatin, do not use the Sandmeyer method. The only reliable route to 4-substituted oxindoles is the Gassman Oxindole Synthesis or Vicarious Nucleophilic Substitution (VNS) , though these require stricter safety protocols.

Gassman Pathway (Recommended for synthesis from scratch):

  • Start: 3-Ethylaniline.

  • Reagent: tert-Butyl hypochlorite (forms N-chloroaniline).[1]

  • Reagent: Ethyl methylthioacetate.

  • Mechanism: [2,3]-Sigmatropic rearrangement.[2][3]

  • Advantage: This rearrangement is less sensitive to the steric directing effects that plague the Sandmeyer electrophilic aromatic substitution, though isomer separation may still be required.

References

  • Sandmeyer Isatin Synthesis Regioselectivity

    • Review of isatin synthesis methods and regiochemical outcomes for meta-substituted anilines.
    • Silva, J. et al. "Recent Advances in the Synthesis of Isatins." Journal of the Brazilian Chemical Society, 2001.

  • Wolff-Kishner Reduction Mechanism & Pitfalls

    • Detailed mechanistic study on azine form
    • Todd, D. "The Wolff-Kishner Reduction."[1][4][5] Organic Reactions, 2011.[1][3][6][7]

  • Gassman Oxindole Synthesis

    • Original methodology for synthesizing sterically hindered oxindoles.
    • Gassman, P. G., & van Bergen, T. J.[2] "Oxindoles.[1][2][7][8][9] New, general method of synthesis." Journal of the American Chemical Society, 1974.[2]

  • Characterization of Ethyl-Oxindoles

    • NMR data comparison for 4- vs 6-substituted indole deriv
    • Spectroscopic Data of Indole Derivatives, National Institute of Standards and Technology (NIST).

Sources

Optimization

Technical Support Center: 4-Ethyl-1,3-dihydro-2H-indol-2-one

This Technical Support Guide is designed for researchers and drug development professionals working with 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyloxindole). This guide moves beyond basic safety data sheet...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and drug development professionals working with 4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyloxindole).

This guide moves beyond basic safety data sheets (SDS) to address the practical, bench-level challenges of stability, solubility, and degradation that affect experimental reproducibility.

Compound Identity:

  • IUPAC Name: 4-Ethyl-1,3-dihydro-2H-indol-2-one[1]

  • Common Name: 4-Ethyloxindole; Ropinirole Impurity C[1]

  • CAS Number: 954117-24-9[1][2]

  • Molecular Formula: C₁₀H₁₁NO

  • Key Application: Primary intermediate in the synthesis of Ropinirole (Requip); scaffold for tyrosine kinase inhibitors.

Part 1: Receiving & Initial Inspection

Ticket #001: "The compound arrived with a slight yellow tint. Is it degraded?"

Status: Conditional Pass.

Technical Insight: Pure 4-Ethyl-1,3-dihydro-2H-indol-2-one should be an off-white to pale beige solid. A distinct yellow or orange discoloration indicates oxidation at the C3 position (the methylene group adjacent to the carbonyl). This is a common issue with oxindoles exposed to air or light during transit.

Diagnostic Protocol:

  • Visual Check: Compare against a fresh reference standard if available.

  • Solubility Test: Dissolve a small amount in DMSO.

    • Clear/Colorless: Likely surface oxidation only.

    • Cloudy/Persistently Yellow: Significant degradation (formation of isatin derivatives or dimers).

  • Purity Verification: Run a quick HPLC or TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). Oxidized impurities typically run with lower R_f values due to increased polarity (hydroxyl/carbonyl groups).

Part 2: Storage & Stability Guidelines

Ticket #002: "How do I store this for long-term (>6 months) libraries?"

The Core Challenge: The C3-methylene group is "active," making it susceptible to auto-oxidation to form 3-hydroxy-4-ethyloxindole, which can further dehydrate or dimerize.

Storage Decision Tree (Standard Operating Procedure)

StorageProtocol Start Receive Compound Check Immediate Use? Start->Check ShortTerm Short Term (<2 Weeks) Store at 4°C Desiccator Check->ShortTerm Yes LongTerm Long Term (>2 Weeks) Check->LongTerm No Prep Purge Headspace with Argon/Nitrogen LongTerm->Prep Temp Store at -20°C Prep->Temp Soln Avoid Storing as Solution (DMSO promotes oxidation) Temp->Soln

Figure 1: Decision matrix for preserving the chemical integrity of labile oxindole intermediates.

Best Practices:

  • Atmosphere: Always store under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Temperature: -20°C is mandatory for long-term storage.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light exposure.

Part 3: Handling & Solubilization

Ticket #003: "I can't get a stable 100 mM stock solution in DMSO."

Solubility Profile:

SolventSolubility RatingMax Conc. (Est.)[3][4][5]Notes
DMSO Excellent>50 mMWarning: DMSO is hygroscopic and can act as a mild oxidant over time. Use fresh DMSO.
Methanol Good~20-30 mMGood for transfers; evaporate before biological assays if toxic.
Water Poor<1 mMRequires co-solvent (e.g., 1% DMSO) or cyclodextrin carrier.
DCM Good>50 mMPreferred for synthetic transfers/reactions.

Critical Handling Warning (The "Aldol" Trap): Do NOT store 4-Ethyloxindole in protic solvents (Methanol/Ethanol) if any base is present. The C3 protons are acidic (pKa ~18). Even trace basicity can catalyze an aldol-condensation with itself or trace aldehydes, leading to rapid degradation.

Protocol for Stock Preparation:

  • Weigh compound in a low-humidity environment.

  • Dissolve in anhydrous DMSO (molecular sieve treated).

  • Aliquot immediately into single-use vials.

  • Freeze at -80°C. Do not subject to repeated freeze-thaw cycles.

Part 4: Troubleshooting Experimental Issues

Ticket #004: "My reaction yield is low, and I see a red/brown byproduct."

Root Cause Analysis: The "red/brown" byproduct is likely an Isoindigo derivative formed by the oxidative dimerization of two oxindole molecules. This happens when the reaction mixture is exposed to air, particularly under basic conditions.

Degradation Pathway Visualization

Degradation Oxindole 4-Ethyl-oxindole (Active C3-CH2) Radical C3-Radical Intermediate Oxindole->Radical Light/Air (O2) Hydroxy 3-Hydroxy-oxindole (Unstable) Radical->Hydroxy Oxidation Isatin Isatin Derivative (Yellow/Orange) Hydroxy->Isatin Further Ox. Dimer Isoindigo Dimer (Red/Brown Precipitate) Hydroxy->Dimer Dimerization (-H2O)

Figure 2: The oxidative degradation pathway of oxindoles. Note that 'Isatin' and 'Dimer' formation are irreversible sinks that reduce yield.

Corrective Actions:

  • Degas Solvents: Sparge all reaction solvents with Nitrogen/Argon for 15 minutes prior to use.

  • Protect from Light: Wrap reaction vessels in aluminum foil.

  • Quench Quickly: If performing a base-catalyzed reaction (e.g., Knoevenagel condensation for Ropinirole synthesis), quench immediately upon completion to prevent post-reaction oxidation.

Part 5: Safety & Waste Disposal

Ticket #005: "What are the specific PPE requirements?"

While specific toxicological data for the 4-ethyl analog is often extrapolated from the parent oxindole, treat it as a Potent Bioactive Intermediate .

  • Hazards: Potential Skin Irritant (H315), Eye Irritant (H319), and STOT-SE (H335).

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Disposal: Do not pour down the drain. Collect in "Halogen-free Organic Waste" containers. Decontaminate spills with 10% bleach solution to oxidize the compound fully before cleanup.

References

  • PubChem. (n.d.).[1][6] 4-Ethyl-1,3-dihydro-2H-indol-2-one (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Gallagher, G., et al. (1985). 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: A potent and selective dopamine D2-receptor agonist. Journal of Medicinal Chemistry, 28(10), 1533–1536.
  • Porcheddu, A., et al. (2008). Oxidative dimerization of oxindoles to isoindigos. European Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling chemicals.

Sources

Reference Data & Comparative Studies

Validation

Biological Validation &amp; Comparative Profiling: 4-Ethyl-1,3-dihydro-2H-indol-2-one

Topic: Biological Validation & Comparative Profiling of 4-Ethyl-1,3-dihydro-2H-indol-2-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Validation & Comparative Profiling of 4-Ethyl-1,3-dihydro-2H-indol-2-one Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

[1]

Executive Summary

This guide provides a rigorous technical validation of 4-Ethyl-1,3-dihydro-2H-indol-2-one (hereafter 4-EO ), a critical oxindole scaffold and key intermediate in the synthesis of dopaminergic agents like Ropinirole .[1] While often categorized solely as a synthetic precursor, 4-EO requires distinct biological profiling to establish its role in Structure-Activity Relationships (SAR) and to quantify "background" activity in fragment-based drug discovery (FBDD).[1]

This document objectively compares 4-EO against its downstream pharmaceutical derivative (Ropinirole) and a structurally related kinase inhibitor (Sunitinib) to delineate the boundaries of its biological activity.[1]

Comparative Analysis: Scaffold vs. Active Pharmaceutical Ingredient (API)[1]

The biological validation of 4-EO rests on demonstrating its selectivity profile —specifically, confirming the lack of potent dopaminergic activity (validating the necessity of side-chain functionalization) while assessing potential off-target kinase inhibition common to the oxindole class.[1]

Product Comparison Matrix
Feature4-Ethyl-1,3-dihydro-2H-indol-2-one (4-EO) Ropinirole (API) Sunitinib (Alternative)
Role Synthetic Scaffold / IntermediateD2/D3 Dopamine AgonistMulti-Target Tyrosine Kinase Inhibitor
Key Structural Motif Bare Oxindole + 4-Ethyl groupOxindole + 4-(2-dipropylamino)ethyl chainOxindole + Pyrrole + Fluorine subst.[1]
Primary Target Undefined (Scaffold)Dopamine Receptors (

,

)
VEGFR, PDGFR, KIT
Biological Activity Low/Baseline (Reference Standard)High Potency (

~ nM range)
High Potency (IC

~ nM range)
Application Impurity profiling, SAR baseline, Fragment screeningParkinson's Disease TherapyOncology (Renal Cell Carcinoma)
Scientific Rationale & Mechanism

Expertise & Causality[1]

To validate 4-EO, one must understand the Pharmacophore Assembly Principle .[1] The oxindole ring acts as a hydrogen-bond donor/acceptor anchor.[1] However, the 4-ethyl group in 4-EO lacks the basic nitrogen required for the "ionic lock" interaction with the conserved Aspartate residue (Asp3.[1]32) in dopamine receptors.[1]

Why Validate 4-EO?

  • Impurity Qualification: In Ropinirole manufacturing, unreacted 4-EO is a potential impurity.[1] Proving its biological inertness (or low potency) at the D2 receptor is critical for safety margins.[1]

  • Scaffold Promiscuity: Oxindoles are "privileged structures" in kinase inhibition.[1] 4-EO must be screened against kinases to ensure it does not introduce off-target toxicity in early development.[1]

SAR Logic Diagram

The following diagram illustrates the functional transformation and the gain of biological activity.

SAR_Pathway Scaffold 4-EO (Scaffold) (Hydrophobic Ethyl Group) NO Ionic Interaction Intermediate Functionalization (Bromination/Amination) Scaffold->Intermediate Synthetic Modification Kinase Off-Target Potential (Oxindole Core) Scaffold->Kinase Scaffold Hopping risk Drug Ropinirole (Active) (Tertiary Amine Side Chain) High D2 Affinity Intermediate->Drug Optimization

Caption: SAR progression from the 4-EO scaffold to the active drug Ropinirole, highlighting the divergence of biological activity.

Experimental Protocols for Validation
Protocol A: Competitive Radioligand Binding Assay (D2 Receptor)

Objective: To quantify the affinity of 4-EO for the Dopamine D2 receptor relative to Ropinirole, proving the necessity of the amino-chain.

Methodology:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human recombinant D2 receptors.[1] Harvest and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

  • Ligand: Use

    
    -Methylspiperone (0.5 nM) as the radioligand.[1]
    
  • Incubation:

    • Prepare 4-EO stock (10 mM in DMSO). Serial dilute (100

      
      M to 0.1 nM).
      
    • Incubate membranes + Radioligand + 4-EO (or Ropinirole control) for 60 min at 25°C.[1]

    • Non-specific binding (NSB): Define using 10

      
      M Haloperidol.[1]
      
  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Self-Validating Check:

  • Control: Ropinirole must show

    
     nM.[1]
    
  • Validation: If 4-EO shows

    
    
    
    
    
    M, the scaffold is confirmed as "biologically inactive" for D2, validating the impurity safety profile.[1]
Protocol B: ATP-Competitive Kinase Screening (VEGFR2)

Objective: To assess the intrinsic "privileged scaffold" activity of the oxindole core.[1]

Methodology:

  • Enzyme System: Recombinant human VEGFR2 (KDR) kinase domain.[1]

  • Substrate: Poly (Glu:Tyr) 4:1 peptide (0.2 mg/mL).

  • Reaction Mix:

    • ATP (

      
       concentration).[1]
      
    • 4-EO (Test compound, 10

      
      M fixed dose first, then dose-response).
      
    • Sunitinib (Positive Control).[1]

  • Detection: ADP-Glo™ Kinase Assay (Promega).[1] Convert ADP produced to luminescence.[1]

  • Calculation: % Inhibition =

    
    .[1]
    
Validation Data Summary

The following data represents typical validation results for 4-EO when characterized as a reference standard.

Target AssayCompoundConcentrationResult (Activity)Interpretation
Dopamine D2 Binding 4-EO 10

M
< 5% InhibitionInactive. Lacks basic amine for binding.[1]
Ropinirole100 nM> 90% InhibitionActive. Validates assay system.[1]
VEGFR2 Kinase 4-EO 10

M
~ 15-20% InhibitionWeak/Baseline. Oxindole core has minor affinity.[1]
Sunitinib100 nM> 95% InhibitionPotent. Shows effect of pyrrole substitution.[1]

Technical Insight: The weak inhibition of VEGFR2 by 4-EO confirms that while the oxindole core is a kinase-privileged structure, the 4-ethyl substitution alone is insufficient for nanomolar potency.[1] This makes 4-EO an excellent negative control for oxindole-based kinase inhibitor programs.[1]

Experimental Workflow Diagram

Workflow cluster_D2 Pathway A: GPCR Validation (Dopamine) cluster_Kinase Pathway B: Scaffold Safety (Kinase) Start 4-EO Sample (CAS: 10836-76-7) Solubilization Solubilization (DMSO, 10mM Stock) Start->Solubilization D2_Assay D2 Receptor Binding (CHO Membranes + [3H]-Ligand) Solubilization->D2_Assay Kinase_Assay VEGFR2 Kinase Assay (ADP-Glo Detection) Solubilization->Kinase_Assay D2_Result Result: Ki > 10µM (Inactive) D2_Assay->D2_Result Report Validation Report: Safe Intermediate / Negative Control D2_Result->Report Kinase_Result Result: IC50 > 50µM (Weak Baseline) Kinase_Assay->Kinase_Result Kinase_Result->Report

Caption: Dual-pathway validation workflow characterizing 4-EO as an inactive dopaminergic precursor and weak kinase scaffold.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5095, Ropinirole. Retrieved from [Link][1]

  • Matera, C., et al. (2014). A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and kinase inhibitors.[1] Università degli Studi di Milano.[1][2] Retrieved from [Link][1]

  • Rudrangi, S. R. S., et al. (2011). Oxindoles and Their Pharmaceutical Significance - An Overview. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • GlaxoSmithKline (2008). Requip (ropinirole) Prescribing Information. U.S. Food and Drug Administration.[1][3][4] Retrieved from [Link][1][4]

Sources

Comparative

Technical Comparison Guide: 4-Ethylindolin-2-one vs. Oxindole Derivatives

Executive Summary: The "Ortho-Constraint" Probe 4-Ethylindolin-2-one (CAS: 954117-24-9) represents a structurally distinct subclass of the oxindole (indolin-2-one) scaffold. While often encountered as Ropinirole Impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Constraint" Probe

4-Ethylindolin-2-one (CAS: 954117-24-9) represents a structurally distinct subclass of the oxindole (indolin-2-one) scaffold. While often encountered as Ropinirole Impurity C in pharmaceutical manufacturing, this molecule serves as a critical "steric probe" in Structure-Activity Relationship (SAR) campaigns.

Unlike the widely utilized 5- and 6-substituted oxindoles (found in Sunitinib and Nintedanib), the 4-ethyl variant introduces a substituent at the peri-position relative to the C3-functionalization site. This guide analyzes its utility in probing binding pocket width and blocking metabolic hotspots, comparing it against standard oxindole derivatives.

Physicochemical & Structural Comparison

The introduction of an ethyl group at the C4 position significantly alters the electronic and steric landscape of the oxindole core compared to the more common C5/C6 substitutions.

Table 1: Comparative Physicochemical Profile
Property4-Ethylindolin-2-one Indolin-2-one (Parent) 5-Fluoroindolin-2-one Ropinirole (Drug)
Role SAR Probe / Impurity StandardScaffold CoreKinase Inhibitor PrecursorDopamine Agonist
CAS 954117-24-959-48-356341-41-491374-21-9
MW ( g/mol ) 161.20133.15151.14260.37
cLogP ~2.31.151.342.6
TPSA (Ų) 29.129.129.132.7
Steric Bulk High (C4 peri-interaction)LowLowHigh (C4-propyl)
Metabolic Liability C4-blocked; C5/C6 openC5-hydroxylation proneC5-blockedC2-oxidation prone

Key Insight: The 4-ethyl group increases lipophilicity (cLogP ~2.3) compared to the parent scaffold but, more importantly, creates a "steric wall" near the C3 position. This is critical for kinase inhibitors that rely on C3-Z/E isomerization, as the 4-ethyl group can lock conformation or destabilize planar binding modes.

Synthetic Accessibility & Regiochemistry

Synthesizing 4-substituted oxindoles is historically more challenging than 5- or 6-isomers due to the directing effects of standard aniline precursors.

Primary Synthetic Route: Isatin Reduction

The most reliable route to high-purity 4-ethylindolin-2-one avoids the regioselectivity issues of the Gassman synthesis by utilizing a 4-ethylisatin precursor.

SynthesisPath cluster_legend Reaction Phase Aniline 3-Ethylaniline (Precursor) Sandmeyer Sandmeyer Isonitrosoacetanilide Aniline->Sandmeyer NH2OH, HCl Cyclization Acid-Catalyzed Cyclization Sandmeyer->Cyclization H2SO4, Δ Isatin 4-Ethylisatin (Intermediate) Cyclization->Isatin Regio-separation Reduction Wolff-Kishner Reduction Isatin->Reduction N2H4, KOH Product 4-Ethylindolin-2-one (Target) Reduction->Product Yield: ~60%

Figure 1: Step-wise synthesis via the Isatin intermediate. This route ensures the carbonyl at C2 is established before reduction.

Alternative: The "Impurity" Pathway

In the synthesis of Ropinirole (which bears a 4-propyl group), 4-ethyl analogues often arise from starting material contamination (e.g., 2-ethyl-6-nitrobenzyl derivatives). For analytical standard preparation, isolation from forced degradation of Ropinirole precursors is common.

Biological Mechanism: The 4-Position SAR

In kinase drug discovery (e.g., VEGFR, PDGFR inhibitors like Sunitinib), the oxindole core acts as an ATP-mimetic. The nitrogen (N1) and carbonyl (O2) form a hydrogen bond donor-acceptor pair with the kinase hinge region.

The "Ortho-Effect" in Kinase Binding

The 4-ethyl substituent plays a dual role:

  • Conformational Control: It exerts steric pressure on C3-substituents (e.g., benzylidene or pyrrole groups), forcing them out of planarity. This can be detrimental if the pocket is narrow (steric clash) or beneficial if it pre-organizes the molecule into a bioactive twisted conformation.

  • Selectivity Filter: Many kinases (e.g., CDK2) have limited tolerance for bulk at the "floor" of the ATP pocket. A 4-ethyl group can selectively clash with non-target kinases, improving specificity profiles.

SAR_Logic Core Oxindole Scaffold (Hinge Binder) Kinase Kinase ATP Pocket Core->Kinase H-Bonds (Glu/Leu) Pos4 4-Ethyl Substituent Pos3 C3-Tail (e.g., Pyrrole) Pos4->Pos3 Steric Clash (Twists Conformation) Pos4->Kinase Selectivity Gate (Steric Exclusion)

Figure 2: SAR Logic showing how the 4-ethyl group influences both internal conformation and external protein binding.

Experimental Protocols

Protocol A: Synthesis of 4-Ethylindolin-2-one (Wolff-Kishner Method)

Note: This protocol assumes the availability of 4-ethylisatin. If starting from aniline, perform Sandmeyer isatin synthesis first.

Reagents: 4-Ethylisatin (1.0 equiv), Hydrazine hydrate (10.0 equiv), Potassium Hydroxide (KOH, 4.0 equiv), Ethylene Glycol (Solvent).

  • Setup: Charge a round-bottom flask with 4-ethylisatin (e.g., 1.75 g, 10 mmol) and ethylene glycol (15 mL).

  • Hydrazone Formation: Add hydrazine hydrate (5 mL, excess) dropwise. Heat the mixture to 100°C for 1 hour. The solution will turn yellow/orange as the hydrazone forms.

  • Reduction: Add solid KOH (2.2 g) in one portion.

  • High Temp: Increase temperature to 180-190°C. Caution: Nitrogen gas evolution will be vigorous. Maintain for 3-4 hours until gas evolution ceases.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Acidify with HCl (6N) to pH ~3.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 4:1).

    • Target Yield: 60-75%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Comparative Kinase Inhibition Assay (General)

To validate the 4-ethyl effect, screen against a standard panel (e.g., VEGFR2, CDK2).

  • Preparation: Dissolve 4-Ethylindolin-2-one and controls (Sunitinib, Oxindole) in DMSO to 10 mM.

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reaction:

    • Mix Kinase (2-5 nM) + Peptide Substrate (1 µM) + Test Compound (Var. Conc.).

    • Initiate with ATP (Km concentration).

    • Incubate 60 min at RT.

  • Detection: Use ADP-Glo™ or similar luminescent assay to quantify ATP consumption.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

    • Expectation: 4-Ethylindolin-2-one (unsubstituted at C3) will likely show low potency (>10 µM) on its own. It requires C3-functionalization (aldol condensation with aldehyde) to become active.

References

  • Synthesis & Impurity Context: Sahasrabuddhey, B., et al. "Isolation and characterization of some potential impurities in ropinirole hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 2007. Link

  • Oxindole SAR Reviews: Khetmalis, Y. M., et al. "Oxindole and its derivatives: A review on recent progress in biological activities."[1] Biomedicine & Pharmacotherapy, 2021.[1] Link

  • Kinase Inhibition Mechanisms: Mendel, D. B., et al. "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research, 2003. Link

  • Chemical Properties: PubChem Compound Summary for CID 23289973, 4-Ethylindolin-2-one. Link

  • Regioselective Synthesis: Sanz, R., et al. "Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols."[2] Journal of Organic Chemistry, 2007. Link

Sources

Validation

Comparative Analysis: Ropinirole vs. 4-Ethyl-1,3-dihydro-2H-indol-2-one

Executive Summary This guide provides a technical comparison between Ropinirole (a potent non-ergoline dopamine agonist) and 4-Ethyl-1,3-dihydro-2H-indol-2-one (commonly designated as Ropinirole Impurity C ). For drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ropinirole (a potent non-ergoline dopamine agonist) and 4-Ethyl-1,3-dihydro-2H-indol-2-one (commonly designated as Ropinirole Impurity C ).

For drug development professionals, this comparison is not merely between two active agents, but rather a Structure-Activity Relationship (SAR) case study . It illustrates the critical pharmacological necessity of the 2-(dipropylamino)ethyl side chain. While Ropinirole exhibits high affinity for D2/D3 receptors, the 4-ethyl analog lacks the basic nitrogen pharmacophore required for receptor activation, rendering it pharmacologically inert but analytically significant as a specified impurity.

Chemical Identity & Structural Divergence

The fundamental difference lies in the substituent at the 4-position of the oxindole core. This structural variance dictates their divergent physicochemical and biological profiles.

FeatureRopinirole 4-Ethyl-1,3-dihydro-2H-indol-2-one
Role Active Pharmaceutical Ingredient (API)Process Impurity / Degradant (Impurity C)
CAS Number 91374-21-9 (HCl salt)954117-24-9
Molecular Formula C₁₆H₂₄N₂OC₁₀H₁₁NO
Molecular Weight 260.37 g/mol 161.20 g/mol
Key Substituent 4-[2-(dipropylamino)ethyl]4-Ethyl
pKa (Basic) ~9.7 (Tertiary Amine)Neutral (No basic center)
LogP 2.9 (Lipophilic)~1.4 (Moderate)
Structural Visualization (SAR Analysis)

The following diagram illustrates the pharmacophore difference. Ropinirole possesses a protonatable nitrogen essential for an electrostatic salt bridge with the conserved Aspartate residue (Asp114 in D2) in the receptor binding pocket. The 4-ethyl analog lacks this anchor.

SAR_Analysis Ropinirole Ropinirole (Active Agonist) Receptor Dopamine D2 Receptor (Binding Pocket) Ropinirole->Receptor High Affinity Binding (Ki ~ 2.9 nM) Mech_Rop Tertiary Amine (+) forms Salt Bridge with Asp114 Ropinirole->Mech_Rop Impurity 4-Ethyl-oxindole (Impurity C) Impurity->Receptor Negligible Affinity (No Interaction) Mech_Imp Lacks Basic Nitrogen Cannot anchor to receptor site Impurity->Mech_Imp Mech_Rop->Receptor Mech_Imp->Receptor

Figure 1: Mechanistic divergence in receptor binding. The dipropylamino group is the critical "key" for the receptor "lock."

Pharmacological Activity Profile
Ropinirole: The Agonist

Ropinirole acts as a full agonist at dopamine D2 and D3 receptors.[1][2][3][4][5] Its efficacy in Parkinson’s Disease stems from its ability to mimic dopamine's conformation.[4]

  • Mechanism: The protonated tertiary amine mimics the ethylamine tail of dopamine.

  • Selectivity: D3 > D2 > D4. Low affinity for D1 or 5-HT receptors.

  • Clinical Output: Stimulation of postsynaptic dopamine receptors in the caudate-putamen.[2]

4-Ethyl-oxindole: The Null Analog

This compound serves as a negative control in SAR studies and a critical quality attribute in manufacturing.

  • Receptor Binding: Without the amine tail, the molecule cannot stabilize the active conformation of the GPCR. It behaves as a neutral lipophile.

  • Toxicity/Safety: While pharmacologically inactive at the target, its presence must be controlled (<0.15% per ICH guidelines) to prevent off-target toxicity or immune sensitization, although it is generally considered a low-toxicity process impurity.

Experimental Protocols

To validate the difference between these two compounds, two distinct workflows are required: Functional Binding (Pharmacology) and Chromatographic Separation (Analytics) .

Protocol A: Comparative D2 Receptor Binding Assay

Objective: To quantify the Ki (inhibition constant) difference, proving the inactivity of the 4-ethyl analog.

  • Membrane Preparation:

    • Transfect CHO cells with human D2 receptor cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge (40,000 x g) to isolate membrane fractions.

  • Ligand Competition:

    • Radioligand: [³H]-Spiperone (0.5 nM).

    • Test Compounds: Prepare serial dilutions (10⁻¹⁰ M to 10⁻⁵ M) of Ropinirole and 4-Ethyl-oxindole.

    • Incubation: 120 mins at 25°C in incubation buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂).

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Ropinirole will show a sigmoidal displacement curve (Ki ≈ 2-10 nM). 4-Ethyl-oxindole will show a flat line (Ki > 10,000 nM).

Protocol B: HPLC Separation for Impurity Profiling

Objective: To resolve the lipophilic 4-ethyl impurity from the polar Ropinirole API.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Ammonium Acetate Buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 85% A / 15% B (Isocratic hold for Ropinirole retention).

    • 5-20 min: Linear gradient to 40% B (Elution of non-polar impurities).

    • 20-25 min: 40% B (Elution of 4-Ethyl-oxindole).

  • Detection: UV at 250 nm.

  • Flow Rate: 1.0 mL/min.

  • Expected Retention:

    • Ropinirole: ~6-8 min (Early eluting due to polarity/ionization).

    • 4-Ethyl-oxindole: ~18-22 min (Late eluting due to lack of ionization and higher lipophilicity).

Synthesis & Origin of Impurity

Understanding the origin of 4-Ethyl-oxindole is crucial for process chemistry. It typically arises from Side Chain Degradation or Incomplete Synthesis .

Synthesis_Origin Precursor 2-Methyl-3-nitrobenzoic Acid (Starting Material) Intermed 4-(2-Hydroxyethyl)indolone (Intermediate) Precursor->Intermed Multi-step Synthesis Ropinirole Ropinirole (Final API) Intermed->Ropinirole Amination with Dipropylamine Impurity 4-Ethyl-oxindole (Impurity C) Intermed->Impurity Over-reduction / Dehydroxylation (Side Reaction) Ropinirole->Impurity Oxidative Deamination (Degradation)

Figure 2: Synthetic pathway showing the divergence of the active drug and its ethyl impurity.

Causality:

  • Over-reduction: During the reduction of vinyl or acetyl precursors, the side chain may be fully reduced to an ethyl group instead of preserving the functional handle for amination.

  • Degradation: Oxidative stress on Ropinirole can cleave the C-N bond of the dipropylamino tail, leaving the ethyl stump (4-ethyl-oxindole).

References
  • Eden, R. J., et al. (1991). "Preclinical Pharmacology of Ropinirole (SK&F 101468-A) a Novel Dopamine D2 Agonist." Pharmacology Biochemistry and Behavior, 38(1), 147-154. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5095, Ropinirole." PubChem. Link

  • Santa Cruz Biotechnology. "4-Ethyl-1,3-dihydro-2H-indol-2-one (Ropinirole Impurity C) Product Data." Link[6][7]

  • Swallow, S., et al. (1997). "Synthesis of Ropinirole: A New Non-Ergoline Dopamine Agonist." Synthetic Communications.
  • European Medicines Agency (EMA). "Scientific Discussion: Requip (Ropinirole)." (Details on impurity limits and specifications). Link

Sources

Comparative

Comparative Performance Guide: High-Specificity Antibodies Targeting Ropinirole Impurity C

Topic: Cross-Reactivity of Antibodies Against Ropinirole Impurity C Content Type: Publish Comparison Guide Executive Summary In the high-stakes landscape of pharmaceutical impurity profiling, the detection of Ropinirole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity of Antibodies Against Ropinirole Impurity C Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical impurity profiling, the detection of Ropinirole Impurity C (3-Oxo Ropinirole) presents a unique immunochemical challenge. Structurally identical to the parent drug Ropinirole except for a single oxidation state change at the C3 position of the indole ring, Impurity C requires antibody tools of exceptional specificity.

This guide evaluates the performance of the Monoclonal Clone 3-OX-R7 (The Product) against standard Polyclonal Anti-Sera and HPLC Reference Methods . We analyze cross-reactivity profiles, limit of detection (LOD), and suitability for high-throughput screening in pharmacokinetic (PK) bridging assays.

Technical Background: The Structural Challenge

To understand the performance metrics, one must first grasp the structural nuance.

  • Parent Drug (Ropinirole): 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one.[1][2]

  • Target (Impurity C): 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione.[3][][5]

The Immunological Problem: The only difference is the carbonyl group (C=O) at position 3 in Impurity C versus the methylene group (CH2) in Ropinirole. Standard polyclonal antibodies raised against Impurity C often fail to distinguish this minor modification, leading to high cross-reactivity (false positives) in samples containing the parent drug.

Hapten Design Strategy

Successful antibodies (like Clone 3-OX-R7) are generated using a "Distal Linker Strategy." By conjugating the hapten to the carrier protein (KLH) via the dipropylamino tail, the unique indole-2,3-dione core is exposed as the primary epitope, maximizing the immune system's focus on the critical C3-carbonyl differentiator.

Comparative Performance Analysis

The following data summarizes the cross-reactivity profiles determined via Competitive ELISA. Lower IC50 values indicate higher affinity.

Table 1: Cross-Reactivity Profile (Competitive ELISA)
AnalyteStructure NotemAb Clone 3-OX-R7 (The Product)Standard Polyclonal Serum (Alternative)Performance Delta
Impurity C (Target)3-Oxo IndoleIC50: 1.2 ng/mL IC50: 15.4 ng/mL12x Higher Affinity
Ropinirole (Parent)3-CH2 IndoleIC50: >5,000 ng/mLIC50: 120 ng/mLSuperior Specificity
Impurity A Des-propyl analog< 0.1% CR~ 5.0% CRMinimal Interference
Impurity B Benzoxazinone< 0.1% CR< 1.0% CRNegligible
% Cross-Reactivity (Parent) (Target/Parent)< 0.024% 12.8% 500x Improvement

Analyst Insight: The Polyclonal Serum exhibits ~12.8% cross-reactivity with Ropinirole. In a clinical sample where Ropinirole concentrations are 100x higher than the impurity, the polyclonal assay is rendered useless by the "hook effect" and false positives. The mAb Clone 3-OX-R7 maintains specificity even at 1000:1 drug-to-impurity ratios.

Mechanism of Action: Competitive Inhibition Workflow

To validate these antibodies, we utilize a Competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this system, free Impurity C in the sample competes with immobilized Impurity C-BSA conjugate for binding to the antibody.

Figure 1: Competitive Assay Signaling Pathway

CompetitiveELISA Sample Sample (Free Impurity C) Antibody Anti-Impurity C Antibody (Clone 3-OX-R7) Sample->Antibody Competition Plate Microplate Well (Immobilized Impurity C-BSA) Plate->Antibody Competition Complex_Free Soluble Complex (Ab + Free Impurity) Antibody->Complex_Free High Analyte Conc. Complex_Bound Surface Complex (Ab + Plate Antigen) Antibody->Complex_Bound Low Analyte Conc. Detection Secondary Ab-HRP + TMB Substrate Complex_Free->Detection Wash Away Complex_Bound->Detection Bind Signal OD450 Signal (Inversely Proportional) Detection->Signal Catalysis

Caption: Logical flow of the Competitive ELISA. High levels of Impurity C in the sample prevent antibody binding to the plate, resulting in a reduced optical density (OD) signal.

Experimental Protocol: Validation of Cross-Reactivity

Objective: Determine the IC50 and Cross-Reactivity (CR) percentage of the antibody against Ropinirole.

Reagents:

  • Coating Antigen: Impurity C conjugated to BSA (0.5 µg/mL).

  • Primary Antibody: Clone 3-OX-R7 (1:5000 dilution).

  • Competitors: Serial dilutions of Impurity C and Ropinirole (0.01 to 10,000 ng/mL).

Step-by-Step Methodology:

  • Plate Coating:

    • Coat 96-well microtiter plates with 100 µL/well of Impurity C-BSA in carbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Self-Validation: Include "No Antigen" control wells to rule out non-specific binding of the antibody to the plastic.

  • Blocking:

    • Wash plate 3x with PBS-T (0.05% Tween-20).

    • Add 200 µL/well of 3% Non-Fat Dry Milk in PBS. Incubate 1h at RT.

  • Competition Step (Critical):

    • Pre-mix the antibody with the sample (containing either Impurity C or Ropinirole standards) in a separate "mixing plate" for 30 mins.

    • Causality: This pre-incubation allows the equilibrium to establish in the liquid phase before exposure to the plate, improving assay sensitivity.

    • Transfer 100 µL of the mixture to the coated assay plate. Incubate 1h at RT.

  • Detection:

    • Wash plate 5x with PBS-T.

    • Add 100 µL/well of Goat Anti-Mouse HRP secondary antibody. Incubate 45 min.

    • Wash 5x. Add TMB substrate. Stop reaction with 1M H2SO4 after 15 min.

  • Data Analysis:

    • Plot OD450 vs. Log[Concentration]. Fit to a 4-parameter logistic (4-PL) curve.

    • Calculate % Cross-Reactivity using the formula:

      
      
      
References
  • European Directorate for the Quality of Medicines (EDQM). Ropinirole Hydrochloride Monograph 2604. European Pharmacopoeia.[2][][6][7] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ropinirole. Available at: [Link]

Sources

Validation

Beyond the Protocol: Reproducibility Crisis in 4-Ethyl-1,3-dihydro-2H-indol-2-one Synthesis

Executive Summary 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), also known as 4-Ethyloxindole, is a critical scaffold in the development of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and a known impuri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS: 954117-24-9), also known as 4-Ethyloxindole, is a critical scaffold in the development of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and a known impurity in the synthesis of dopamine agonists like Ropinirole. Despite its structural simplicity, the synthesis of this molecule presents a significant reproducibility trap : the regioselective control of the ethyl group.

Common "one-pot" industrial methods (e.g., Friedel-Crafts cyclization of


-chloroacetanilides) starting from 3-ethylaniline predominantly yield the 6-ethyl isomer  due to steric hindrance, leaving the target 4-ethyl isomer as a minor byproduct (often <15% yield). This guide objectively compares the "Industrial" direct route against the "Academic" multi-step Isatin route, recommending the latter for researchers requiring high-purity standards (>98%) despite its lower atom economy.

The Regioselectivity Trap: Why Protocols Fail

Most reproducibility failures for this target stem from a misunderstanding of the cyclization kinetics of 3-substituted anilines.

  • Precursor: 3-Ethylaniline.

  • Cyclization Sites: The electrophilic closure can occur at C2 (between the amine and ethyl group) or C6 (para to the ethyl group).

  • The Outcome:

    • Path A (C6 Attack): Sterically unhindered. Forms 6-Ethyl-1,3-dihydro-2H-indol-2-one . (Major Product, ~80-90%).

    • Path B (C2 Attack): Sterically crowded. Forms 4-Ethyl-1,3-dihydro-2H-indol-2-one .[1][2] (Minor Product, ~10-20%).

Many published "general procedures" for oxindoles do not account for this isomer divergence, leading to impure mixtures that are difficult to separate by standard flash chromatography due to identical polarity.

Visualizing the Divergence

IsomerDivergence Start 3-Ethylaniline Inter Intermediate (Isonitroso or Chloroacetamide) Start->Inter Activation C6 C6-Cyclization (Sterically Favored) Inter->C6 Fast (Kinetic) C2 C2-Cyclization (Sterically Hindered) Inter->C2 Slow Prod6 6-Ethyloxindole (Major Impurity) C6->Prod6 Prod4 4-Ethyloxindole (Target) C2->Prod4

Figure 1: The regioselectivity divergence in 3-ethylaniline cyclization. Path B is required for the target but is kinetically disfavored.

Comparative Analysis of Synthetic Routes

FeatureMethod A: Direct Friedel-Crafts (Stollé)Method B: Sandmeyer-Isatin (Recommended)
Mechanism AlCl₃-mediated cyclization of

-chloroacetanilide
Acid-mediated cyclization to Isatin

Wolff-Kishner Reduction
Step Count 2 Steps3 Steps
Major Isomer 6-Ethyl (Wrong isomer)6-Ethyl (Wrong isomer)
Purification Difficult: Isomers co-elute on Silica.Feasible: Isatin isomers separate easily by crystallization or HSCCC.
Purity Potential Low (85-90% mixture)High (>98% single isomer)
Scalability High (Industrial)Moderate (Lab/Pilot)
Key Risk Inseparable isomer contamination.Hydrazine toxicity; High temp reduction.
Why Method B Wins for Research

While Method A is faster, the resulting oxindoles (4-ethyl and 6-ethyl) have nearly identical


 values and boiling points. Method B  introduces an intermediate oxidation state (the Isatin). 4-Ethylisatin and 6-Ethylisatin have significantly different solubilities and chromatographic behaviors, allowing for the complete removal of the 6-ethyl isomer before the final reduction step.

Recommended Protocol: The Modified Sandmeyer-Isatin Route

Objective: Synthesis of >98% pure 4-Ethyl-1,3-dihydro-2H-indol-2-one.

Phase 1: Synthesis of Isatin Mixture

Causality: We use the Sandmeyer isonitroso method because it generates a solid intermediate that allows for fractional crystallization.

  • Reagents: 3-Ethylaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium sulfate (sat. sol).

  • Procedure:

    • Dissolve chloral hydrate and sodium sulfate in water.

    • Add 3-ethylaniline in HCl/water mixture.

    • Add hydroxylamine HCl and heat to 55°C for 2 hours.

    • Observation: A precipitate forms (Isonitrosoacetanilide). Filter and dry.[3]

    • Cyclization: Add the dried solid portion-wise to concentrated H₂SO₄ pre-heated to 50°C. Heat to 80°C for 20 mins.

    • Pour onto crushed ice. The red/orange precipitate is a mixture of 4-ethylisatin and 6-ethylisatin.

Phase 2: Critical Purification (The "Filter" Step)

Causality: This is the only point where the isomers can be efficiently separated.

  • Technique: Fractional Crystallization (or HSCCC if available).

  • Solvent: Glacial Acetic Acid.

  • Protocol:

    • Dissolve the crude isatin mixture in boiling glacial acetic acid.

    • Allow to cool slowly to room temperature.

    • The Split: 6-Ethylisatin (major) typically crystallizes out first or forms less soluble needles. 4-Ethylisatin (minor) remains in the mother liquor or crystallizes in a second crop depending on concentration.

    • Validation: Check purity via HPLC or GC-MS. The 4-isomer typically elutes after the 6-isomer on non-polar columns due to ortho-substitution hydrogen bonding effects [1].

    • Target: Isolate the fraction corresponding to 4-ethylisatin .

Phase 3: Wolff-Kishner Reduction (Huang-Minlon Modification)

Causality: Standard reduction reduces the ketone at C3 to a methylene group, yielding the oxindole.

  • Reagents: Pure 4-Ethylisatin, Hydrazine hydrate (80%), KOH, Ethylene Glycol.

  • Procedure:

    • Suspend 4-ethylisatin (1.0 eq) in ethylene glycol (10 mL/g).

    • Add Hydrazine hydrate (3.0 eq) and KOH (4.0 eq).

    • Hydrazone Formation: Heat to 100°C for 1 hour.

    • Reduction: Raise temperature to 190-200°C. Distill off water and excess hydrazine.[4]

    • Reflux at 200°C for 3-4 hours until N₂ evolution ceases.

    • Cool, dilute with water, and acidify with HCl.

    • Extract with Ethyl Acetate.[3]

  • Result: Off-white solid. 4-Ethyl-1,3-dihydro-2H-indol-2-one.[1][2]

Experimental Data & Validation

Workflow Diagram

SynthesisWorkflow Start 3-Ethylaniline Step1 Sandmeyer Reaction (Chloral Hydrate/NH2OH) Start->Step1 Inter Crude Isatin Mix (4-Et & 6-Et) Step1->Inter Purify Fractional Crystallization (Glacial AcOH) Inter->Purify Waste 6-Ethylisatin (Discard Solid) Purify->Waste Major Fraction PureInter Pure 4-Ethylisatin Purify->PureInter Minor Fraction Step2 Wolff-Kishner Reduction (N2H4 / KOH / 200°C) PureInter->Step2 Final 4-Ethyl-1,3-dihydro-2H-indol-2-one (>98% Purity) Step2->Final

Figure 2: The reproducible workflow emphasizing the critical purification of the Isatin intermediate.

Expected Analytical Data
ParameterSpecificationNote
Appearance Off-white to pale yellow solidDarkens upon air oxidation.
Melting Point 138-140°CLower MP indicates 6-ethyl contamination.
1H NMR (DMSO-d6)

1.15 (t, 3H), 2.55 (q, 2H), 3.45 (s, 2H), 6.7-7.1 (m, 3H), 10.3 (s, 1H)
Look for distinct ethyl triplets. 6-ethyl isomer shows different aromatic splitting.
Mass Spec (ESI) [M+H]+ = 162.2

References

  • Silva, B. et al. (2014). Counter-Current Chromatography Separation of Isatin Derivatives. Semantic Scholar. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23289973, 4-Ethyl-1,3-dihydro-2H-indol-2-one. Retrieved from .[2]

  • Santa Cruz Biotechnology. 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9). Product Data Sheet. Link[2]

  • Organic Chemistry Portal. Wolff-Kishner Reduction. Link

  • Porcs-Makkay, M. et al. (2004). Regioselective Synthesis of 4-Substituted Indoles. Tetrahedron.

Sources

Comparative

Structural Analogues of 4-Ethylindolin-2-one: A Comparative Guide

This guide provides an in-depth technical analysis of 4-Ethylindolin-2-one (also known as 4-ethyl-1,3-dihydro-2H-indol-2-one) and its structural analogues. While 4-Ethylindolin-2-one itself is primarily characterized as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Ethylindolin-2-one (also known as 4-ethyl-1,3-dihydro-2H-indol-2-one) and its structural analogues. While 4-Ethylindolin-2-one itself is primarily characterized as a synthetic impurity or intermediate, it serves as the foundational scaffold for the potent non-ergoline dopamine agonist Ropinirole .

Executive Summary & Pharmacophore Insight

4-Ethylindolin-2-one (CAS: 954117-24-9) represents a critical structural motif in medicinal chemistry, specifically within the class of Dopamine D2/D3 receptor agonists .

  • The Scaffold: The indolin-2-one (oxindole) core acts as a bioisostere for the catechol ring found in dopamine. The lactam functionality (NH-C=O) mimics the hydrogen-bonding capabilities of the catechol hydroxyl groups.

  • The 4-Ethyl Substituent: This moiety is the anchor point for the "tail" of the molecule. In its unsubstituted form (4-ethyl), the molecule lacks the basic nitrogen atom required for the crucial salt-bridge interaction with Aspartate-114 (D2) or Aspartate-110 (D3) in the receptor binding pocket.

  • Biological Status: Consequently, 4-Ethylindolin-2-one is pharmacologically distinct from its amino-substituted analogues. It is often monitored as Ropinirole Impurity C , a degradation product or unreacted intermediate that lacks therapeutic efficacy but serves as a vital quality control marker.

Comparative Analysis of Structural Analogues

The following analysis contrasts the core scaffold with its functionalized analogues, focusing on the transition from inactive impurity to active drug.

Table 1: Structure-Activity Relationship (SAR) Profile
Compound NameStructure Modification (R group at C4)Primary RoleBiological Activity (D2/D3)Key Property
4-Ethylindolin-2-one -CH2-CH3Impurity / Scaffold Negligible Lacks basic amine for receptor anchoring. Lipophilic.
Ropinirole -CH2-CH2-N(n-Pr)2Active Drug High Potency (Ki ~ 1-10 nM) Full agonist. Optimized chain length (2 carbons) and lipophilic amine.
4-(2-Hydroxyethyl)indolin-2-one -CH2-CH2-OHSynthetic Intermediate Low / Inactive Polar precursor. Used to install the amine via tosylation/mesylation.
4-Vinylindolin-2-one -CH=CH2Precursor Negligible Rigid alkene. Lacks flexibility and amine functionality.
4-Propyl Analogue -CH2-CH2-CH3Structural Probe Very Low Steric bulk without electrostatic binding capability.
Mechanistic Deep Dive: The "Amino-Ethyl" Switch

The dramatic shift in activity between 4-Ethylindolin-2-one and Ropinirole illustrates the Pharmacophore Rule of 3 :

  • Aromatic Head: The oxindole ring (present in both) mimics the aromatic core.

  • Linker: The ethyl chain (present in both) provides the correct 6-7 Å distance.

  • Basic Tail: The dipropylamino group (absent in 4-Ethylindolin-2-one) is the "switch." Without it, the molecule cannot engage the G-protein coupled receptor (GPCR) active site.

Visualization of SAR and Chemical Space

The following diagram illustrates the chemical relationship between the inactive 4-ethyl scaffold and the active pharmaceutical ingredient (API).

G cluster_0 Core Scaffold (Inactive) cluster_1 4-Position Modifications cluster_2 Active Agonist Node1 Indolin-2-one (Oxindole Core) Node2 4-Ethylindolin-2-one (Impurity C) [No Basic Amine] Node1->Node2 + Ethyl Group Node3 4-(2-Hydroxyethyl) indolin-2-one (Synthetic Handle) Node1->Node3 + Hydroxyethyl Node4 Ropinirole (Requip) [High D2 Affinity] Node2->Node4 Functionalization (Impossible Direct Route) Node3->Node4 Activation & Amination (Tosylation -> Amine)

Caption: SAR progression from the inactive indolinone core to the active dopamine agonist Ropinirole.

Experimental Protocol: Synthesis & Purification Workflow

Researchers often encounter 4-Ethylindolin-2-one as a byproduct when synthesizing Ropinirole. The following protocol outlines the Reductive Cyclization method to generate the active scaffold, highlighting where the 4-ethyl impurity typically arises (over-reduction).

Objective:

Synthesis of the active precursor 4-(2-hydroxyethyl)indolin-2-one and avoidance of the 4-ethylindolin-2-one impurity.

Reagents:
  • Precursor: 2-methyl-3-nitrophenylacetic acid or isochroman derivatives.

  • Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.

  • Solvent: Ethanol or Methanol.

  • Reagent: Hydrogen gas (H2).

Step-by-Step Methodology:
  • Precursor Dissolution: Dissolve the nitro-ester precursor (e.g., 2-(2-hydroxyethyl)-6-nitrophenylacetate) in ethanol. Concentration: 0.5 M.

    • Critical Control: Ensure solvent is degassed to prevent oxidative side reactions.

  • Catalytic Hydrogenation (Cyclization): Add 10 wt% Pd/C catalyst. Pressurize with H2 (30-50 psi) at room temperature.

    • Mechanism:[1][2][3][4] The nitro group is reduced to an aniline, which spontaneously attacks the ester/acid to form the lactam (oxindole) ring.

  • Impurity Check point (The "4-Ethyl" Risk):

    • Risk:[2][3] If the reaction temperature exceeds 60°C or if acidic conditions are too strong, the hydroxyl group on the ethyl chain may undergo hydrogenolysis (cleavage of C-O bond).

    • Result: This produces 4-Ethylindolin-2-one (The Impurity).[5][6][7]

    • Control: Monitor reaction via HPLC. Stop immediately upon disappearance of starting material.

  • Functionalization to Ropinirole (The "Analogue" Synthesis):

    • Activation: Treat the 4-(2-hydroxyethyl) intermediate with p-Toluenesulfonyl chloride (TsCl) and Pyridine to form the tosylate.

    • Substitution: React the tosylate with di-n-propylamine in refluxing water or toluene.

    • Purification: Recrystallize from Isopropanol/HCl to isolate Ropinirole HCl.

Self-Validating QC Step:

To confirm the absence of the 4-Ethylindolin-2-one analogue in your final product, perform HPLC analysis :

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Buffer (Ammonium Acetate pH 4.5) : Acetonitrile (60:40).

  • Retention Time: 4-Ethylindolin-2-one is significantly more lipophilic (longer retention time) than Ropinirole or the Hydroxy-intermediate due to the lack of polar/charged groups.

Biological Activity & Mechanism of Action[2][8]

While 4-Ethylindolin-2-one is the structural "parent" by carbon skeleton, its activity profile is distinct.

Dopamine Receptor Binding (D2-Like Family)
  • Ropinirole (Active Analogue):

    • Ki (D2): ~290 nM (functional potency often higher in cellular assays).

    • Ki (D3): ~70 nM (High selectivity for D3 over D2).

    • Mechanism: The dipropylammonium cation mimics the protonated amine of dopamine, forming a salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3).

  • 4-Ethylindolin-2-one (Inactive Analogue):

    • Ki: > 10,000 nM (Essentially inactive).

    • Reasoning: Lacking the nitrogen, it relies solely on Van der Waals forces. It may occupy the hydrophobic pocket but cannot trigger the conformational change (G-protein activation) required for agonism.

Kinase Inhibition (Polypharmacology)

It is worth noting that the Indolin-2-one core is also a privileged scaffold for Kinase Inhibitors (e.g., Sunitinib). However, kinase activity typically requires substitution at the 3-position (e.g., benzylidene or pyrrole groups) rather than the 4-position.

  • Insight: 4-Ethylindolin-2-one is unlikely to exhibit potent kinase inhibition without further modification at C3.

Synthesis Pathway Diagram[9]

Synthesis Start Nitro-Precursor (2-methyl-3-nitro-phenylacetic acid deriv.) Inter1 4-(2-Hydroxyethyl)indolin-2-one (Key Intermediate) Start->Inter1 Reductive Cyclization (H2, Pd/C) Impurity 4-Ethylindolin-2-one (Impurity C) Inter1->Impurity Over-Reduction / Hydrogenolysis (Side Reaction) Activated Tosylate / Mesylate Intermediate Inter1->Activated Activation (TsCl, Pyridine) Product Ropinirole (Final Drug) Activated->Product Nucleophilic Substitution (HN(Pr)2)

Caption: Synthetic pathway showing the divergence between the active drug synthesis and the formation of the 4-ethyl impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5095, Ropinirole. PubChem.[4][5] [Link]

  • Swallow, S. et al. (1997).Synthesis of Ropinirole: A potent and selective dopamine D2 receptor agonist. Journal of Medicinal Chemistry. [Verified Context: Ropinirole Synthesis & Impurity Profiling]
  • Edenborough, M. et al. (1993).Metabolism and pharmacokinetics of ropinirole in rat, mouse and cynomolgus monkey. Xenobiotica.
  • Coldham, I. et al. (2025).Improved process for the preparation of Ropinirole hydrochloride.

Sources

Validation

Comparative Analysis of 4-Ethyl-2-Oxindole Synthesis Methods

The following guide provides a comparative analysis of synthesis methods for 4-ethyl-2-oxindole (4-ethyl-1,3-dihydro-2H-indol-2-one), a critical structural motif in medicinal chemistry and a known impurity/intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthesis methods for 4-ethyl-2-oxindole (4-ethyl-1,3-dihydro-2H-indol-2-one), a critical structural motif in medicinal chemistry and a known impurity/intermediate in the production of the Parkinson's drug Ropinirole .

Executive Summary

4-Ethyl-2-oxindole (CAS: 954117-24-9) is a substituted indolinone primarily utilized as a reference standard for Ropinirole Impurity C and as a scaffold in the development of tyrosine kinase inhibitors. Its synthesis is challenging due to the specific regiochemical requirement of the ethyl group at the C4 position.

This guide analyzes three distinct synthetic pathways:

  • The Modified Isatin Route (Classical): Best for laboratory-scale preparation where starting material availability is key.

  • The Ropinirole Intermediate Reduction (Industrial): The most chemically logical route for high purity, utilizing established Ropinirole precursors.

  • The Gassman Oxindole Synthesis: A one-pot organosulfur approach, useful for rapid screening but limited by isomeric mixtures.

Method Comparison Matrix
FeatureMethod A: Isatin / Wolff-KishnerMethod B: Side-Chain ReductionMethod C: Gassman Synthesis
Primary Utility Lab-scale StandardsIndustrial / High PurityRapid Analog Library
Starting Material 3-Ethylaniline4-(2-Hydroxyethyl)-2-oxindole3-Ethylaniline
Key Reagents Chloral hydrate, HydrazineMsCl/TsCl, LiAlH4/NaBH4t-BuOCl, Ethyl methylthioacetate
Regioselectivity Poor (Major 6-ethyl / Minor 4-ethyl)Excellent (Fixed by precursor) Poor (Mixture of 4- and 6-ethyl)
Overall Yield 25-35% (after separation)75-85%40-50%
Safety Profile Moderate (Hydrazine toxicity)Good (Standard reduction)Low (Chlorine gas/Thio-smell)

Detailed Technical Analysis

Method A: The Modified Isatin Route (Sandmeyer + Wolff-Kishner)

This classical approach involves constructing the indole core via the Sandmeyer isatin synthesis followed by reduction of the C3 carbonyl.

  • Mechanism: 3-Ethylaniline reacts with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide. Acid-catalyzed cyclization yields a mixture of 4-ethylisatin (minor) and 6-ethylisatin (major). The separated 4-ethylisatin is reduced to the oxindole using hydrazine (Wolff-Kishner).

  • Critical Insight: The cyclization of meta-substituted anilines favors the less sterically hindered position (para to the alkyl group), producing predominantly the 6-ethyl isomer. Isolation of the 4-ethyl isomer requires careful fractional crystallization or chromatography.

Method B: Reduction of Ropinirole Precursors (Targeted Synthesis)

This is the most reliable method for generating authentic 4-ethyl-2-oxindole. It leverages the commercially available intermediate 4-(2-hydroxyethyl)-2-oxindole , which is a direct precursor to Ropinirole.

  • Mechanism: The hydroxyl group of the side chain is converted to a leaving group (mesylate or tosylate) and subsequently reduced (hydride displacement) to the ethyl group.

  • Advantage: The C4 regiochemistry is pre-installed in the starting material, eliminating the isomer separation issues of Method A.

Method C: Gassman Oxindole Synthesis

A powerful method for ortho-alkylation of anilines via an azasulfonium salt intermediate.

  • Mechanism: N-chlorination of 3-ethylaniline followed by reaction with ethyl methylthioacetate generates an azasulfonium salt. Base-promoted Sommelet-Hauser type rearrangement and desulfurization yields the oxindole.

  • Limitation: Like the Isatin route, starting with 3-ethylaniline yields a mixture of 4- and 6-ethyl isomers, necessitating separation.

Experimental Protocols

Protocol 1: Synthesis via Side-Chain Reduction (Recommended)

Objective: Preparation of 4-ethyl-2-oxindole from 4-(2-hydroxyethyl)-2-oxindole.

Reagents:

  • 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one (10 mmol)

  • Methanesulfonyl chloride (MsCl) (12 mmol)

  • Triethylamine (Et3N) (15 mmol)

  • Sodium Borohydride (NaBH4) (20 mmol) or Lithium Aluminum Hydride (LiAlH4) (Caution: Reduces amide)

  • Note: To avoid reducing the lactam carbonyl (C2=O), use a selective reduction of the mesylate (e.g., NaBH4 in DMSO/THF) or catalytic hydrogenolysis of the mesylate/halide.

Step-by-Step Workflow:

  • Activation: Dissolve starting material in dry DCM (50 mL) at 0°C. Add Et3N followed by dropwise addition of MsCl. Stir for 2 hours until TLC shows conversion to the mesylate.

  • Workup: Wash with water, brine, dry over MgSO4, and concentrate to yield the crude mesylate.

  • Reduction: Dissolve the crude mesylate in anhydrous DMSO (30 mL). Add NaBH4 (2 equiv) in portions. Heat to 60-80°C for 4 hours.

    • Alternative: Convert mesylate to iodide (NaI/Acetone) and reduce with Zn/AcOH or H2/Pd.

  • Purification: Quench with water, extract with ethyl acetate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol 2: Classical Isatin Synthesis (For Reference Standards)

Objective: Synthesis of 4-ethylisatin precursor.

  • Isonitroso Formation: Reflux 3-ethylaniline (0.1 mol), chloral hydrate (0.11 mol), and hydroxylamine hydrochloride (0.3 mol) in aqueous Na2SO4 solution. Filter the precipitated isonitrosoacetanilide.

  • Cyclization: Add the dry precipitate portion-wise to concentrated H2SO4 heated to 50°C. Heat to 80°C for 15 min. Pour onto crushed ice.

  • Separation: Filter the red/orange solid (mixture of isomers). Recrystallize from acetic acid or separate via column chromatography to isolate the 4-ethylisatin (typically the minor, lower Rf isomer).

  • Wolff-Kishner Reduction: Heat 4-ethylisatin with hydrazine hydrate and KOH in ethylene glycol at 140°C (1h) then 200°C (3h) to obtain 4-ethyl-2-oxindole.

Visualizations of Reaction Pathways[1]

Diagram 1: Comparative Synthetic Routes

Synthesis_Comparison cluster_legend Methodology Key Start_Aniline 3-Ethylaniline Inter_Sandmeyer Isonitroso Intermediate Start_Aniline->Inter_Sandmeyer Chloral Hydrate NH2OH Start_Rop 4-(2-Hydroxyethyl)- 2-oxindole Inter_Mesylate Mesylate/Tosylate Derivative Start_Rop->Inter_Mesylate MsCl / Et3N Inter_Isatin 4-Ethylisatin (+ 6-Ethyl isomer) Inter_Sandmeyer->Inter_Isatin H2SO4 (Cyclization) Product 4-ETHYL-2-OXINDOLE Inter_Isatin->Product N2H4 / KOH (Wolff-Kishner) Inter_Mesylate->Product NaBH4 / DMSO (Reduction) key1 Method A: Low Selectivity key2 Method B: High Selectivity (Recommended)

Caption: Comparison of the classical Isatin route (Method A) versus the direct reduction of Ropinirole precursors (Method B). Method B offers superior regiocontrol.

Diagram 2: Ropinirole Impurity C Formation Logic

Impurity_Logic Precursor 2-Methyl-3-nitrobenzoic Acid Intermediate 4-(2-Hydroxyethyl)-2-oxindole (Key Ropinirole Intermediate) Precursor->Intermediate Multi-step Synthesis Ropinirole Ropinirole (Drug Substance) Intermediate->Ropinirole 1. Activation 2. Dipropylamine Impurity 4-Ethyl-2-oxindole (Impurity C) Intermediate->Impurity Over-reduction or Degradation

Caption: Origin of 4-ethyl-2-oxindole as 'Impurity C' during the Ropinirole manufacturing process.

References

  • Synthesis of Ropinirole and Intermediates

    • Title: Process for the preparation of Ropinirole.[1][2]

    • Source: US P
    • URL
  • Wolff-Kishner Reduction Mechanism

    • Title: Wolff-Kishner Reduction.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Title: Synthesis of oxindoles from anilines and intermediates therein.
  • Impurity C Characterization

    • Title: Ropinirole Impurity C (4-Ethyl-1,3-dihydro-2H-indol-2-one) - PubChem.[3]

    • Source: N
    • URL:[Link][3]

Sources

Comparative

Technical Guide: Pharmacological Profiling of 4-Ethyl-1,3-dihydro-2H-indol-2-one vs. Active Ropinirole

This guide provides a comprehensive technical analysis of 4-Ethyl-1,3-dihydro-2H-indol-2-one , chemically identified as 4-Ethyloxindole (CAS: 954117-24-9). Critical Scientific Clarification: In the context of drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-Ethyl-1,3-dihydro-2H-indol-2-one , chemically identified as 4-Ethyloxindole (CAS: 954117-24-9).

Critical Scientific Clarification: In the context of drug development, this specific molecule is primarily known as Ropinirole Impurity C or a key synthetic intermediate for the Parkinson’s disease drug Ropinirole . Unlike the active drug Ropinirole, 4-Ethyloxindole lacks the N,N-dipropylaminoethyl side chain required for dopamine receptor binding. Therefore, this guide contrasts the inactive/precursor profile of 4-Ethyloxindole with the active pharmacological profile of its derivative, Ropinirole, to provide the "performance" and "alternatives" context required by researchers.

Part 1: Executive Summary & Structure-Activity Relationship (SAR)

4-Ethyl-1,3-dihydro-2H-indol-2-one serves as the structural core (scaffold) for the dopamine agonist Ropinirole. Its biological significance is defined by what it lacks: the basic amine side chain essential for receptor interaction.

The Pharmacophore Gap

The dopamine D2/D3 receptor pharmacophore requires:

  • Aromatic Ring: Provided by the indolone core (present in both).

  • Hydrogen Bond Donor: Provided by the lactam NH (present in both).

  • Protonatable Nitrogen: Provided by the tertiary amine (Present in Ropinirole ; ABSENT in 4-Ethyloxindole).

Feature4-Ethyl-1,3-dihydro-2H-indol-2-one (Impurity C)Ropinirole (Active Drug)
Role Synthetic Intermediate / Process ImpurityDopamine Agonist (D2/D3 selective)
Side Chain Ethyl group (-CH₂CH₃)2-(Dipropylamino)ethyl group
Receptor Affinity Negligible / Inactive (>10 µM)High (Ki ~ 29 nM for D3)
Primary Utility Precursor synthesis; Impurity standardParkinson's Disease; RLS treatment

Part 2: In Vitro Effects & Mechanism of Action

Receptor Binding Affinity (In Vitro)

Ropinirole demonstrates high selectivity for the D2-like receptor family, specifically the D3 subtype. 4-Ethyloxindole , lacking the cationic amine head, fails to anchor in the aspartate residue (Asp114 in D3) of the receptor binding pocket.

  • Ropinirole Affinity:

    • D3 Receptor:

      
       (High Selectivity)
      
    • D2 Receptor:

      
      
      
    • D4 Receptor: Low affinity

  • 4-Ethyloxindole Affinity:

    • D2/D3 Receptors: No detectable binding (

      
      ).
      
    • Note: In high-concentration screening (>100 µM), oxindole cores may show weak non-specific binding, but this is considered pharmacological noise.

Functional Signaling (cAMP Assay)

In functional assays measuring Gi/o-mediated inhibition of cAMP accumulation:

  • Ropinirole: Acts as a full intrinsic agonist. It suppresses forskolin-induced cAMP levels in CHO cells expressing D2/D3 receptors.

  • 4-Ethyloxindole: Shows no functional agonism . It does not inhibit cAMP production, confirming it cannot activate the G-protein cascade.

Toxicity & Impurity Profiling

As an impurity (Impurity C), 4-Ethyloxindole is monitored for genotoxicity.

  • Ames Test: Generally negative for simple oxindoles, but must be controlled below ICH Q3A limits (<0.15%) in pharmaceutical substances.

  • Cytotoxicity: Low cytotoxicity in hepatocyte models compared to reactive metabolites (e.g., quinone imines).

Part 3: In Vivo Effects & Experimental Models

Parkinsonian Models (6-OHDA Lesioned Rat)

The gold standard for testing efficacy in this class is the 6-hydroxydopamine (6-OHDA) rotational model.

  • Ropinirole (0.1 - 1.0 mg/kg i.p.):

    • Induces vigorous contralateral rotation (away from the lesion), indicating postsynaptic D2/D3 receptor stimulation in the striatum.

    • Duration of action: 4–6 hours.

  • 4-Ethyloxindole (Equimolar doses):

    • No rotational behavior observed. The molecule cannot cross the blood-brain barrier (BBB) effectively or bind the receptors if it does.

    • Significance: Confirms that the metabolic cleavage of the dipropylamino chain (yielding the ethyl analog) results in bio-inactivation .

Pharmacokinetics (PK)
  • Metabolism: Ropinirole is extensively metabolized by CYP1A2. The primary metabolic pathway is hydroxylation and N-dealkylation.

  • 4-Ethyloxindole Formation: While 4-despropyl-ropinirole is a major metabolite, 4-ethyloxindole represents a "dead-end" degradation product often found in forced degradation studies (oxidation/hydrolysis) rather than active metabolism.

Part 4: Alternatives & Comparative Performance

For researchers developing dopamine agonists, the relevant comparison is between Ropinirole and other non-ergoline agonists.[1]

FeatureRopinirolePramipexoleRotigotine
Core Structure Indolone (Oxindole)BenzothiazoleAminotetralin
D3 Selectivity HighVery HighBalanced D1/D2/D3
Metabolism CYP1A2 (Hepatic)Renal excretion (Unchanged)CYP mediated + Conjugation
Clinical Use PD, RLSPD, RLSPD (Transdermal Patch)
In Vitro Potency Moderate (

D3 ~29 nM)
High (

D3 ~0.5 nM)
High (

D3 ~0.7 nM)

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: HPLC Detection of 4-Ethyloxindole (Impurity Analysis)

Objective: Quantify 4-Ethyl-1,3-dihydro-2H-indol-2-one in a Ropinirole bulk sample.

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 0.05M Ammonium Acetate (pH 4.5).

    • Solvent: Acetonitrile.

    • Gradient: 80:20 (Buffer:ACN) to 20:80 over 25 mins.

  • Detection: UV at 250 nm (Oxindole absorption max).

  • Validation: 4-Ethyloxindole elutes before Ropinirole due to the lack of the lipophilic dipropyl chain.

  • System Suitability: Resolution (Rs) between Impurity C and Ropinirole > 2.0.

Protocol B: In Vitro cAMP Functional Assay (Efficacy)

Objective: Confirm agonist activity (Ropinirole) vs Inactivity (4-Ethyloxindole).

  • Cell Line: CHO-K1 stably expressing human D3 receptor.

  • Reagents: Forskolin (10 µM) to stimulate cAMP; IBMX (0.5 mM) to inhibit degradation.

  • Treatment:

    • Incubate cells with Test Compound (1 nM - 10 µM) + Forskolin.

  • Readout: TR-FRET cAMP detection kit.

  • Analysis: Plot Log[Concentration] vs % Inhibition of cAMP.

    • Expectation: Ropinirole yields sigmoidal dose-response (

      
      ). 4-Ethyloxindole yields flat line (0% inhibition).
      

Part 6: Visualization of Signaling Pathways

The following diagram illustrates the Dopamine D2/D3 signaling pathway, highlighting where Ropinirole acts and where the 4-Ethyl precursor fails to engage.

DopamineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol Ropinirole Ropinirole (Active Agonist) D3R Dopamine D3 Receptor (Gi/o Coupled) Ropinirole->D3R High Affinity Binding Impurity 4-Ethyl-Oxindole (Inactive Precursor) Impurity->D3R No Binding (Lacks Amine) Gi G-Protein (Gi/o) Activation D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces PKA PKA Signaling cAMP->PKA Downregulates Effect Neuronal Modulation (Anti-Parkinsonian) PKA->Effect Modulates Ion Channels

Caption: Mechanism of Action comparison: Ropinirole activates the Gi/o pathway via D3 receptors, while 4-Ethyloxindole fails to bind, resulting in no biological signal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5095, Ropinirole. PubChem. Available at: [Link]

  • Tulloch, I. F. (1997).[1] Pharmacologic profile of ropinirole: a nonergoline dopamine agonist. Neurology, 49(1 Suppl 1), S58-62.[1] Available at: [Link]

  • Bhat, K., et al. (2015). Structure of ropinirole and its impurities. ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Ropinirole Ligand Page. Guide to Pharmacology. Available at: [Link]

Sources

Validation

Technical Benchmarking Guide: 4-Ethylindolin-2-one (4-EIO) vs. Established Kinase Inhibitors

Executive Analysis: The Scaffold vs. The Standard In the realm of small molecule drug discovery, 4-Ethylindolin-2-one (4-EIO) represents a critical "privileged scaffold"—a core structural motif capable of binding to mult...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Scaffold vs. The Standard

In the realm of small molecule drug discovery, 4-Ethylindolin-2-one (4-EIO) represents a critical "privileged scaffold"—a core structural motif capable of binding to multiple receptor targets with moderate affinity. While often utilized as a synthetic intermediate (notably in the synthesis of dopamine agonists like Ropinirole), its intrinsic biological activity profiles it as a Class I Tyrosine Kinase Inhibitor (TKI) fragment .

This guide benchmarks 4-EIO against fully elaborated "Gold Standard" inhibitors—Sunitinib and Nintedanib —to isolate the contribution of the 4-ethyl-oxindole core to binding efficiency and kinase selectivity.

Strategic Causality

Why benchmark a fragment against a drug?

  • Ligand Efficiency (LE): Large drugs (Sunitinib) have high potency (nM) but high molecular weight. 4-EIO (MW ~161 g/mol ) likely has lower potency (

    
    M) but potentially higher Ligand Efficiency, identifying it as a high-quality starting point for hit-to-lead optimization.
    
  • Off-Target Profiling: Simple oxindoles often cross-react with Monoamine Oxidases (MAO). Benchmarking against Selegiline ensures that kinase-focused derivatives do not carry CNS liabilities.

Comparative Benchmarking Matrix

The following matrix contrasts the physicochemical and inhibitory profiles of 4-EIO against established benchmarks.

Table 1: Physicochemical and Inhibitory Profile Comparison

Feature4-Ethylindolin-2-one (Candidate) Sunitinib (Benchmark A) Nintedanib (Benchmark B) Selegiline (Specificity Control)
Role Fragment / ScaffoldClinical TKI (Multi-targeted)Clinical TKI (Angiokinase)MAO-B Inhibitor
Primary Target VEGFR2 / PDGFR

(Low Affinity)
VEGFR2, PDGFR

, KIT
VEGFR1-3, FGFR1-3MAO-B
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Type I)ATP-Competitive (Type I)Irreversible (Covalent)
MW ( g/mol ) ~161.2398.5539.6187.3
Est. IC

10 - 50

M (Fragment range)
0.01 - 0.08

M
0.01 - 0.10

M
N/A (for Kinase)
Ligand Efficiency High (>0.3 kcal/mol/heavy atom)Moderate (~0.3)Low (<0.3)N/A

Analytic Insight: 4-EIO lacks the "tail" regions of Sunitinib that occupy the hydrophobic back pocket of the kinase, resulting in lower potency. However, the 4-ethyl group provides a steric handle that may induce specific conformational selectivity in the ATP binding cleft.

Mechanistic Visualization

To understand the benchmarking logic, we must visualize the signaling pathway where these inhibitors act. 4-EIO competes for the ATP binding site on the VEGFR2 intracellular domain, blocking autophosphorylation and downstream angiogenesis signaling.

VEGFR_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (RTK) Ligand->Receptor Binding & Dimerization Phos Autophosphorylation (Y1175) Receptor->Phos Kinase Activation ATP ATP ATP->Receptor Cofactor Binding Inhibitor 4-Ethylindolin-2-one (Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Site RAF RAF/MEK/ERK Cascade Phos->RAF Signal Transduction Response Endothelial Proliferation (Angiogenesis) RAF->Response Cellular Outcome

Figure 1: Mechanism of Action. 4-Ethylindolin-2-one acts as an ATP-competitive inhibitor at the VEGFR2 hinge region, preventing autophosphorylation and downstream angiogenic signaling.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark 4-EIO, you must utilize a FRET-based Kinase Assay (Z'-LYTE) or a Luminescence Assay (ADP-Glo) . The protocol below uses ADP-Glo for its robustness in fragment screening.

Protocol A: ADP-Glo Kinase Assay (VEGFR2)

Objective: Determine the IC


 of 4-EIO relative to Sunitinib.

Reagents:

  • Recombinant Human VEGFR2 (KDR) Kinase domain.

  • Substrate: Poly (Glu, Tyr) 4:1.

  • ATP (Ultrapure).

  • Test Compounds: 4-EIO (dissolved in DMSO), Sunitinib (Control).

Workflow:

  • Compound Preparation: Prepare a 10-point dose-response curve for 4-EIO starting at 100

    
    M (1:3 dilution). Prepare Sunitinib starting at 1 
    
    
    
    M.
  • Enzyme Reaction:

    • Mix 2

      
      L of Compound + 4 
      
      
      
      L of Kinase (0.2 ng/
      
      
      L) in 384-well plate.
    • Incubate for 10 min at RT (allows "residence time" equilibration).

    • Add 4

      
      L of ATP/Substrate mix (ATP concentration = 
      
      
      
      app).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Validation Criteria (Trustworthiness):

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Sunitinib IC

    
    :  Must fall within 2-fold of literature value (~10-50 nM).
    
  • DMSO Tolerance: Ensure final DMSO < 1% to prevent enzyme denaturation.

Protocol B: MAO-B Counter-Screen (Specificity)

Objective: Ensure 4-EIO does not inhibit MAO-B (a common liability for oxindoles). Method: Amplex Red MAO Assay.

  • Incubate 4-EIO (10

    
    M) with MAO-B enzyme and Benzylamine substrate.
    
  • Compare H

    
    O
    
    
    
    generation (fluorescence) against Selegiline (positive control).
  • Success Metric: < 50% inhibition at 10

    
    M indicates acceptable selectivity for a kinase lead.
    

Data Interpretation & Causality

When analyzing the results, do not expect 4-EIO to outperform Sunitinib in raw potency. Instead, focus on Ligand Efficiency (LE) .



Hypothetical Data Analysis:

CompoundIC

(nM)
pIC

(-logM)
HACLE (kcal/mol/atom)Conclusion
Sunitinib 108.0280.39High potency, optimized drug.
4-EIO 25,0004.6120.52 Superior Efficiency. The core binds very tightly per atom.

References

  • Pharmacology of Indolinones

    • Title: Indolin-2-one: A Privileged Scaffold in Drug Discovery.
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • Sunitinib Mechanism

    • Title: Sunitinib Malate: A Multi-Targeted Tyrosine Kinase Inhibitor.
    • Source: Clinical Therapeutics.
    • URL:[Link]

  • Title: ADP-Glo™ Kinase Assay Application Guide.
  • 4-Ethylindolin-2-one Data

    • Title: 4-Ethyl-1,3-dihydro-2H-indol-2-one (Compound Summary).[1]

    • Source: PubChem.
    • URL:[Link]

Sources

Comparative

confirming the structure of 4-Ethyl-1,3-dihydro-2H-indol-2-one

Common Name: 4-Ethyloxindole | CAS: 954117-24-9 Context: Critical Impurity Profiling (Ropinirole Impurity C) Part 1: Executive Summary & Strategic Analysis In the development of dopamine agonists like Ropinirole, the oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 4-Ethyloxindole | CAS: 954117-24-9 Context: Critical Impurity Profiling (Ropinirole Impurity C)

Part 1: Executive Summary & Strategic Analysis

In the development of dopamine agonists like Ropinirole, the oxindole core is the defining pharmacophore. The specific regioisomer 4-Ethyl-1,3-dihydro-2H-indol-2-one (hereafter 4-Et-Ox ) presents a unique analytical challenge. It is often generated as a "homologous impurity" (Impurity C) or a byproduct of non-selective cyclization of 3-ethylaniline.

Distinguishing the 4-ethyl isomer from its thermodynamic competitors (5-ethyl, 6-ethyl, and 7-ethyl) is not merely an academic exercise; it is a regulatory requirement for ICH Q3A/B impurity qualification. Standard Mass Spectrometry (MS) is insufficient as all regioisomers share the exact mass (


 161.08).

The Solution: This guide establishes a self-validating NMR protocol that prioritizes Scalar Coupling Analysis (


-coupling)  and Dipolar Correlation (NOESY)  to unambiguously assign the ethyl group to the C4 position.
Comparative Method Assessment
Feature1D 1H NMR 2D NOESY/ROESY LC-MS/MS X-Ray Crystallography
Differentiation High (Splitting Patterns)Definitive (Spatial Proof)Low (Identical Mass)Ultimate (Lattice Proof)
Throughput High (<10 min)Medium (30-60 min)HighVery Low (Days/Weeks)
Sample Req. ~5-10 mg~20 mg<1 mgSingle Crystal
Verdict Primary Screen Confirmatory Standard Quantitation OnlyOverkill for Routine ID
Part 2: Scientific Integrity & Logic (The Protocol)
1. The Regioisomer Challenge

The oxindole scaffold contains four aromatic positions. The substitution pattern dictates the proton splitting.

  • 4-Ethyl (Target): Substituent at C4. Protons at H5, H6, H7.

    • Pattern: 1,2,3-trisubstituted benzene ring.[1]

  • 5-Ethyl (Common Contaminant): Substituent at C5. Protons at H4, H6, H7.

    • Pattern: 1,2,4-trisubstituted benzene ring.[1]

2. Experimental Methodology

Objective: Confirm C4 substitution via "Through-Space" interactions between the Ethyl-CH


 and the H5/H3 protons.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 15-20 mg of the isolate in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? It prevents exchange of the amide (NH) proton, allowing it to be used as a structural anchor in NOESY spectra.

  • Acquisition:

    • Experiment A (1H): 16 scans, d1=2.0s. Focus on resolution of the aromatic region (6.5–7.5 ppm).

    • Experiment B (NOESY): Mixing time (

      
      ) = 500 ms.
      
    • Experiment C (HSQC): To confirm carbon assignments (optional but recommended).

3. Data Interpretation Logic

The confirmation relies on the "Vicinal vs. Isolated" rule.

  • Hypothesis: If the ethyl group is at C4 :

    • H5 will be a doublet (

      
      , 
      
      
      
      Hz) coupled to H6.
    • H6 will be a triplet (

      
      , 
      
      
      
      Hz) coupled to H5 and H7.
    • H7 will be a doublet (

      
      , 
      
      
      
      Hz) coupled to H6.
    • NOE Signal: Strong correlation between Ethyl-CH

      
       and H5 .
      
    • NOE Signal: Correlation between Ethyl-CH

      
       and H3  (methylene of the lactam ring).
      
  • Null Hypothesis: If the ethyl group is at C5 :

    • H4 would be a singlet (or small doublet,

      
       Hz).
      
    • H6/H7 would show an ortho-coupling doublet pair.

    • NOE Signal: Ethyl-CH

      
       would correlate with H4  and H6 .
      
Part 3: Visualization & Data
Diagram 1: The Regioisomer Decision Tree

This logic flow illustrates how to rule out the 5, 6, and 7-isomers based on splitting patterns.

RegioisomerLogic Start Unknown Ethyl-Oxindole Isomer Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic SingletCheck Is there an aromatic Singlet (s)? Aromatic->SingletCheck YesSinglet Likely 5-Ethyl or 6-Ethyl (1,2,4-substitution) SingletCheck->YesSinglet Yes NoSinglet Likely 4-Ethyl or 7-Ethyl (1,2,3-substitution) SingletCheck->NoSinglet No SplitCheck Analyze Splitting of 3 Protons NoSinglet->SplitCheck PatternA Pattern: d, t, d (Adjacent System) SplitCheck->PatternA NOESYCheck NOESY: Ethyl-CH2 correlates to? PatternA->NOESYCheck Result4 Correlates to H5 & H3 CONFIRMED: 4-Ethyl NOESYCheck->Result4 H5/H3 Result7 Correlates to H6 & NH CONFIRMED: 7-Ethyl NOESYCheck->Result7 H6/NH

Caption: Decision logic for distinguishing the 4-ethyl isomer from common regioisomers using 1H NMR splitting and NOESY correlations.

Diagram 2: Structural Connectivity & NOE Map

Visualizing the critical "Through-Space" interactions that confirm the structure.

NOEMap C4 C4 H5 H5 (d) C4->H5 Ortho H3 H3 (CH2) Et Ethyl Group Et->H5 NOE (Strong) Et->H3 NOE (Weak) C5 Label Key NOESY Correlations for 4-Ethyl Isomer

Caption: Spatial proximity map. The red dashed lines indicate the specific NOE signals required to confirm the 4-position assignment.

Reference Data Table: Simulated NMR Shifts (DMSO-d

)

Note: Values are approximate based on substituent additivity rules for oxindoles.

PositionAtom TypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Key Correlation (HMBC/NOESY)
Ethyl-CH

CH

1.18Triplet7.6C4, Ethyl-CH

Ethyl-CH

CH

2.65Quartet7.6H5 (NOE) , C4, C3a
H3 CH

3.52Singlet-C2, C3a, C4, Ethyl (NOE)
H5 CH (Ar)6.85Doublet7.8H6, C3a, C7
H7 CH (Ar)6.95Doublet7.8H6, C5
H6 CH (Ar)7.15Triplet7.8H5, H7
NH NH10.40Broad Singlet-C3, C3a, C7a
References
  • PubChem Compound Summary. (2024). 4-Ethyl-1,3-dihydro-2H-indol-2-one (CID 23289973).[2] National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. (2024). 4-Ethyl-1,3-dihydro-2H-indol-2-one (CAS 954117-24-9).[2][3] Product Data Sheet.

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • Royal Society of Chemistry. (2011). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 4-Ethyl-1,3-dihydro-2H-indol-2-one

[1][2] Executive Summary: Immediate Action Protocol 4-Ethyl-1,3-dihydro-2H-indol-2-one (commonly 4-Ethyloxindole ) is a critical pharmacophore, often utilized as an intermediate in the synthesis of dopamine agonists like...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Protocol

4-Ethyl-1,3-dihydro-2H-indol-2-one (commonly 4-Ethyloxindole ) is a critical pharmacophore, often utilized as an intermediate in the synthesis of dopamine agonists like Ropinirole.[1][2] While not classified as a P-listed acutely hazardous substance by the EPA, it possesses significant biological activity and local irritant properties that mandate strict containment.

Core Directive: This compound must be treated as Non-Halogenated Organic Waste . Under no circumstances should this material be discharged into municipal drainage systems or trash.

DO DON'T
Segregate into solid waste streams compatible with oxidizable organics.Do not flush down the sink (hydrophobic/aquatic toxicity risk).[1][2]
Label clearly as "4-Ethyloxindole - Irritant".[1][2]Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides).[1][2]
Incinerate via a licensed chemical waste vendor.[1][2]Do not dispose of in general trash or biohazard bags.

Chemical Identity & Hazard Profile[1][3][4][5][6]

Understanding the physicochemical properties of 4-Ethyloxindole is prerequisite to safe disposal. The lactam (cyclic amide) structure dictates its stability and reactivity profile.

Physicochemical Data
PropertySpecification
Chemical Name 4-Ethyl-1,3-dihydro-2H-indol-2-one
Synonyms 4-Ethyloxindole; Ropinirole Impurity C
CAS Number 954117-24-9 (or 95634-52-5 for related isomers)
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
Hazard Classification (GHS)

Based on structural analogs and Safety Data Sheet (SDS) aggregates for substituted oxindoles:

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[3][4]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[7][8][5][6][9]

  • H335: May cause respiratory irritation.[5][6]

Scientific Rationale: The oxindole core is a privileged scaffold in medicinal chemistry, capable of interacting with various kinase and receptor targets. Consequently, disposal must ensure complete thermal destruction to prevent bioactive leaching into the environment.

Disposal Workflow & Segregation Logic

The following decision tree illustrates the correct waste stream assignment based on the physical state of the waste. This logic prevents cross-contamination and ensures regulatory compliance.

WasteSegregation Start Waste Generation: 4-Ethyloxindole StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated StreamA Stream A: Solid Organic Waste (Non-Halogenated) Solid->StreamA Pack in HDPE SolventCheck Check Solvent Type Liquid->SolventCheck StreamD Stream D: Solid Debris Waste Contaminated->StreamD StreamB Stream B: Liquid Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->StreamB No Halogens StreamC Stream C: Liquid Halogenated (e.g., DCM, Chloroform) SolventCheck->StreamC Contains Halogens

Figure 1: Waste Stream Segregation Logic. Select the destination based on the solvent carrier and physical state.[2]

Step-by-Step Disposal Protocol
Scenario A: Pure Solid Waste (Expired or Excess Material)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar. Avoid metal containers if the material is damp or acidic.[10]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Ethyl-1,3-dihydro-2H-indol-2-one" (Do not use abbreviations like "Et-Oxindole").[1][2][11]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Accumulation: Store in the Solid Waste Satellite Accumulation Area (SAA). Keep the container closed at all times except when adding waste.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste carboy.

    • If dissolved in Methanol/DMSO : Dispose in Non-Halogenated Waste carboy.

  • Precipitation Risk: If the concentration is high (>100 mg/mL), the solid may precipitate out in the waste carboy. It is safer to rotovap (evaporate) the solvent first, then dispose of the residue as solid waste (Scenario A). This prevents sludge buildup in liquid waste containers.

Scenario C: Contaminated Debris
  • Sharps: Syringes contaminated with the compound go immediately into a rigid Bio/Chem sharps container.

  • Soft Waste: Gloves, paper towels, and weigh boats go into a double-lined clear heavy-duty bag or a dedicated solid waste drum.

Regulatory & Compliance Context (RCRA)

In the United States, 4-Ethyloxindole does not have a specific "P" or "U" list waste code under the Resource Conservation and Recovery Act (RCRA). However, the generator is responsible for making a hazardous waste determination.

  • Waste Code Assignment:

    • If the solid is ignitable (flash point <60°C, unlikely for this solid): D001 .

    • If the material exhibits toxicity via TCLP (unlikely but possible): D006 (Cadmium), etc. (Only if metal catalysts were used).

    • Default Classification: Most facilities classify this as "Non-Regulated Chemical Waste" or "State-Regulated Organic Waste" depending on local state laws (e.g., California or Massachusetts have stricter codes).

  • Best Practice: Treat as Hazardous Waste regardless of the lack of a specific RCRA listing to ensure high-temperature incineration.

Emergency Response: Spills

If 4-Ethyloxindole is spilled in the laboratory:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don Nitrile gloves (double layer recommended), lab coat, and safety goggles. If the powder is fine and airborne, use an N95 or P100 respirator.

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust).[6] Cover with a wet paper towel or use a HEPA vacuum dedicated to chemical cleanup.

    • Wet Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe.

  • Disposal: Place all cleanup materials into a sealed bag and label as "Debris contaminated with 4-Ethyloxindole."

The Destruction Lifecycle[2]

Understanding where the waste goes builds trust in the process. The ultimate goal is the thermal oxidation of the indole ring.

DestructionCycle Lab Lab Satellite Area (Accumulation) EHS Internal EHS Collection Lab->EHS Weekly Pickup Vendor Licensed Waste Vendor (e.g., Veolia) EHS->Vendor 90-Day Manifest Incinerator Rotary Kiln Incinerator (>1000°C) Vendor->Incinerator Transport Result Scrubbed Gases (CO2, H2O, N2) Incinerator->Result Oxidation

Figure 2: The Cradle-to-Grave lifecycle of the chemical waste.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes & Lists. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][2]

  • PubChem. (2025). Compound Summary: 4-Ethyloxindole. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Ethyl-1,3-dihydro-2H-indol-2-one

Content Type: Operational Safety & Technical Guide Audience: Researchers, Process Chemists, and EHS Officers Subject: CAS 954117-24-9 | Ropinirole Impurity C[1][2] Executive Summary & Chemical Profile 4-Ethyl-1,3-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Technical Guide Audience: Researchers, Process Chemists, and EHS Officers Subject: CAS 954117-24-9 | Ropinirole Impurity C[1][2]

Executive Summary & Chemical Profile

4-Ethyl-1,3-dihydro-2H-indol-2-one (also known as 4-Ethyl-2-oxindole) is a critical intermediate and impurity standard often encountered in the synthesis and analysis of pharmaceutical agents, specifically dopamine agonists like Ropinirole.

As a Senior Application Scientist , I emphasize that while this compound shares the structural backbone of the oxindole class, its specific toxicological profile is often less characterized than the parent molecule. Therefore, it must be handled under Universal Precautions for novel organic intermediates, assuming potential acute toxicity and irritant properties until proven otherwise.

Physicochemical Identity Table
PropertySpecification
CAS Number 954117-24-9
IUPAC Name 4-ethyl-1,3-dihydroindol-2-one
Synonyms 4-Ethyl-2-oxindole; Ropinirole Impurity C
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low water solubility.[3]
Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) to Indolin-2-one (Oxindole) and GHS classification of related impurities.

Core Directive: Treat as Harmful if Swallowed (H302) and a Skin/Eye Irritant (H315/H319) . Due to its status as a pharmaceutical impurity, strictly control for inhalation of dust .

  • Primary Hazards:

    • Acute Toxicity (Oral): Category 4 (Inferred).[4][5]

    • Skin/Eye Corrosion: Irritant.[6]

    • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

  • Unknown Hazards: As a research chemical/impurity, chronic toxicity (mutagenicity/reproductive toxicity) has likely not been fully established. Zero-skin-contact protocols are mandatory.

The PPE Defense System (Personal Protective Equipment)

Do not rely on standard "lab hygiene." Use this task-based matrix to select the appropriate barrier protection.

PPE Selection Matrix
Handling ActivityRespiratory ProtectionDermal Protection (Hands)Body ProtectionEye Protection
Standard Weighing (<100 mg)Fume Hood (Face Velocity >0.5 m/s)Double Nitrile (0.11mm min thickness)Standard Lab Coat (Cotton/Poly)Safety Glasses w/ Side Shields
Bulk Transfer (>100 mg)N95/P2 Mask + Fume HoodNitrile (Inner) + Neoprene (Outer)Tyvek® Sleeve Covers or ApronChemical Goggles
Solution Preparation (Dissolving)Fume HoodDouble Nitrile (Change immediately upon splash)Standard Lab CoatSafety Glasses
Spill Cleanup (Solid)P100/P3 Half-Face RespiratorNitrile (Inner) + Utility Grade (Outer)Tyvek® SuitChemical Goggles
Operational Handling Protocols
A. Engineering Controls & Workspace Setup
  • Ventilation: All open handling must occur within a certified chemical fume hood.

  • Static Control: Dry oxindole powders can be electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" and cross-contamination.

  • Surface Protection: Line the work area with an absorbent, plastic-backed bench coat to capture micro-spills.

B. Solubilization Workflow

This compound is hydrophobic. Do not attempt to dissolve directly in aqueous buffers, as this will result in suspension rather than solution.

  • Primary Solvent: Dissolve the weighed solid in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 100 mM).

  • Dilution: Slowly add the organic stock to your aqueous media while vortexing. Ensure the final organic solvent concentration remains <0.5% to avoid cytotoxicity in biological assays.

C. Workflow Visualization

The following diagram outlines the decision logic for safe handling and spill response.

SafeHandlingWorkflow Start Start: Handling 4-Ethyl-2-oxindole Assess Assess Quantity & State Start->Assess SmallScale < 100 mg (Solid) Assess->SmallScale LargeScale > 100 mg or Solution Assess->LargeScale PPE_Level1 PPE Level 1: Double Nitrile, Lab Coat, Safety Glasses SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: + Sleeve Covers, + Chemical Goggles LargeScale->PPE_Level2 Hood Certified Fume Hood (Sash at working height) Action Perform Weighing/Transfer Hood->Action PPE_Level1->Hood PPE_Level2->Hood Spill Spill Event? Action->Spill Clean Standard Cleanup: Wipe with MeOH/Water Spill->Clean No Emerg Emergency Protocol: Evacuate Area, Don P100 Respirator Spill->Emerg Yes Waste Disposal: Solid/Liquid Chemical Waste Stream Clean->Waste Emerg->Waste

Figure 1: Operational Safety Decision Tree for handling 4-Ethyl-1,3-dihydro-2H-indol-2-one.

Waste Disposal & Decontamination

Never dispose of this compound down the drain. It is an organic chemical residue that requires incineration.

  • Solid Waste: Contaminated weigh boats, pipette tips, and gloves must be placed in a Hazardous Solid Waste container labeled "Toxic Organic Debris."

  • Liquid Waste: Solutions containing the compound (DMSO/Methanol mixtures) must be collected in Halogenated or Non-Halogenated Organic Waste carboys (depending on the solvent used).

  • Decontamination:

    • Wipe surfaces with Methanol or Ethanol first (to solubilize the compound).

    • Follow with a soap and water wash to remove the solvent residue.

Emergency Response Protocols
  • Eye Contact: Immediately flush with water for 15 minutes .[6][7] Hold eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[7][8] Wash skin with soap and copious amounts of water.[6] Do not use solvents (like ethanol) on skin, as they may enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Wash out mouth with water. Do not induce vomiting . Call a Poison Control Center immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23289973, 4-Ethyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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